molecular formula C8H9NO B1466521 3-Cyclopropylpyridin-2(1H)-one CAS No. 856965-53-2

3-Cyclopropylpyridin-2(1H)-one

Cat. No.: B1466521
CAS No.: 856965-53-2
M. Wt: 135.16 g/mol
InChI Key: AUNWUONIFCPUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpyridin-2(1H)-one is an organic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . Its structure features a pyridin-2-one core substituted at the 3-position with a cyclopropyl ring. Researchers can access its detailed molecular specifications, including the SMILES string (C1CC1C2=CC=CNC2=O) and InChIKey (AUNWUONIFCPUOD-UHFFFAOYSA-N), for compound registration and computational modeling studies . As a pyridinone derivative, this compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research. While specific biological data for this molecule is not widely published in the available literature, analogous pyridine and pyrimidine scaffolds are recognized as privileged structures in drug discovery . These structures are frequently investigated for their potential to interact with various enzymes and receptors, and they form the core of compounds with a range of pharmacological activities, including anti-inflammatory effects . Therefore, this compound serves as a versatile chemical building block (synthon) for synthesizing more complex molecules. It is particularly valuable for exploring structure-activity relationships (SAR) in pharmaceutical chemistry, often utilized in the design and development of novel bioactive compounds . The compound is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-7(6-3-4-6)2-1-5-9-8/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNWUONIFCPUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719741
Record name 3-Cyclopropylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856965-53-2
Record name 3-Cyclopropylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclopropylpyridin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Value of the Cyclopropyl-Pyridinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Cyclopropylpyridin-2(1H)-one

The confluence of the pyridin-2(1H)-one core and the cyclopropyl moiety represents a powerful synergy in modern medicinal chemistry. The pyridinone ring is a versatile heterocyclic scaffold, capable of engaging in a multitude of hydrogen bonding and aromatic interactions, frequently serving as a bioisostere for amide or carboxylic acid functionalities.[1] The cyclopropyl group, far from being a simple saturated substituent, is a unique "three-dimensional aryl mimic." Its strained ring system imparts a distinct conformational rigidity and electronic character that can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity by exploring unique vectors within a target's active site.[2][3] The fusion of these two pharmacophores in this compound creates a high-value building block for the development of novel therapeutics across various disease areas, from oncology to neurodegenerative disorders.[4][5]

This guide provides a comprehensive overview of robust and reproducible synthetic strategies for accessing this key intermediate, grounded in established chemical principles and supported by field-proven insights. We will dissect the strategic considerations behind two primary synthetic blueprints, furnish detailed experimental protocols, and explore the mechanistic underpinnings of the key transformations.

Strategic Overview: Two Convergent Pathways

The synthesis of this compound can be approached from two fundamentally different, yet equally viable, directions. The choice between them often depends on the availability of starting materials, desired scale, and the need for analog synthesis.

  • Strategy A: Late-Stage Cyclopropanation. This approach involves the initial construction of a functionalized pyridin-2(1H)-one core, followed by the introduction of the cyclopropyl group in a final, key bond-forming event. This is often the preferred route for generating a library of analogs, as a common advanced intermediate can be diversified.

  • Strategy B: Ring Assembly from a Cyclopropyl Precursor. This strategy builds the pyridinone heterocycle using a starting material that already contains the cyclopropyl moiety. This can be more atom-economical and efficient for the direct synthesis of the target molecule.

G cluster_0 Synthetic Blueprint cluster_A Strategy A: Late-Stage Cyclopropanation cluster_B Strategy B: Ring Assembly start Target: This compound A_Inter Intermediate: 3-Halopyridin-2(1H)-one A_Inter->start Cross-Coupling A_SM Starting Material: 2-Hydroxypyridine A_SM->A_Inter Halogenation B_Inter Intermediate: Cyclopropyl β-Ketoester B_Inter->start Cyclocondensation B_SM Starting Material: Cyclopropane Carboxaldehyde B_SM->B_Inter Condensation

Caption: High-level overview of the two primary synthetic strategies.

Strategy A: Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling

This is arguably the most flexible and reliable route. It relies on the well-precedented and robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that offers exceptional functional group tolerance and consistently high yields.

The overall transformation is a two-step process:

  • Halogenation: Selective bromination of the pyridin-2(1H)-one core at the C3 position.

  • Cross-Coupling: Palladium-catalyzed reaction of the resulting 3-bromopyridin-2(1H)-one with cyclopropylboronic acid.

G cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling Pyridinone Pyridin-2(1H)-one BromoPyridinone 3-Bromopyridin-2(1H)-one Pyridinone->BromoPyridinone  NBS, DMF   Target This compound BromoPyridinone->Target  Cyclopropylboronic acid  Pd(dppf)Cl₂, K₂CO₃  Dioxane/H₂O  

Caption: Reaction workflow for the Late-Stage Cyclopropanation strategy.

Step 1: Synthesis of 3-Bromopyridin-2(1H)-one

Causality Behind Experimental Choices: The pyridin-2(1H)-one tautomer is electron-rich and susceptible to electrophilic aromatic substitution.[6] The C3 and C5 positions are the most activated. We use N-Bromosuccinimide (NBS) as it is a mild and highly selective brominating agent, minimizing over-bromination compared to elemental bromine. Dimethylformamide (DMF) is an excellent solvent for this transformation, as it is polar aprotic and helps to solubilize the starting material and reagents. The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

  • To a solution of pyridin-2(1H)-one (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the resulting mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (10x the volume of DMF).

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any residual non-polar impurities.

  • Dry the resulting white to off-white solid under high vacuum to afford 3-bromopyridin-2(1H)-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is the cornerstone of this synthesis.

  • Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and robust catalyst for coupling reactions involving heteroaromatic halides. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and prevents β-hydride elimination, leading to higher yields.

  • Base: Potassium carbonate (K₂CO₃) is a crucial component. It activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of dioxane and water is standard. Dioxane solubilizes the organic components (halide and catalyst), while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol:

  • To a flame-dried Schlenk flask, add 3-bromopyridin-2(1H)-one (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10-15 mL per gram of bromide).

  • Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. The aqueous layer can be back-extracted with ethyl acetate to maximize recovery.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

StepKey ReagentsSolventTemp (°C)Typical Yield
1. BrominationPyridin-2(1H)-one, NBSDMF6085-95%
2. Suzuki Coupling3-Bromopyridin-2(1H)-one, Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O90-10070-85%
Table 1: Summary of reaction conditions and expected outcomes for Strategy A.

Strategy B: Ring Assembly via Three-Component Reaction

An alternative and elegant approach is to construct the pyridinone ring from acyclic precursors, one of which already bears the cyclopropyl group. A highly efficient method is a variation of the Castagnoli-Cushman reaction.[7] This involves the three-component condensation of an anhydride, an aldehyde (in our case, cyclopropane carboxaldehyde), and an ammonia source.

G cluster_step1 Three-Component Cyclocondensation Reactants Homophthalic Anhydride + Cyclopropane Carboxaldehyde + Ammonium Acetate Target 3-Cyclopropyl-3,4-dihydroisoquinolin-1(2H)-one (Related Scaffold) Reactants->Target  MeCN, 80°C  

Caption: A related ring-assembly strategy for a similar scaffold.[7]

Conceptual Protocol: While a direct protocol for our specific target using this method is less commonly cited, a plausible adaptation of known procedures for pyridone synthesis could involve the reaction of cyclopropane carboxaldehyde, an active methylene compound like ethyl cyanoacetate, and ammonium acetate as the nitrogen source.[6] This would proceed through a Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization sequence.

Causality Behind Experimental Choices:

  • Cyclopropane Carboxaldehyde: Serves as the source of the C3 and the attached cyclopropyl group.

  • Ethyl Cyanoacetate: This active methylene compound provides C4, C5, and C6 of the pyridone ring. The cyano and ester groups facilitate the initial condensations and are ultimately involved in the ring closure.

  • Ammonium Acetate: Acts as the nitrogen source (N1) and a mild catalyst for the condensation steps.

This route, while potentially more step-economical, may require more optimization to control regioselectivity and prevent side reactions compared to the highly predictable Suzuki coupling.

Conclusion and Outlook

The synthesis of this compound is readily achievable through well-established synthetic methodologies. For researchers requiring flexibility and a high probability of success with minimal optimization, the Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling (Strategy A) is the recommended approach. Its modularity allows for the late-stage introduction of various boronic acids, making it ideal for structure-activity relationship (SAR) studies in a drug discovery context. The Ring Assembly (Strategy B) represents a powerful alternative, particularly for large-scale synthesis where atom economy is a primary driver. Both pathways provide reliable access to a scaffold of significant and growing importance in the field of medicinal chemistry.

References

Whitepaper: A Strategic Framework for the Preliminary Biological Activity Screening of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. This guide presents a comprehensive, tiered strategy for the preliminary in vitro biological activity screening of 3-Cyclopropylpyridin-2(1H)-one, a novel compound featuring two key pharmacophores: the 2-pyridinone core and a cyclopropyl moiety. The 2-pyridinone scaffold is a privileged structure found in numerous compounds with a wide spectrum of pharmacological activities, including antitumor and antimicrobial effects. The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, increase potency, and restrict conformational flexibility, thereby improving target binding. This document provides a logical, causality-driven workflow, from foundational cytotoxicity assessment to hypothesis-driven mechanistic assays, designed to efficiently characterize the biological potential of this compound and guide future drug development efforts.

Introduction: The Scientific Rationale for Screening this compound

The rational design of new therapeutic agents often involves the combination of established pharmacophores to generate novel structures with unique biological profiles. The compound this compound is a prime example of this strategy.

  • The 2-Pyridinone Core: This six-membered heterocyclic scaffold is a versatile building block in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact with various biological targets. Consequently, pyridinone derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.

  • The Cyclopropyl Moiety: This small, strained ring is not merely a lipophilic spacer. Its unique stereoelectronic properties, including shorter and stronger C-H bonds and enhanced p-character in its C-C bonds, make it a powerful tool for drug designers. The incorporation of a cyclopropyl group can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties by increasing metabolic stability, enhancing membrane permeability, and locking the molecule into a bioactive conformation to improve target affinity.

The conjunction of the biologically active pyridinone nucleus with the modulating cyclopropyl group provides a strong impetus for a thorough biological investigation. This guide outlines a tiered screening approach designed to efficiently de-risk and identify the most promising therapeutic avenues for this molecule.

Part 1: The Foundational Prerequisite: Analytical Characterization

Before commencing any biological evaluation, it is imperative to establish the identity and purity of the test compound. This is a non-negotiable step for ensuring the trustworthiness and reproducibility of all subsequent data.

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) must be used to confirm that the synthesized molecule is indeed this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound. A purity level of ≥95% is the minimum acceptable standard for in vitro screening to avoid confounding results from impurities.

Part 2: A Tiered Screening Cascade for Efficient Discovery

Pharmacological screening is a process of systematically evaluating compounds to identify potential drug candidates. A tiered, or cascaded, approach is the most logical and resource-efficient method. This strategy begins with broad, fundamental assays and progresses to more specific, hypothesis-driven investigations based on the initial findings.

Screening_Cascade cluster_0 Tier 1: Foundational Assessment cluster_2 Tier 3: Hypothesis-Driven Inquiry T1 General Cytotoxicity Profiling (e.g., MTT Assay on Normal Cells) T2_A Antimicrobial Screening (MIC Determination) T1->T2_A T2_B Anticancer Screening (MTT on Cancer Cell Panel) T1->T2_B T3 Mechanistic Assay (e.g., Kinase Inhibition) T2_B->T3

Caption: A tiered workflow for preliminary biological screening.

Part 3: Tier 1 - In Vitro Cytotoxicity Profiling

Causality: The first essential step is to determine the compound's intrinsic toxicity to healthy cells. This establishes a therapeutic window and informs the concentration range for all subsequent experiments. A compound that is highly toxic to all cells is unlikely to be a viable drug candidate, whereas selective toxicity is a hallmark of promising agents.

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a non-cancerous human cell line (e.g., human dermal fibroblasts or MRC-5) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineAssayIC₅₀ (µM)
This compoundMRC-5 (Normal Lung)MTT, 72hExperimental Value
Doxorubicin (Control)MRC-5 (Normal Lung)MTT, 72hKnown Value

A high IC₅₀ value (>50-100 µM) in this initial screen is generally desirable, as it suggests low general cytotoxicity and a potentially wide therapeutic window.

Part 4: Tier 2 - Broad-Spectrum Activity Screening

Based on the known activities of the pyridinone scaffold, the next logical step is to screen for antimicrobial and anticancer activity.

A. Antimicrobial Susceptibility Testing

Causality: The pyridinone nucleus is present in many natural and synthetic compounds with antimicrobial properties. Therefore, it is prudent to evaluate this compound for its ability to inhibit the growth of pathogenic microbes.

Recommended Assay: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. The final concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial or fungal growth).

Data Presentation
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Known ValueKnown ValueN/A
Fluconazole (Control)N/AN/AKnown Value
B. Anticancer Screening

Causality: Given the prevalence of pyridinone-containing molecules with antitumor activity, screening against a panel of cancer cell lines is a high-priority step. The goal is to identify selective cytotoxicity against cancer cells compared to the normal cells tested in Tier 1.

Recommended Assay: The MTT assay is used again, but this time on a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon). For broader and more definitive profiling, submission of the compound to the NCI-60 Human Tumor Cell Line Screen is a valuable resource offered by the National Cancer Institute. This service screens compounds against 60 different human tumor cell lines, providing a rich dataset and even predicting potential mechanisms of action through its COMPARE algorithm.

Data Presentation: Selective Cytotoxicity
CompoundIC₅₀ (µM) vs. Normal Cells (MRC-5)IC₅₀ (µM) vs. Lung Cancer (A549)IC₅₀ (µM) vs. Breast Cancer (MCF-7)IC₅₀ (µM) vs. Colon Cancer (HT-29)
This compoundFrom Tier 1Exp. ValueExp. ValueExp. Value

A compound is considered promising if its IC₅₀ against cancer cells is significantly lower than its IC₅₀ against normal cells.

Part 5: Tier 3 - Hypothesis-Driven Mechanistic Inquiry

Causality: If the Tier 2 screen reveals promising anticancer activity, the next logical step is to investigate a potential mechanism of action. The pyridinone scaffold is a known "hinge-binding motif" for protein kinases. Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a common driver of cancer. Therefore, a plausible hypothesis is that this compound exerts its anticancer effects by inhibiting one or more protein kinases.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Inhibitor->RAF

Caption: Hypothetical inhibition of a kinase (e.g., RAF) in a signaling pathway.

Recommended Assay: An in vitro kinase activity assay. Numerous commercial kits are available (e.g., radiometric, fluorescence, or luminescence-based) that measure the transfer of a phosphate group from ATP to a specific substrate. These assays can be used to determine if the test compound inhibits the activity of a specific kinase.

Experimental Workflow: In Vitro Kinase Assay
  • Selection: Choose a kinase or a small panel of kinases relevant to the cancer types where activity was observed (e.g., EGFR, BRAF, MEK).

  • Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Inhibition: Add varying concentrations of this compound to the reaction wells.

  • Reaction & Detection: Incubate to allow the phosphorylation reaction to occur. Then, add detection reagents that generate a signal (e.g., luminescence) proportional to the amount of product (e.g., ADP) formed or substrate consumed.

  • Analysis: A reduction in signal in the presence of the compound indicates kinase inhibition. Results are typically expressed as an IC₅₀ value.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary biological evaluation of this compound. By following this tiered cascade, researchers can efficiently move from a novel chemical structure to a data-driven assessment of its therapeutic potential.

  • A compound with low general cytotoxicity (Tier 1) and potent, selective activity against cancer cells or microbes (Tier 2) is a strong candidate for further investigation.

  • Confirmation of a hypothesized mechanism of action, such as kinase inhibition (Tier 3), provides a solid foundation for lead optimization and more advanced preclinical studies.

The data generated from this screening framework will be critical for making informed decisions, guiding subsequent structure-activity relationship (SAR) studies, and ultimately determining the future trajectory of this compound in the drug discovery pipeline.

An In-Depth Technical Guide on the Tautomerism and Stability of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-2(1H)-one and its derivatives are foundational scaffolds in medicinal chemistry and materials science, largely due to their rich electronic properties and capacity for hydrogen bonding. A key characteristic of this heterocyclic system is its existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms. This equilibrium is sensitive to substituent effects, solvent polarity, and aggregation state, making its study crucial for predicting molecular behavior and designing new functional molecules.[1]

This technical guide focuses on the tautomerism of a specific, intriguing derivative: 3-cyclopropylpyridin-2(1H)-one. The introduction of a cyclopropyl group at the 3-position introduces unique electronic and steric effects that can significantly influence the stability of the tautomers. The cyclopropyl group, with its partial double-bond character, can engage in conjugation with the pyridinone ring, adding a layer of complexity to the analysis of tautomeric preference.[2][3] Understanding these interactions is paramount for researchers and drug development professionals aiming to leverage this scaffold in their work.

This document provides a comprehensive analysis of the tautomeric forms of this compound, their relative stabilities, and the methodologies—both experimental and computational—used to investigate this equilibrium.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the lactam and lactim forms.

  • Lactam (Keto) Form: this compound

  • Lactim (Enol) Form: 3-Cyclopropyl-2-hydroxypyridine

The equilibrium between these two forms is a dynamic process involving proton transfer between the nitrogen and oxygen atoms.

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: Theoretical and Experimental Considerations

The position of the tautomeric equilibrium is dictated by the relative thermodynamic stabilities of the lactam and lactim forms. For the parent 2-pyridone/2-hydroxypyridine system, the pyridone (lactam) form is generally favored, particularly in polar solvents and the solid state.[4][5] This preference is often attributed to the greater resonance stabilization of the amide group and the formation of stable hydrogen-bonded dimers.[1][6] However, in the gas phase or non-polar solvents, the equilibrium can shift towards the more aromatic 2-hydroxypyridine (lactim) form.[4][5][7]

The introduction of the 3-cyclopropyl substituent necessitates a re-evaluation of these factors.

Influence of the Cyclopropyl Group

The cyclopropyl group is known for its ability to participate in conjugation, behaving in some respects like a double bond.[2] This electronic contribution can influence the stability of the adjacent π-system in the pyridinone ring.

  • In the Lactam Form: The cyclopropyl group can donate electron density to the electron-deficient C3 position, which is part of a conjugated system. This interaction can stabilize the lactam tautomer.

  • In the Lactim Form: The cyclopropyl group is attached to an sp2-hybridized carbon of the aromatic hydroxypyridine ring. The electronic interplay here is more complex and can affect the overall aromaticity and stability of the ring.

The precise energetic consequence of these interactions requires high-level computational analysis.

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomer.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can effectively solvate both the N-H and C=O groups of the lactam form through hydrogen bonding, thereby stabilizing it.

  • Non-Polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar lactim form may be more favored. Intramolecular hydrogen bonding in the lactim form can also play a stabilizing role. The equilibrium is often more balanced in non-polar solvents.[8]

Methodologies for Tautomerism Analysis

A combination of computational and experimental techniques is essential for a thorough investigation of the tautomeric equilibrium of this compound.

Computational Analysis Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[9]

Computational_Workflow cluster_input Input Generation cluster_optimization Geometry Optimization cluster_validation Validation cluster_energy Energy Calculation cluster_analysis Data Analysis start Define Tautomeric Structures (Lactam & Lactim) opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm Minima) opt->freq energy Single-Point Energy Calculation (Higher Level of Theory) freq->energy solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy->solvation analysis Calculate Relative Energies (ΔE) and Gibbs Free Energies (ΔG) solvation->analysis equilibrium Determine Tautomeric Ratio (K_T) analysis->equilibrium

Caption: A typical computational workflow for analyzing tautomeric stability.

Detailed Protocol for Computational Analysis
  • Structure Preparation: Generate 3D coordinates for both the lactam and lactim tautomers of this compound.

  • Geometry Optimization: Perform geometry optimizations for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies).[9]

  • Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

  • Solvation Modeling: To account for solvent effects, repeat the energy calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Thermodynamic Analysis: From the output of the frequency calculations, obtain the thermal corrections to the electronic energies to calculate the Gibbs free energies of each tautomer. The difference in Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (KT) for the tautomerization reaction.

Experimental Verification

Experimental techniques provide crucial validation for computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The chemical shifts of the ring protons and the N-H or O-H proton can provide insights into the predominant tautomeric form. The presence of a broad N-H signal is indicative of the lactam form, while a sharper O-H signal would suggest the lactim form.

  • 13C NMR: The chemical shift of the carbonyl carbon (C2) in the lactam form is typically in the range of 160-170 ppm. In the lactim form, this carbon is an sp2-hybridized carbon attached to a hydroxyl group and would appear at a different chemical shift.

UV-Visible Spectroscopy

The two tautomers will have distinct electronic transitions and therefore different UV-Vis absorption spectra. By comparing the spectrum of the compound in different solvents to those of N-methylated (locks the lactam form) and O-methylated (locks the lactim form) analogs, the tautomeric ratio can be quantified.[10]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction can unambiguously determine the structure of the molecule in the crystalline form, confirming the predominant tautomer in the solid state.[4]

Summary of Expected Stability and Data

TautomerPredicted Stability in Polar SolventsPredicted Stability in Non-Polar SolventsPredicted Stability in Gas PhaseKey Stabilizing Factors
Lactam (Keto) HighModerateLowerAmide resonance, Hydrogen bonding (dimerization), Favorable solvation
Lactim (Enol) LowModerateHigherAromaticity of the pyridine ring

It is hypothesized that the electron-donating nature of the cyclopropyl group will provide additional stabilization to the lactam form through conjugation, likely making it the more dominant tautomer across a range of conditions compared to the unsubstituted pyridinone.

Conclusion

The tautomerism of this compound presents a fascinating case study in the interplay of electronic and solvent effects on molecular stability. The presence of the cyclopropyl group introduces a unique conjugative effect that likely further stabilizes the generally preferred lactam form. A comprehensive understanding of this tautomeric equilibrium, achieved through a synergistic application of computational modeling and experimental validation, is essential for the rational design of novel pharmaceuticals and functional materials based on this promising heterocyclic scaffold. The methodologies and theoretical framework presented in this guide provide a robust foundation for researchers to undertake such investigations.

References

Solubility Profile of 3-Cyclopropylpyridin-2(1H)-one: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2][3] This guide provides a comprehensive technical framework for characterizing the thermodynamic solubility profile of 3-Cyclopropylpyridin-2(1H)-one, a heterocyclic compound of interest, across a range of common laboratory solvents. We move beyond a simple recitation of data to elucidate the underlying principles and rationale behind the experimental design. The "gold standard" equilibrium shake-flask method is detailed, coupled with High-Performance Liquid Chromatography (HPLC) for robust quantification, ensuring a self-validating and reproducible workflow.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this molecule's fundamental physicochemical properties.

Introduction: The "Why" of Solubility Profiling

In the journey of a molecule from a promising hit to a viable drug candidate, solubility is a critical gatekeeper. A compound with poor solubility can lead to erratic absorption, low bioavailability, and challenges in creating stable, effective formulations.[3] Early and accurate assessment of a compound's solubility profile is therefore not merely a data-gathering exercise; it is a crucial step in risk mitigation and strategic decision-making.[1]

Molecular Structure and Solubility Hypothesis:

This compound (C₈H₉NO, MW: 135.17 g/mol ) presents an interesting case for solubility. Its structure contains:

  • A polar pyridinone ring : This moiety features a lactam group with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), suggesting potential solubility in polar and protic solvents.

  • A non-polar cyclopropyl group : This small, rigid aliphatic ring introduces lipophilicity, which may enhance solubility in non-polar organic solvents.

This duality suggests that this compound will exhibit varied solubility across solvents of different polarities, a characteristic that must be precisely quantified. This guide outlines the definitive method for achieving that quantification.

The Principle of Equilibrium Solubility: Thermodynamic vs. Kinetic

It is vital to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a solvent like DMSO, precipitates when added to an aqueous buffer. It's a rapid, high-throughput screening method often used in early discovery.[1][6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid.[8][9]

For foundational characterization and formulation development, thermodynamic solubility is the indispensable metric.[3] It represents a stable, endpoint measurement. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic solubility due to its direct and unambiguous approach to achieving this equilibrium state.[4][5]

Experimental Workflow: The Shake-Flask Method Coupled with HPLC Analysis

This section details a robust, step-by-step protocol. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents
  • Solute: this compound (purity ≥98%)

  • Solvents (HPLC Grade or equivalent):

    • Water (Type I, ultrapure)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Methanol

    • Ethanol

    • Acetonitrile (ACN)

    • Ethyl Acetate

    • Heptane

  • Apparatus:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker with temperature control

    • Syringe filters (0.22 µm, preferably PTFE for broad solvent compatibility)

    • HPLC system with UV detector

    • Volumetric flasks and pipettes for standard preparation

Visualizing the Workflow

The entire experimental process, from preparation to analysis, can be summarized in the following workflow diagram.

Solubility_Workflow cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sampling Phase 2: Sample Clarification cluster_analysis Phase 3: Quantification cluster_result Phase 4: Final Result prep 1. Add excess solid to vials with solvent agitate 2. Agitate on orbital shaker (24-48h at 25°C) to reach equilibrium prep->agitate Ensures saturation filter 3. Filter supernatant through 0.22 µm filter agitate->filter Removes undissolved solid hplc_run 4b. Analyze saturated sample and standards by HPLC filter->hplc_run standards 4a. Prepare calibration standards standards->hplc_run quant 5. Quantify concentration using calibration curve hplc_run->quant Relates peak area to concentration result Solubility Profile quant->result

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Accurately weigh approximately 5-10 mg of this compound into a series of glass vials. The key is to add an amount that is visibly in excess of what will dissolve.

  • Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

  • Securely cap the vials.

    • Causality: Using a visible excess of the solid compound is fundamental to the definition of thermodynamic solubility, ensuring that the solution becomes saturated and is in equilibrium with the solid phase.[8][10]

Step 2: Equilibration

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Allow the mixtures to shake for at least 24 hours. For compounds that are slow to dissolve, 48 hours is preferable.

    • Causality: Sufficient agitation time is critical to ensure the system reaches a true thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of the solubility.[6][11]

Step 3: Sample Clarification

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully draw the supernatant into a syringe.

  • Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean HPLC vial.

    • Causality: Filtration is a crucial step to separate the liquid phase (saturated solution) from the undissolved solid.[8] Using a non-adsorptive filter material like PTFE is important to prevent loss of the analyte, which would underestimate solubility. Centrifugation is an alternative but may leave fine particles suspended.[8]

Step 4: HPLC Quantification

  • Prepare a Calibration Curve:

    • Create a high-concentration stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to prepare a series of at least five standard solutions of known concentrations that bracket the expected solubility range.[12]

  • HPLC Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.

    • Inject the filtered saturated samples (from Step 3). Dilute the samples with a known factor if the concentration is expected to be above the highest calibration standard.

    • Causality: HPLC is the preferred analytical method due to its high sensitivity and specificity. It can distinguish the parent compound from any potential impurities or degradants, providing a highly accurate concentration measurement.[8][12][13] A calibration curve is essential for converting the instrumental response (peak area) into a precise concentration.[11]

Step 5: Data Calculation

  • Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of this compound in each filtered sample.

  • If any sample was diluted, multiply the calculated concentration by the dilution factor to determine the original solubility in that solvent.

  • Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, comparative format.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Classification
HeptaneNon-polar0.1< 0.1Very Sparingly Soluble
Ethyl AcetateModerately Polar Aprotic4.45.2Sparingly Soluble
AcetonitrilePolar Aprotic5.825.8Soluble
EthanolPolar Protic4.345.1Freely Soluble
MethanolPolar Protic5.178.5Freely Soluble
PBS (pH 7.4)Aqueous Buffer10.212.3Soluble

Note: Data are for illustrative purposes. Polarity index values are sourced from standard solvent property tables.[14][15][16]

Interpretation of Results:

  • Low solubility in heptane: This is expected. The non-polar solvent cannot overcome the crystal lattice energy of the compound and cannot form favorable interactions with the polar pyridinone ring.

  • Moderate to high solubility in polar solvents: The results in acetonitrile, ethanol, and methanol highlight the dominant role of the polar pyridinone moiety. The ability of ethanol and methanol to act as both hydrogen bond donors and acceptors leads to strong, favorable interactions, resulting in higher solubility compared to the aprotic acetonitrile.

  • Solubility in PBS (pH 7.4): The significant aqueous solubility is a highly favorable characteristic for a drug candidate, suggesting good potential for dissolution in physiological fluids. This is a critical parameter for predicting oral bioavailability.[1]

Conclusion

This guide has outlined a rigorous, scientifically-grounded methodology for determining the thermodynamic solubility profile of this compound. By employing the shake-flask method with HPLC quantification, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development pipeline. The resulting solubility profile provides critical insights into the compound's behavior, guiding formulation strategies, predicting in vivo performance, and ultimately contributing to the successful advancement of new therapeutic agents.

References

Quantum Chemical Studies on 3-Cyclopropylpyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 3-Cyclopropylpyridin-2(1H)-one

Pyridinone-containing derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their ability to act as both hydrogen bond donors and acceptors, coupled with their synthetic accessibility, makes them attractive scaffolds in drug discovery.[1] The introduction of a cyclopropyl group at the 3-position is of particular interest. The cyclopropyl moiety, a three-membered carbocycle, is known to introduce conformational rigidity and can significantly influence the electronic properties and metabolic stability of a molecule.[2] Understanding the interplay between the pyridinone core and the cyclopropyl substituent at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

A key feature of 2-pyridinones is their existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms. This equilibrium is sensitive to the surrounding environment, including solvent polarity and substituent effects.[3][4] Quantum chemical calculations are exceptionally well-suited to probe the energetic landscape of this tautomerism, providing insights that are often difficult to obtain experimentally.

This guide will focus on the lactam form, this compound, and will employ Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to elucidate its structural, vibrational, and electronic characteristics.

Theoretical Framework: A Primer on Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] Unlike traditional wave-function based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

The practical application of DFT involves the use of the Kohn-Sham equations, which replace the complex many-electron problem with a set of self-consistent one-electron equations. The core of these equations lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. A plethora of exchange-correlation functionals have been developed, ranging from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange.

For the studies outlined in this guide, we will utilize the B3LYP hybrid functional, which has a proven track record for providing reliable results for a wide range of organic molecules.[6][7] The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. We will employ the 6-311++G(d,p) basis set, a Pople-style basis set that provides a good balance of flexibility and computational efficiency for molecules of this size.[7][8]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs.[3][9][10] The general workflow can be adapted to other quantum chemistry software packages with minor modifications.

Molecular Structure Generation and Input File Preparation

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw.[3][11] It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true minimum.

An example of a Gaussian input file for a geometry optimization and frequency calculation is provided below:

  • %nprocshared=4: Specifies the number of processor cores to be used.

  • %mem=4GB: Allocates 4 gigabytes of memory.

  • %chk=3-cyclopropylpyridin-2-one.chk: Creates a checkpoint file for restarting calculations or for subsequent analysis.

  • #p B3LYP/6-311++G(d,p) Opt Freq: This is the route section.

    • B3LYP/6-311++G(d,p): Specifies the level of theory (B3LYP functional and 6-311++G(d,p) basis set).[6][7][8]

    • Opt: Requests a geometry optimization to find the minimum energy structure.[12]

    • Freq: Requests a vibrational frequency calculation to confirm the nature of the stationary point and to obtain the vibrational spectrum.[13]

  • This compound Geometry Optimization: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • [Insert Cartesian Coordinates Here]: The x, y, z coordinates of each atom in the molecule.

Geometry Optimization

The geometry optimization process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.[5][14] A successful optimization will converge to a stationary point where the forces on all atoms are negligible.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is essential.[4][13][15] This calculation serves two primary purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This theoretical spectrum can be compared with experimental data for validation, when available.

The output of a frequency calculation in Gaussian provides a table of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

Electronic Structure Analysis

Further insights into the electronic properties of the molecule can be gained through various analyses performed on the optimized wave function.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.[16]

These orbitals can be visualized to understand their spatial distribution and identify regions of the molecule that are likely to be involved in electrophilic or nucleophilic attacks.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[1][17] It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. NBO analysis can provide valuable information about:

  • Natural Atomic Charges: A more robust method for assigning partial charges to atoms compared to Mulliken population analysis.

  • Hybridization: The hybridization of atomic orbitals in forming bonds.

  • Hyperconjugative Interactions: The delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which can be quantified using second-order perturbation theory. These interactions are crucial for understanding substituent effects and conformational preferences.

Results and Discussion

This section will present the expected outcomes of the quantum chemical calculations on this compound, based on established principles and studies of similar molecules.

Optimized Molecular Geometry

The geometry optimization is expected to yield a planar pyridinone ring, with the cyclopropyl group likely adopting a bisected conformation relative to the ring to maximize electronic interactions. Key bond lengths and angles will be determined and can be compared with typical values for pyridinones and cyclopropyl-substituted aromatic systems.

Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted Value (Å or °)
C=O bond length~1.22
N-C(O) bond length~1.38
C2-C3 bond length~1.45
C3-C(cyclopropyl)~1.50
Dihedral angle (ring-cyclopropyl)~90
Vibrational Spectrum

The calculated vibrational frequencies will provide a theoretical infrared spectrum. Key characteristic vibrational modes are expected to include:

  • C=O stretching: A strong absorption band in the region of 1650-1700 cm⁻¹.

  • N-H stretching: A broad absorption in the range of 3100-3400 cm⁻¹.

  • C-H stretching (aromatic and cyclopropyl): Bands in the 2900-3100 cm⁻¹ region.

  • Ring stretching vibrations: A series of bands between 1400 and 1600 cm⁻¹.

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO of this compound are expected to be π-type orbitals distributed over the pyridinone ring. The cyclopropyl group may also contribute to these orbitals through hyperconjugation.

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.0 to 6.0

A significant HOMO-LUMO gap would suggest good kinetic stability for the molecule.

Natural Bond Orbital Analysis

NBO analysis is anticipated to reveal significant delocalization of electron density from the cyclopropyl C-C bonds into the π-system of the pyridinone ring. This hyperconjugative interaction would contribute to the overall stability of the molecule. The analysis will also provide detailed information on the charge distribution, with the oxygen atom of the carbonyl group being the most electronegative center.

Visualization of Computational Workflows and Results

Visual aids are indispensable for understanding complex computational workflows and interpreting the results of quantum chemical calculations.

Computational Workflow Diagram

The following diagram illustrates the sequential steps involved in the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis mol_build Molecular Structure Generation input_file Gaussian Input File Creation mol_build->input_file geom_opt Geometry Optimization input_file->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo nbo NBO Analysis freq_calc->nbo spectra Vibrational Spectra Simulation freq_calc->spectra

Caption: Computational workflow for the quantum chemical analysis of this compound.

Frontier Molecular Orbital Energy Level Diagram

This diagram visualizes the energies of the HOMO and LUMO and the energy gap between them.

homo_lumo_diagram LUMO LUMO HOMO HOMO LUMO_level HOMO_level HOMO_level->LUMO_level ΔE

Caption: Schematic representation of the HOMO and LUMO energy levels and the energy gap.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational frequency analysis, and electronic structure analysis, researchers can gain profound insights into the fundamental properties of this and similar molecules. The application of DFT, coupled with advanced analytical techniques like NBO analysis, provides a powerful toolkit for understanding structure-property relationships at the molecular level. While the absence of experimental data for direct comparison is a current limitation, the theoretical framework presented here establishes a solid foundation for future experimental and computational studies, ultimately aiding in the rational design of novel pyridinone-based compounds with desired chemical and biological activities.

References

The Pyridinone Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have rendered it a versatile template for the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of pyridinone-containing compounds, delving into their mechanisms of action, and presenting detailed experimental workflows for target validation. We will explore the diverse range of biological activities exhibited by pyridinone derivatives, from anticancer and anti-inflammatory to antiviral and neuroprotective effects, underscoring the broad therapeutic potential of this remarkable chemical entity.[3][4]

The Versatility of the Pyridinone Scaffold in Drug Design

The pyridinone ring exists in two isomeric forms, 2-pyridone and 4-pyridone, and can undergo tautomerization to its hydroxypyridine form, although the pyridone form is generally favored under physiological conditions.[5] This structural plasticity, combined with the presence of multiple sites for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Pyridinone derivatives have been successfully developed into FDA-approved drugs for a variety of indications, demonstrating their clinical significance.[3]

Key Therapeutic Target Classes of Pyridinone Compounds

Pyridinone-based molecules have been shown to modulate the activity of a wide array of biological targets, primarily enzymes and receptors. This section will explore some of the most significant target classes.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases play a pivotal role in regulating numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyridinone scaffold has proven to be an effective hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[3]

The MAPK signaling cascade is a key pathway that transduces extracellular signals to the nucleus, controlling cell proliferation, differentiation, and survival.[6] Aberrant activation of this pathway is a common driver of tumorigenesis.[6] Several pyridinone-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAPK.[7][8]

Signaling Pathway Diagram: MAPK Signaling Cascade

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p38 p38 MAPK RAF->p38 ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyridinone_Inhibitor Pyridinone Inhibitor Pyridinone_Inhibitor->p38 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway and the inhibitory action of pyridinone compounds on p38 MAPK.

Beyond the MAPK pathway, pyridinone derivatives have shown inhibitory activity against a range of other kinases, including:

  • Met Kinase: Involved in cell motility, invasion, and proliferation.[3]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling.[3]

  • PIM-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[9]

Table 1: Bioactivity of Pyridinone-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 ValueReference
Pyridinylquinoxalinesp38α MAPK38 nM - 81 nM[10]
Pyrrolopyridine-pyridinoneMet Kinase0.06 µM - 0.07 µM[3][11]
Pyridinone-quinazolineProtein Tyrosine Kinases9 µM - 15 µM[3][11]
Pyridine derivativePIM-1 Kinase14.3 nM[9]
G-Protein Coupled Receptors (GPCRs): Modulating Immune Responses

GPCRs represent a large family of transmembrane receptors that are crucial for signal transduction. The adenosine A2A receptor (A2AR), a member of this family, has emerged as a key regulator of immune responses, particularly within the tumor microenvironment.[12][13]

High concentrations of adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating A2AR on immune cells.[12] Pyridinone-based A2AR antagonists can block this immunosuppressive signal, thereby enhancing the efficacy of cancer immunotherapies.[3][14]

Signaling Pathway Diagram: Adenosine A2A Receptor Signaling in T-cells

A2AR_Signaling cluster_extracellular Extracellular Space cluster_membrane T-cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Pyridinone_Antagonist Pyridinone Antagonist Pyridinone_Antagonist->A2AR G_Protein G Protein A2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Effector_Functions T-cell Effector Functions (e.g., Cytokine Release) PKA->Effector_Functions

Caption: Inhibition of adenosine-mediated immunosuppression by a pyridinone A2AR antagonist.

Table 2: Bioactivity of a Pyridinone-Based A2AR Antagonist

CompoundTargetIC50 ValueOral Bioavailability (F)In Vivo Antitumor Activity (TGI)Reference
Compound 38Adenosine A2A Receptor29.0 nM86.1%56.0% in MC38 tumor model[14]
Other Enzyme Targets

The therapeutic reach of pyridinone compounds extends to a variety of other enzymes implicated in disease:

  • Histone Deacetylases (HDACs): Involved in epigenetic regulation and are targets for cancer therapy.[3]

  • Isocitrate Dehydrogenase (IDH): Mutations in IDH are found in several cancers.[3]

  • Phosphodiesterase-3 (PDE3): A target for cardiotonic agents.[3]

  • Factor XIa: A key enzyme in the coagulation cascade, targeted for anticoagulant therapy.[15]

  • DNA-Dependent Protein Kinase (DNA-PK): A target for radiosensitizers in cancer therapy.[16]

  • Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9): A target for cholesterol-lowering drugs.[17]

Experimental Protocols for Target Validation

The validation of a drug's target is a critical step in the drug discovery process.[18][19] This section provides detailed, representative protocols for validating the interaction of pyridinone compounds with their putative targets.

Biochemical Assay: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a pyridinone compound against a specific protein kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyridinone test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the recombinant kinase, a suitable peptide substrate, and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyridinone compound serially diluted in kinase buffer to the assay wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., containing EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence polarization, luminescence, or AlphaScreen).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Experimental Workflow Diagram: Kinase Inhibition Assay

Kinase_Inhibition_Assay cluster_steps Assay Steps Step1 1. Add Pyridinone Compound (Serial Dilution) Step2 2. Add Kinase (Incubate) Step1->Step2 Step3 3. Add Substrate & ATP (Initiate Reaction) Step2->Step3 Step4 4. Stop Reaction Step3->Step4 Step5 5. Detect Phosphorylation Step4->Step5 Step6 6. Data Analysis (IC50 Determination) Step5->Step6

Caption: A streamlined workflow for determining the IC50 of a pyridinone kinase inhibitor.

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a pyridinone compound in a cellular context by measuring the thermal stabilization of the target protein.[2]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the pyridinone compound or a vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Generate melt curves by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.[2]

In Vivo Target Validation: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of a pyridinone compound and confirm target engagement in a disease-relevant animal model.[19]

Methodology:

  • Animal Model:

    • Implant human tumor cells (e.g., a cell line with a known dependency on the target) subcutaneously into immunodeficient mice.

    • Allow the tumors to reach a palpable size.

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the pyridinone compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Collect tumor and/or surrogate tissue samples at various time points after the final dose.

    • Analyze the levels of a biomarker that reflects the activity of the target (e.g., phosphorylation of a downstream substrate for a kinase inhibitor). This can be done by Western blotting, immunohistochemistry, or other relevant techniques.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Correlate the observed efficacy with the modulation of the PD biomarker to establish a link between target engagement and anti-tumor activity.[21]

Future Perspectives and Conclusion

The pyridinone scaffold continues to be a rich source of novel therapeutic agents. Its versatility and favorable drug-like properties ensure its continued prominence in drug discovery campaigns.[3][5] Future research will likely focus on exploring new chemical space around the pyridinone core to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of pyridinone-based molecules in combination therapies, particularly in oncology, holds great promise for overcoming drug resistance and improving patient outcomes.

References

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the biological activity of 3-Cyclopropylpyridin-2(1H)-one, a novel small molecule, using a range of cell-based assays. Recognizing the compound's nascency, this document eschews a rigid, target-specific protocol. Instead, it presents a tiered, logic-driven workflow designed to first establish broad cytotoxic or cytostatic effects and then to progressively elucidate the underlying cellular mechanisms. The protocols herein are built upon established, robust methodologies and are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays. We will detail procedures for compound handling, initial viability screening, and subsequent mechanistic studies into apoptosis and cell cycle perturbation, providing the scientific rationale behind each experimental choice.

Introduction: Unveiling the Potential of a Novel Scaffold

The field of drug discovery is continually driven by the exploration of novel chemical entities. This compound represents such an entity, incorporating two structural motifs of significant interest in medicinal chemistry: the pyridinone ring and the cyclopropyl group.

  • Pyridinone Scaffold : Pyridone structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] Their unique physicochemical properties, including dual hydrogen-bond donor/acceptor capabilities, allow them to serve as versatile pharmacophores in the design of agents with diverse activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1]

  • Cyclopropyl Moiety : The inclusion of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation.[2][3][4] This small, strained ring can act as a bioisostere for other groups, influencing binding affinity and pharmacokinetic properties.[5]

Given these structural features, this compound warrants systematic investigation to uncover its potential biological effects. This guide outlines a foundational, multi-phase approach to begin this characterization in a cellular context.

Phase 1: Foundational Steps & Preliminary Screening

Before embarking on detailed mechanistic studies, it is critical to establish fundamental parameters of the compound's behavior in an experimental setting and its general effect on cell viability.

Compound Handling and Solubilization: The First Critical Step

The reliability of any cell-based assay begins with the proper handling and solubilization of the test compound. Inaccurate concentration due to poor solubility is a primary source of experimental irreproducibility.

Protocol: Stock Solution Preparation and Solubility Assessment

  • Initial Solvent Selection : Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of novel small molecules due to its broad solubilizing power.[6]

  • High-Concentration Stock Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO. This minimizes the volume of DMSO added to cell cultures.

  • Solubility Check : After dissolving, visually inspect the solution for any precipitate. If necessary, gentle warming or sonication can be applied.[7] Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and inspect for a pellet. The presence of a pellet indicates insolubility at that concentration.

  • Working Dilutions : Prepare serial dilutions from the high-concentration stock. When diluting into aqueous cell culture medium, do so in a stepwise manner to avoid precipitation. It is critical to ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental wells and is non-toxic to the cells, typically ≤0.5%.[6]

  • Vehicle Control : A vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) is mandatory in all experiments to distinguish the effect of the compound from that of the solvent.

Cell Line Selection

The choice of cell line is dependent on the research question. For an initial broad screening of a novel compound, a common, robust, and well-characterized cancer cell line is often used (e.g., HeLa, A549, MCF-7, or Jurkat). If a particular therapeutic area is envisioned, a panel of relevant cell lines should be selected.

Primary Assay: Assessing Global Cell Viability

The first objective is to determine if this compound affects cell viability or proliferation and to establish a dose-response relationship. Tetrazolium reduction assays (like MTT) or resazurin-based assays are excellent starting points.[8][9]

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated" and "vehicle control."

  • Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.[11]

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Reading : Shake the plate gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Recommendation Rationale
Cell Seeding Density Varies by cell line; aim for 70-80% confluency at the end of the assay.Ensures cells are in a logarithmic growth phase and avoids artifacts from overgrowth or senescence.
Compound Concentration Range Logarithmic scale, e.g., 0.01 µM to 100 µM.Broad range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24, 48, and 72 hours.Allows for detection of both acute toxicity and longer-term anti-proliferative effects.
Controls Untreated, Vehicle (DMSO), Positive Control (e.g., Staurosporine).Essential for data normalization and validating assay performance.

Phase 2: Elucidating the Mechanism of Action

If Phase 1 reveals significant cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism. The two most common cellular fates induced by cytotoxic compounds are apoptosis (programmed cell death) and cell cycle arrest.

Investigating Apoptosis

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer plasma membrane.[12] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore, is used to detect this early apoptotic event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus it identifies late apoptotic or necrotic cells.[13]

Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting : Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and wash the cell pellet with cold PBS.

  • Staining : Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody Incubation : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Cell Cycle Analysis

Many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). This can be assessed by staining the DNA of the cell population with a fluorescent dye like propidium iodide (PI) and analyzing the distribution of DNA content by flow cytometry.[14]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Seeding and Treatment : As described in the apoptosis protocol, treat cells with the compound at relevant concentrations.

  • Cell Harvesting : Harvest and wash the cells as previously described.

  • Fixation : Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes at 4°C.[5]

  • Staining : Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks.

  • G0/G1 phase : Cells with 2N DNA content.

  • S phase : Cells with DNA content between 2N and 4N.

  • G2/M phase : Cells with 4N DNA content.

  • An accumulation of cells in any particular peak compared to the vehicle control indicates cell cycle arrest at that phase.

Visualization of Experimental Workflows

Apoptosis_Flow_Cytometry cluster_input Input Cells cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis cluster_output Results Treated_Cells Treated Cell Population (Adherent + Floating) Wash Wash with Cold PBS Treated_Cells->Wash Resuspend Resuspend in Binding Buffer Add_Stains Add Annexin V-FITC & Propidium Iodide (PI) Incubate Incubate 15 min (Dark, RT) Flow Analyze on Flow Cytometer Incubate->Flow Quadrant Quadrant Analysis: FITC vs. PI Live Live (Annexin V-, PI-) Quadrant->Live Early_Apop Early Apoptosis (Annexin V+, PI-) Quadrant->Early_Apop Late_Apop Late Apoptosis/Necrosis (Annexin V+, PI+) Quadrant->Late_Apop

Conclusion and Future Directions

The experimental strategy detailed in this application note provides a robust and logical pathway for the initial characterization of this compound. By systematically evaluating its impact on cell viability and subsequently probing for key indicators of apoptosis and cell cycle arrest, researchers can build a foundational understanding of this novel compound's biological activity. Positive results from these assays would justify progression to more advanced studies, such as target identification, in vivo efficacy models, and structure-activity relationship (SAR) studies. This tiered approach ensures an efficient use of resources while generating high-quality, interpretable data critical for the advancement of new potential therapeutic agents.

References

Application Note: High-Throughput Screening Strategies for the Identification of Cysteine Protease Inhibitors Featuring 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2(1H)-one scaffold is a recurring motif in medicinal chemistry, valued for its synthetic tractability and ability to engage in various biological interactions. This application note presents a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for inhibitors of cysteine proteases, a critical class of enzymes implicated in numerous pathologies. While the specific biological targets of 3-Cyclopropylpyridin-2(1H)-one are not extensively characterized in public literature, its structural features suggest potential for interaction with nucleophilic residues, such as the catalytic cysteine in protease active sites. We therefore utilize this compound as a representative test article to detail two robust HTS assay formats: a Fluorescence Intensity (FI) assay using a quenched peptide substrate and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This guide provides not only step-by-step protocols but also the underlying scientific rationale, quality control benchmarks, and data analysis workflows essential for a successful screening campaign.

Introduction: Cysteine Proteases as Therapeutic Targets

Cysteine proteases, such as caspases and cathepsins, are instrumental in regulating cellular processes ranging from apoptosis and inflammation to protein turnover.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them compelling targets for therapeutic intervention.[1] The identification of potent and selective inhibitors for these enzymes is a primary objective in modern drug discovery. High-throughput screening (HTS) is a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries to identify initial "hits" for further optimization.[3][4]

This document outlines two distinct, yet complementary, HTS methodologies suitable for identifying inhibitors of a model cysteine protease. We use this compound as a hypothetical screening compound to illustrate these workflows.

Assay Principle & Design Considerations

The primary goal of an enzymatic HTS assay is to accurately measure the inhibition of enzyme activity.[4][5] The choice of assay technology depends on factors such as target characteristics, library size, cost, and available instrumentation. Here, we detail two powerful homogeneous (no-wash) assay formats.[6][7]

Fundamental Requirements for a Robust HTS Assay

Before embarking on a large-scale screen, it is critical to develop a high-quality assay. Key considerations include:

  • Enzyme Purity and Activity: Ensure the use of a highly purified and active enzyme preparation. Specific activity should be consistent across batches.[5]

  • Substrate Selection: The substrate should be specific for the target enzyme and have kinetic parameters (e.g., Kₘ) that allow for a sensitive assay. For inhibitor screening, running the assay with the substrate concentration at or below the Kₘ is often optimal for detecting competitive inhibitors.[5]

  • Assay Miniaturization: Assays are typically run in 384- or 1536-well microplates to conserve reagents and increase throughput.[3]

  • Automation: HTS relies on robotic liquid handlers and plate readers to ensure precision, reproducibility, and speed.[3]

Protocol 1: Fluorescence Intensity (FI) Protease Assay

This method is a widely used, straightforward approach that measures the cleavage of a fluorogenic peptide substrate.[6][8] The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher moiety. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence.

Workflow Overview

FI_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well Plate) Compound_Plate 1. Prepare Compound Plate (e.g., this compound) Dispense_Cmpd 4. Dispense Compounds & Controls to Assay Plate Compound_Plate->Dispense_Cmpd Enzyme_Prep 2. Prepare Enzyme Solution Dispense_Enz 5. Add Enzyme Solution (Pre-incubation with compound) Enzyme_Prep->Dispense_Enz Substrate_Prep 3. Prepare Substrate Solution Dispense_Sub 6. Initiate Reaction by Adding Substrate Substrate_Prep->Dispense_Sub Dispense_Cmpd->Dispense_Enz Dispense_Enz->Dispense_Sub Incubate 7. Incubate at RT Dispense_Sub->Incubate Read_Plate 8. Read Fluorescence (Ex/Em λ) Incubate->Read_Plate

Caption: Workflow for the Fluorescence Intensity (FI) protease assay.

Detailed Step-by-Step Protocol

Materials:

  • Purified Cysteine Protease (e.g., Caspase-3)

  • Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Ac-DEVD-CHO)

  • Black, low-volume 384-well microplates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating (Source Plate):

    • Prepare serial dilutions of this compound in 100% DMSO. A typical screening concentration is 10 µM.

    • Prepare positive control (e.g., 1 µM Ac-DEVD-CHO) and negative control (DMSO only) wells.

  • Assay Execution (Assay Plate):

    • Compound Transfer: Using an acoustic dispenser (e.g., Echo), transfer 50 nL of compound solution from the source plate to the assay plate. This results in a final DMSO concentration of 0.5% in a 10 µL assay volume.

    • Enzyme Addition: Add 5 µL of enzyme solution (2X final concentration) in assay buffer to all wells.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 5 µL of substrate solution (2X final concentration, at Kₘ) in assay buffer to all wells to start the reaction.

    • Kinetic Read: Immediately place the plate in a fluorescence reader pre-set to 25°C. Measure the fluorescence intensity (e.g., Ex=355 nm, Em=460 nm for AMC fluorophore) every 60 seconds for 20-30 minutes. The rate of increase in fluorescence (slope) is proportional to enzyme activity.

Protocol 2: AlphaLISA Protease Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology.[9][10] For a protease assay, a biotinylated peptide substrate is used, which can bridge two types of beads: a Streptavidin-coated "Donor" bead and an antibody-coated "Acceptor" bead that recognizes an epitope on the peptide. When the beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 615 nm.[7][10] Protease activity cleaves the substrate, separating the beads and causing a loss of signal.

Workflow Overview

AlphaLISA_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well Plate) Compound_Plate 1. Prepare Compound Plate Dispense_Cmpd 5. Dispense Compounds & Controls Compound_Plate->Dispense_Cmpd Enzyme_Prep 2. Prepare Enzyme Solution Add_Enz_Sub 6. Add Enzyme/Substrate Mix Enzyme_Prep->Add_Enz_Sub Substrate_Prep 3. Prepare Biotinylated Substrate Solution Substrate_Prep->Add_Enz_Sub Bead_Mix 4. Prepare Donor/Acceptor Bead Mix (in dark) Add_Beads 8. Add Bead Mix to Stop Reaction & Start Detection Bead_Mix->Add_Beads Dispense_Cmpd->Add_Enz_Sub Incubate_Reaction 7. Incubate for Reaction Add_Enz_Sub->Incubate_Reaction Incubate_Reaction->Add_Beads Incubate_Detection 9. Incubate in Dark Add_Beads->Incubate_Detection Read_Plate 10. Read Alpha Signal (615 nm) Incubate_Detection->Read_Plate

Caption: Workflow for the AlphaLISA protease assay.

Detailed Step-by-Step Protocol

Materials:

  • Purified Cysteine Protease

  • Biotinylated Peptide Substrate with an antibody recognition tag (e.g., Biotin-LETS-Digoxigenin)

  • AlphaLISA Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • Streptavidin-Coated Donor Beads

  • Anti-Digoxigenin Acceptor Beads

  • Test Compound: this compound in 100% DMSO

  • Positive Control Inhibitor

  • White, opaque 384-well microplates (e.g., ProxiPlate)

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound Plating: Prepare compound source plates as described in Protocol 1.

  • Assay Execution:

    • Compound Transfer: Transfer 50 nL of compound/control solutions to the 384-well assay plate.

    • Enzyme/Substrate Addition: Add 5 µL of a pre-mixed solution containing the enzyme and biotinylated substrate (both at 2X final concentration) to all wells.

    • Enzymatic Reaction: Gently mix and incubate the plate for 60 minutes at 25°C to allow for substrate cleavage.

    • Detection: Add 5 µL of a pre-mixed solution containing the Streptavidin Donor beads and Anti-Digoxigenin Acceptor beads. This step effectively stops the enzymatic reaction by sequestering the remaining substrate.

    • Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow for bead-substrate binding.

    • Signal Reading: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to enzyme activity.

Assay Validation and Quality Control

Before initiating a full HTS campaign, the assay must be rigorously validated to ensure it is robust and reproducible.[11][12]

Key Quality Control Metrics

The performance of an HTS assay is assessed using several statistical parameters, calculated from the signals of the positive and negative controls on each plate.[3][13]

MetricFormulaRecommended ValueInterpretation
Signal-to-Background (S/B) Mean(Signalmax) / Mean(Signalmin)> 5Measures the dynamic range of the assay.
Z'-Factor 1 - [3 * (SDmax + SDmin)] / |Meanmax - Meanmin|≥ 0.5A measure of assay quality that accounts for both dynamic range and data variation. An assay with a Z' ≥ 0.5 is considered excellent for HTS.[14]
DMSO Tolerance --The assay should be tested with a range of DMSO concentrations (e.g., 0.1% to 2%) to ensure the final solvent concentration does not inhibit the enzyme.[11]

Note: max refers to the uninhibited control (e.g., DMSO), and min refers to the fully inhibited control (positive control inhibitor).

Data Analysis and Hit Identification

The ultimate goal of the HTS campaign is to identify "hits"—compounds that produce a significant and reproducible effect on the target.

Data Normalization and Analysis Pipeline
  • Raw Data Collection: Collect raw fluorescence or luminescence data from the plate reader.

  • Per-Plate Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls:

    • Percent Inhibition (%) = 100 * [1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin)]

  • Hit Selection: A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or > 3 standard deviations from the mean of the sample population).

  • Confirmation and Dose-Response:

    • Hits are re-tested in the primary assay to confirm their activity.

    • Confirmed hits are then tested over a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀ value). The data are fitted to a four-parameter logistic model.[5]

Data_Analysis Raw_Data Raw HTS Data (Signal per well) Normalization Per-Plate Normalization (% Inhibition Calculation) Raw_Data->Normalization Hit_Picking Primary Hit Selection (Thresholding) Normalization->Hit_Picking Confirmation Hit Confirmation (Re-test single concentration) Hit_Picking->Confirmation Dose_Response IC50 Determination (Concentration-response curve) Confirmation->Dose_Response SAR Lead Optimization (SAR) Dose_Response->SAR

Caption: High-level data analysis workflow for an HTS campaign.

Conclusion

This application note provides a detailed framework for the development and execution of high-throughput screens for cysteine protease inhibitors, using this compound as a model compound. Both the fluorescence intensity and AlphaLISA platforms offer robust, scalable solutions for primary screening. The choice between them may depend on specific target characteristics, sensitivity requirements, and potential for compound interference. By adhering to rigorous assay validation and quality control standards, researchers can confidently identify high-quality hit compounds, which serve as the starting point for subsequent stages of the drug discovery pipeline.

References

Application Note & Protocol: Quantification of 3-Cyclopropylpyridin-2(1H)-one in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Cyclopropylpyridin-2(1H)-one in human plasma and urine. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies in a regulated drug development environment. The protocols herein are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4]

Introduction: The Rationale for a Validated Bioanalytical Method

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of drug development.[5] Accurate measurement of this compound, a hypothetical novel therapeutic agent, in plasma and urine is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for establishing safety and efficacy, informing dosing regimens, and supporting regulatory submissions.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[6] This application note details a robust LC-MS/MS method, from sample preparation to data acquisition and analysis, designed to meet the stringent requirements of regulatory bodies.

Method Selection: Why LC-MS/MS?

Several analytical techniques could be considered for the quantification of this compound. However, LC-MS/MS offers distinct advantages for bioanalysis:

  • High Selectivity: Tandem mass spectrometry (MS/MS) allows for the specific detection of the analyte of interest, even in the presence of complex biological matrix components, by monitoring specific precursor-to-product ion transitions.

  • High Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range, which is often necessary for characterizing the terminal elimination phase of a drug's pharmacokinetic profile.[7]

  • Broad Applicability: The technique is suitable for a wide range of small molecules with varying polarities and chemical properties.

  • Speed: Modern ultra-high-performance liquid chromatography (UHPLC) systems enable rapid separation, leading to high-throughput analysis, which is crucial for large clinical studies.[8]

The selection of LC-MS/MS is therefore a strategic choice to ensure the generation of reliable and reproducible data that will withstand regulatory scrutiny.[6]

Experimental Workflow Overview

The overall analytical process can be visualized as a sequential workflow, from sample receipt to final data reporting. Each step is critical for maintaining the integrity of the results.

Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (Plasma/Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing (Room Temperature) SampleStorage->SampleThawing SamplePrep Sample Preparation (Protein Precipitation/Dilution) SampleThawing->SamplePrep LC_Separation UHPLC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Integration & Quantification) DataAcquisition->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration

Figure 1: High-level bioanalytical workflow.

Detailed Protocols

Materials and Reagents
  • This compound Reference Standard (≥99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4

  • Human Plasma (K2EDTA) and Human Urine (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

Instrumentation
  • UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters Acquity UPLC I-Class, Sciex ExionLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions for fast chromatography (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard and SIL-IS. Dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

Sample Preparation Protocols

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of proteins from the plasma sample.

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Due to the lower protein content of urine, a simpler dilution approach is often sufficient.[9]

  • Aliquot 50 µL of urine sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL).

  • Add 450 µL of mobile phase A (see section 4.5).

  • Vortex for 30 seconds.

  • Transfer to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

SamplePrep cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation P_Start 50 µL Plasma P_AddIS Add Internal Standard P_Start->P_AddIS P_Precip Add Acetonitrile (Protein Precipitation) P_AddIS->P_Precip P_Vortex Vortex P_Precip->P_Vortex P_Centrifuge Centrifuge P_Vortex->P_Centrifuge P_Supernatant Transfer Supernatant P_Centrifuge->P_Supernatant P_Inject Inject into LC-MS/MS P_Supernatant->P_Inject U_Start 50 µL Urine U_AddIS Add Internal Standard U_Start->U_AddIS U_Dilute Dilute with Mobile Phase A U_AddIS->U_Dilute U_Vortex Vortex U_Dilute->U_Vortex U_Inject Inject into LC-MS/MS U_Vortex->U_Inject

Figure 2: Sample preparation workflows for plasma and urine.

LC-MS/MS Conditions

The following are starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmProvides excellent resolving power and is suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.5 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 2.0 minA rapid gradient for high-throughput analysis.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small volume to minimize matrix effects and maintain peak shape.

Table 2: Mass Spectrometric Conditions (Hypothetical)

Assumes a molecular weight of ~177.2 g/mol for this compound.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated.
MRM Transition (Analyte) m/z 178.2 -> 136.1Precursor ion corresponds to [M+H]+. Product ion is a stable fragment.
MRM Transition (SIL-IS) m/z 182.2 -> 140.1Mass shift of +4 Da for the deuterated internal standard.
Collision Energy (CE) Optimized for maximum signalTypically determined by infusing the analyte and varying the CE.
Declustering Potential (DP) Optimized to reduce adductsPrevents ion source fragmentation.
Source Temperature 550°CFacilitates desolvation of the analyte.

Method Validation

A full validation of the bioanalytical method must be performed according to regulatory guidelines (e.g., ICH M10) to ensure it is suitable for its intended purpose.[1][3][5] The validation will assess the following parameters:

Table 3: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria (ICH M10)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve Relationship between instrument response and known concentrations.At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of determined values to the nominal concentration and the degree of scatter.Intra- and inter-assay precision (CV) ≤15% (≤20% at LLOQ). Accuracy (RE) within ±15% (±20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of matrix components on the ionization of the analyte.IS-normalized matrix factor CV should be ≤15%.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Analyte concentrations should be within ±15% of the nominal concentration.

Data Analysis and Reporting

  • Quantification: The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the SIL-IS and interpolating from the calibration curve using a weighted (1/x²) linear regression.

  • Quality Control: The accuracy and precision of each analytical run are monitored by including QC samples at low, medium, and high concentrations. The results of the QCs must fall within the acceptance criteria for the run to be considered valid.[10]

  • Reporting: All results should be reported clearly, including the calibration curve parameters, QC sample results, and the concentrations of the unknown samples. Any deviations from the protocol should be documented.

Conclusion

This application note provides a detailed framework for the development and implementation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma and urine. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality bioanalytical data suitable for supporting all phases of drug development.[1][5]

References

3-Cyclopropylpyridin-2(1H)-one as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Cyclopropylpyridin-2(1H)-one as a Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridinone Scaffold as a Privileged Structure in Chemical Biology

The 2-pyridone motif is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties allow it to act as both a hydrogen bond donor and acceptor, and it can serve as a bioisostere for various other functional groups, including amides and phenyl rings. These characteristics contribute to its frequent appearance in bioactive molecules, from antibacterial agents that inhibit DNA synthesis to potent PCSK9 inhibitors. The incorporation of a cyclopropyl group introduces conformational rigidity and can enhance binding affinity and metabolic stability, making this compound a promising, albeit novel, starting point for the development of a chemical probe.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a complex biological system. Unlike a drug, a probe's primary purpose is not therapeutic but rather to serve as a tool for target discovery and validation. This application note provides a comprehensive guide to utilizing a hypothetical this compound-based chemical probe for the identification and validation of its protein targets in a cellular context. We will detail the strategic design of the probe, its application in a chemoproteomic workflow, and the subsequent steps for robust target validation.

Part 1: Probe Design and Synthesis Strategy

The successful application of a chemical probe begins with its design. For target identification using affinity-based protein profiling (AfBPP), the core molecule (this compound) must be modified to include a linker and an affinity tag (e.g., biotin) without significantly compromising its binding to the target protein. A strategically placed linker is crucial to ensure that the bulky biotin tag does not sterically hinder the probe-target interaction.

A plausible synthetic route would involve the synthesis of the core this compound scaffold, followed by the attachment of a linker arm at a position determined not to be critical for its (hypothesized) biological activity. For this molecule, the N1 position of the pyridinone ring is a chemically accessible and often suitable point for modification.

Proposed Synthesis of Affinity Probe:

  • Synthesis of the Core Scaffold: Based on known pyridinone syntheses, one could envision a multi-step reaction sequence starting from commercially available precursors to construct the 3-cyclopropyl-2-methoxypyridine intermediate.

  • Demethylation: Removal of the methyl group to yield the this compound core.

  • Linker Attachment: Alkylation of the nitrogen atom with a bifunctional linker, such as a short polyethylene glycol (PEG) chain with a terminal alkyne group. The PEG linker provides solubility and spatial separation.

  • Biotinylation via Click Chemistry: The terminal alkyne on the probe is then conjugated to an azide-modified biotin molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly efficient and specific reaction is ideal for the final step of probe synthesis.

A corresponding negative control probe is essential for distinguishing specific protein interactions from non-specific ones. This control should be structurally similar to the active probe but modified in a way that is predicted to abolish its target-binding activity. For instance, removal or alteration of a key functional group, such as the cyclopropyl moiety, could serve this purpose.

Part 2: Target Identification using Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic technique used to identify the protein targets of a small molecule. The general workflow involves incubating cell lysate or intact cells with the biotinylated chemical probe, enriching the probe-bound proteins using streptavidin beads, and identifying the enriched proteins by mass spectrometry.

Experimental Workflow for AfBPP

The following diagram illustrates the key steps in the AfBPP workflow for identifying the targets of our hypothetical this compound probe.

G cluster_0 Cell Culture & Lysis cluster_1 Probe Incubation & Competition cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry & Data Analysis A 1. Culture Cells B 2. Harvest & Lyse Cells A->B C 3a. Incubate Lysate with Affinity Probe D 3b. Incubate Lysate with Affinity Probe + Excess Parent Compound (Competitor) E 3c. Incubate Lysate with Negative Control Probe F 4. Add Streptavidin Beads C->F D->F E->F G 5. Wash to Remove Non-specific Binders F->G H 6. On-bead Trypsin Digestion G->H I 7. LC-MS/MS Analysis of Peptides H->I J 8. Protein Identification & Quantification I->J K 9. Identify Specific Binders by Competitive Analysis J->K

Caption: AfBPP workflow for target identification.

Detailed Protocol for AfBPP

1. Cell Culture and Lysis:

  • Culture a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice.

  • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant using a BCA assay.

2. Probe Incubation:

  • For each experimental condition, dilute the cell lysate to a final concentration of 1-2 mg/mL.

  • Condition A (Active Probe): Add the biotinylated this compound probe to the lysate at a final concentration of 1-5 µM.

  • Condition B (Competition): Pre-incubate the lysate with a 100-fold molar excess of the non-biotinylated parent compound (this compound) for 1 hour before adding the biotinylated probe. This will competitively block the specific binding sites.

  • Condition C (Negative Control): Add the biotinylated negative control probe to the lysate at the same final concentration as the active probe.

  • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

3. Enrichment of Probe-Bound Proteins:

  • Add pre-washed streptavidin-coated magnetic beads to each lysate sample.

  • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

4. On-Bead Digestion and Sample Preparation for Mass Spectrometry:

  • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and heat to denature the proteins.

  • Alkylate the proteins with an alkylating agent (e.g., iodoacetamide).

  • Perform an on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Modern Orbitrap-based mass spectrometers are ideal for achieving deep proteome coverage.

  • Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify the proteins in each sample.

  • A true target protein should be significantly enriched in the active probe sample (Condition A) compared to both the competition sample (Condition B) and the negative control sample (Condition C).

Data Presentation: Identifying High-Confidence Targets

Quantitative proteomics data should be analyzed to identify proteins that show a significant reduction in abundance in the competition and negative control samples. The results can be summarized in a table.

Protein IDAbundance (Active Probe)Abundance (Competition)Abundance (Negative Control)Fold Change (Active/Competition)p-value
Target_A1.5 x 10⁸1.2 x 10⁶2.5 x 10⁶125< 0.001
Target_B9.8 x 10⁷8.9 x 10⁵1.1 x 10⁶110< 0.001
Non-specific_12.1 x 10⁸1.9 x 10⁸2.0 x 10⁸1.10.85
Non-specific_25.4 x 10⁷4.8 x 10⁷5.1 x 10⁷1.10.79

This table presents hypothetical data for illustrative purposes.

Part 3: Target Engagement and Validation

Identifying a protein via AfBPP is the first step; validating that it is a bona fide target is critical. This involves confirming direct physical binding in a cellular context and demonstrating that modulation of the target protein recapitulates the phenotype observed with the compound.

A. Confirmation of Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique for verifying ligand-protein engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A 1. Treat cells with Probe or Vehicle (DMSO) B 2. Aliquot cells and heat at different temperatures A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to pellet aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze by Western Blot or other detection method E->F G 7. Plot melting curves F->G

Caption: CETSA workflow for target engagement.

1. Cell Treatment:

  • Treat cultured cells with the parent compound this compound (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.

2. Heat Challenge:

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by repeated freeze-thaw cycles.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the candidate target protein (e.g., Target_A).

  • Incubate with an appropriate secondary antibody and visualize the bands.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct engagement.

B. Functional Validation: Genetic Knockdown (siRNA/CRISPR)

To confirm that the engagement of the identified target is responsible for the biological effect of the compound, genetic methods like RNA interference (RNAi) or CRISPR-Cas9-mediated knockout can be used. The logic is that if the compound's effect is mediated through the target protein, then removing that protein should phenocopy or block the compound's effect.

FeaturesiRNA (RNAi)CRISPR-Cas9 Knockout
Mechanism Post-transcriptional silencing via mRNA degradation.Permanent gene disruption at the DNA level.
Effect Transient protein "knockdown".Permanent gene "knockout".
Timeframe Rapid (24-72 hours).Slower, requires selection of stable clones.
Off-target effects Can have significant off-target effects.Can have off-target gene editing, but generally more specific.
Use Case Good for initial, rapid validation.Gold standard for definitive target validation.

1. siRNA Transfection:

  • Select at least two independent siRNA sequences targeting the gene of interest (e.g., the gene for Target_A) and a non-targeting control siRNA.

  • Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

2. Knockdown Validation:

  • After 48-72 hours, harvest a subset of the cells to confirm knockdown efficiency by Western Blot or qRT-PCR.

3. Phenotypic Assay:

  • At the same time point, treat the remaining cells with this compound or vehicle.

  • Perform the relevant phenotypic assay (e.g., a cell viability assay if the compound is cytotoxic, or a specific signaling pathway readout).

  • Expected Outcome: If Target_A is the correct target, cells with Target_A knocked down should show a reduced response to the compound compared to cells treated with the non-targeting control siRNA.

Conclusion

This compound represents a promising scaffold for the development of a chemical probe. By following a systematic workflow encompassing rational probe design, robust chemoproteomic-based target identification, and rigorous orthogonal validation, such a tool can be powerfully applied to uncover novel biology and identify new therapeutic targets. The integration of Affinity-Based Protein Profiling with downstream validation techniques like CETSA and genetic knockdown provides a self-validating system, ensuring high confidence in the identified targets and their biological relevance. This approach minimizes the risk of misinterpretation and accelerates the journey from a bioactive small molecule to a well-understood biological mechanism.

in vivo experimental design using 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Experimental Design and Characterization of 3-Cyclopropylpyridin-2(1H)-one

Abstract

This document provides a comprehensive framework for the in vivo experimental design and preclinical evaluation of this compound, a novel pyridinone-class chemical entity. As specific biological targets and mechanisms of action for this compound are not yet publicly established, this guide presents a phased, logic-driven approach applicable to the initial characterization of any new chemical entity. The protocols herein are designed to be self-validating, guiding researchers from foundational formulation and safety assessments through pharmacokinetic, pharmacodynamic, and preliminary efficacy studies. By explaining the causality behind each experimental choice, this guide serves as a robust resource for researchers, scientists, and drug development professionals aiming to systematically investigate the therapeutic potential of novel compounds.

Introduction: A Framework for Novel Compound Evaluation

This compound is a small molecule belonging to the pyridinone class of compounds[1][2]. While related structures have shown diverse biological activities, including antiproliferative effects[3][4], the specific therapeutic potential of this particular molecule remains to be elucidated. The journey from a novel chemical entity to a potential therapeutic candidate is underpinned by a rigorous and systematic in vivo evaluation.[5] Poorly designed initial studies can lead to misleading results, wasted resources, and the premature termination of a potentially valuable program.[6]

This guide outlines a four-phase strategic workflow for the initial in vivo characterization of this compound. The core philosophy is to build a pyramid of knowledge, where foundational data on safety and drug disposition inform the design of more complex target engagement and efficacy experiments. This structured approach ensures that each step is justified by prior data, maximizing scientific rigor and the translational potential of the findings.[7]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Disposition & Safety cluster_2 Phase 3: Biological Activity cluster_3 Phase 4: Therapeutic Potential P1 Formulation Development (Vehicle Screening) P2_PK Pharmacokinetics (PK) (IV & PO Dosing) P1->P2_PK Informs Dosing P2_Tox Dose Range Finding (Acute Safety/MTD) P1->P2_Tox Informs Dosing P3_PD Target Engagement & Pharmacodynamics (PD) P2_PK->P3_PD Informs Dose & Schedule P4_Efficacy Preliminary Efficacy (Disease Model) P2_PK->P4_Efficacy Informs PK/PD/Efficacy Relationship P2_Tox->P3_PD Informs Dose & Schedule P3_PD->P4_Efficacy Confirms Mechanism

Figure 1: A phased workflow for the in vivo characterization of a novel compound.

Phase 1: Formulation and Vehicle Development

Rationale: The first critical step in any in vivo study is the development of a safe and effective vehicle for drug administration. The choice of vehicle depends on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration. An inappropriate vehicle can lead to poor bioavailability, local irritation, or confounding toxicity, invalidating experimental results.[6]

Protocol 1: Vehicle Screening and Formulation
  • Solubility Assessment: Determine the solubility of this compound in a panel of common, pharmaceutically acceptable solvents (e.g., Saline, PBS, 5% Dextrose, DMSO, Ethanol, PEG400, Cremophor EL).

  • Vehicle Selection: Based on solubility data, prepare several trial formulations. The goal is to achieve the desired concentration in a vehicle with minimal percentage of organic solvents. For initial studies, aim for a clear solution or a stable, uniform suspension.

  • Stability Check: Assess the stability of the final formulation at room temperature and 4°C for the expected duration of the experiment. Check for precipitation or degradation.

  • Documentation: Meticulously document the final vehicle composition. This is critical for reproducibility. The vehicle alone must be administered to a control group in all subsequent experiments.

Vehicle Component Typical % (v/v) Purpose & Considerations
Saline (0.9% NaCl) 50 - 100%Primary aqueous vehicle. Ideal if compound is soluble.
DMSO ≤ 10%Powerful solubilizing agent. Can be toxic at high concentrations.
PEG400 10 - 40%Co-solvent, increases solubility of hydrophobic compounds.
Tween 80 / Cremophor EL 1 - 10%Surfactants used to create stable emulsions or suspensions.
Carboxymethylcellulose (CMC) 0.5 - 2% (w/v)Suspending agent for insoluble compounds intended for oral gavage.

Table 1: Common vehicle components for preclinical in vivo studies.

Phase 2: Pharmacokinetics and Preliminary Safety

Rationale: Before assessing efficacy, it is essential to understand how the animal body handles the compound (pharmacokinetics, PK) and the dose levels at which it is safe. A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile, providing critical information on drug exposure (AUC), maximum concentration (Cmax), and half-life (t1/2).[8] This data, combined with a dose range-finding study to determine the Maximum Tolerated Dose (MTD), informs the selection of rational, effective, and safe doses for subsequent PD and efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use adult male C57BL/6 or BALB/c mice (n=3-4 per time point).

  • Dosing Groups:

    • Group 1 (IV): Administer 1-2 mg/kg of this compound via tail vein injection to determine clearance and volume of distribution.[9]

    • Group 2 (PO): Administer 5-10 mg/kg via oral gavage to determine oral bioavailability.[9]

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at predefined time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[10]

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity.
Tmax Time to reach CmaxInforms timing for peak biological effect.
AUC Area Under the Curve (Concentration vs. Time)Represents total drug exposure.
t1/2 Elimination Half-lifeDetermines dosing interval and time to reach steady-state.[8]
CL ClearanceMeasures the efficiency of drug elimination from the body.[8]
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Table 2: Key pharmacokinetic parameters and their significance.

Protocol 3: Acute Dose Range-Finding (MTD) Study
  • Animal Model: Use the same mouse strain as intended for efficacy studies (n=3-5 per group).

  • Dose Escalation: Administer single doses of this compound at escalating levels (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitoring: Observe animals intensely for the first 4 hours and then daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

    • Body Weight: Measure body weight daily. A loss of >15-20% is a common humane endpoint.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15% body weight loss).

G cluster_pk Pharmacokinetics (PK) cluster_tox Dose Range-Finding start_pk Dose (IV & PO) sampling Serial Blood Sampling start_pk->sampling analysis LC-MS/MS Analysis sampling->analysis params Calculate PK Parameters (AUC, t1/2, Cmax, F%) analysis->params mtd Determine MTD params->mtd Informs Safe Dosing Range for MTD Study start_tox Dose Escalation observe Clinical Observation (7-14 days) start_tox->observe bw Monitor Body Weight start_tox->bw observe->mtd bw->mtd mtd->params Provides Upper Limit for Future Studies

Figure 2: Interconnected workflow for Phase 2 PK and safety studies.

Phase 3: Target Engagement and Pharmacodynamics

Rationale: Once a safe dosing range and the PK profile are established, the next step is to confirm that the compound engages its biological target in vivo and produces a measurable downstream effect (pharmacodynamics, PD). This step is crucial for linking drug exposure to biological activity. As the target of this compound is unknown, this phase would be guided by results from prior in vitro screening assays (e.g., enzymatic assays, receptor binding, or phenotypic screens).

Hypothetical Scenario: For the purpose of this protocol, we will assume that in vitro studies have identified this compound as a potent inhibitor of Kinase Y , a key enzyme in an inflammatory signaling pathway. The PD biomarker will therefore be the phosphorylation of its direct substrate, Protein Z (p-Protein Z) .

Protocol 4: In Vivo Target Engagement / PD Study
  • Animal Model & Dosing: Use the same mouse strain as before. Dose animals (n=4-6 per group) with vehicle and three selected doses of this compound (e.g., low, medium, and high doses below the MTD).

  • Time Course: Based on the PK data (Tmax), select a time point for tissue collection when the drug concentration is expected to be near its peak. For example, if Tmax is 2 hours, collect tissues at 2 hours post-dose.

  • Tissue Collection: Euthanize animals and rapidly collect the tissue of interest (e.g., spleen, lung, or blood for peripheral blood mononuclear cells - PBMCs), where the target (Kinase Y) is expressed. Immediately snap-freeze tissues in liquid nitrogen.

  • Biomarker Analysis:

    • Prepare protein lysates from the collected tissues.

    • Measure the levels of phosphorylated Protein Z (p-Protein Z) and total Protein Z using a validated method like Western Blot or a specific ELISA kit.

  • Data Analysis: Quantify the ratio of p-Protein Z to total Protein Z for each animal. Plot the % inhibition of p-Protein Z versus the dose of this compound to generate a dose-response curve.

PK_PD_Relationship cluster_PK Pharmacokinetics (Exposure) cluster_PD Pharmacodynamics (Effect) cluster_Efficacy Efficacy PK Drug Concentration in Plasma/Tissue Target Target Engagement (e.g., Kinase Y Inhibition) PK->Target drives Biomarker Biomarker Modulation (e.g., ↓ p-Protein Z) Target->Biomarker causes Efficacy Therapeutic Outcome (e.g., Reduced Inflammation) Biomarker->Efficacy leads to

Figure 3: The causal chain linking pharmacokinetics to pharmacodynamics and efficacy.

Phase 4: Preliminary Efficacy Assessment

Rationale: The final phase of initial characterization involves testing the compound in a relevant animal model of disease. The choice of model is dictated by the compound's proposed mechanism of action. The dosing regimen (dose and schedule) should be directly informed by the preceding PK and PD studies to ensure adequate target engagement throughout the study period. All efficacy studies must be appropriately controlled, randomized, and blinded to minimize bias.[6][7]

Hypothetical Scenario: Continuing the example, since this compound inhibits the inflammatory Kinase Y, a suitable efficacy model would be the lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Protocol 5: Efficacy in LPS-Induced Inflammation Model
  • Animal Model: C57BL/6 mice (n=8-10 per group).

  • Study Groups:

    • Group 1: Vehicle + Saline challenge

    • Group 2: Vehicle + LPS challenge

    • Group 3: Low-Dose Compound + LPS challenge

    • Group 4: High-Dose Compound + LPS challenge

  • Acclimatization and Randomization: Allow animals to acclimate for one week. Randomize them into study groups based on body weight.

  • Dosing Regimen: Pre-treat animals with vehicle or this compound (doses selected from the PD study) via oral gavage 1 hour before the LPS challenge.

  • Disease Induction: Administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (IP) injection.

  • Endpoint Measurement: At 2-4 hours post-LPS challenge (a time of peak cytokine response), collect blood via cardiac puncture.

  • Analysis: Measure the plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Statistical Analysis: Compare cytokine levels between groups using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis.

Conclusion

The successful in vivo characterization of a novel compound like this compound is not a single experiment but a carefully orchestrated campaign. By progressing through a logical sequence of formulation, PK/safety, PD/target engagement, and efficacy studies, researchers can build a robust data package that clearly defines the compound's therapeutic potential. This phased approach, grounded in scientific principles of causality and reproducibility, provides the necessary foundation for making informed decisions in the complex process of drug discovery and development.

References

Developing Robust Kinase Inhibition Assays for 3-Cyclopropylpyridin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The pyridin-2(1H)-one chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting the protein kinase family. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust suite of assays to characterize novel compounds based on the 3-Cyclopropylpyridin-2(1H)-one core. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the development of a self-validating system for inhibitor characterization. This guide details protocols for primary biochemical screening, orthogonal validation, kinetic profiling, and critically, cellular target engagement, providing a complete workflow from initial hit identification to cellular proof-of-concept.

Introduction: The Pyridinone Scaffold and the Kinase Drug Discovery Cascade

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors remains a major focus of modern drug discovery. The pyridinone core, and specifically the pyridin-2(1H)-one scaffold, has recently been identified in potent and selective inhibitors of therapeutically relevant kinases, such as the Tropomyosin receptor kinase (TRK) family. This highlights the potential of novel analogs, like this compound, as starting points for new therapeutic agents.

Effective kinase inhibitor development hinges on a meticulously planned assay cascade that progressively builds confidence in a compound's activity, selectivity, and mechanism of action. This guide provides the strategic framework and detailed protocols to prosecute a screening campaign for novel pyridinone-based compounds, ensuring data integrity and translatability from biochemical activity to cellular function.

The overall workflow for characterizing a novel kinase inhibitor is a multi-stage process designed to validate initial findings and build a comprehensive understanding of the compound's properties.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation p1 Primary Screen (Luminescence Assay) Identify Initial Hits p2 IC50 Determination (Dose-Response) Quantify Potency p1->p2 p3 Orthogonal Validation (HTRF Assay) Confirm Activity with Different Technology p2->p3 p4 Kinetic Profiling (SPR) Determine Binding Mechanism (KD, kon, koff) p3->p4 c1 Cellular Target Engagement (CETSA) Confirm Intracellular Binding p4->c1 Advance to Cellular Context c2 Functional Cellular Assays Measure Downstream Pathway Modulation c1->c2

Caption: Overall workflow for kinase inhibitor characterization.

Strategic Selection of Assay Technologies

No single assay can provide a complete picture of an inhibitor's properties. A well-designed screening cascade employs multiple orthogonal technologies, each chosen for its specific strengths in answering key questions about the compound.

Luminescence-Based Assays for High-Throughput Screening (HTS)

Luminescence assays are the workhorses of primary screening due to their high sensitivity, wide dynamic range, and simple "mix-and-read" format. The most common formats measure the activity of a kinase by quantifying the amount of ATP consumed or ADP produced.

  • Principle of ADP-Glo™: This assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second detection reagent then converts the ADP to ATP, which is used by luciferase to generate a luminescent signal directly proportional to kinase activity.

  • Causality: We choose this for primary screening because it is universal for any kinase, highly sensitive, and amenable to automation in 384- or 1536-well formats, allowing for the rapid screening of large compound libraries.

Homogeneous Time-Resolved Fluorescence (HTRF) for Orthogonal Validation

HTRF is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It provides an excellent orthogonal method to validate hits from primary screens, as its detection modality is fundamentally different from luminescence, reducing the likelihood of technology-specific artifacts.

  • Principle of HTRF: A kinase phosphorylates a biotinylated substrate. Detection reagents, consisting of a Europium cryptate (donor) labeled anti-phospho-antibody and streptavidin-XL665 (acceptor), are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The long-lived signal is measured after a time delay, minimizing background fluorescence.

  • Causality: Using an antibody-based detection method that directly measures the phosphorylated product provides strong, specific confirmation of kinase inhibition, distinct from measuring a co-factor like ATP. This makes it an ideal validation and secondary screening tool.

G cluster_0 1. Kinase Reaction cluster_1 2. HTRF Detection cluster_2 Result: FRET Signal K Kinase P Phosphorylated Biotin-Substrate K->P phosphorylates S Biotin-Substrate S->P ATP ATP ADP ADP ATP->ADP Eu Europium (Donor) Ab Anti-Phospho Ab Eu->Ab XL SA-XL665 (Acceptor) P_detect Phosphorylated Biotin-Substrate Ab->P_detect P_detect->XL binds biotin Excitation Excitation (320 nm) Eu_node Eu Emission Emission (665 nm) XL_node XL Eu_node->XL_node FRET XL_node->Emission

Caption: Principle of the HTRF Kinase Assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technology that provides real-time kinetic data on compound-target interactions. It measures changes in refractive index on a sensor chip surface as the compound (analyte) flows over the immobilized kinase (ligand).

  • Principle of SPR: A kinase is immobilized on a sensor chip. A solution containing the inhibitor is passed over the surface. Binding of the inhibitor to the kinase causes a change in mass, which is detected as a change in the SPR signal.

  • Causality: While endpoint assays provide potency (IC50), they do not reveal how the inhibitor binds. SPR provides the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D). A long residence time (slow k_off) can be a highly desirable feature for an inhibitor, and this can only be determined with a kinetic assay like SPR.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The critical question for any inhibitor is whether it binds to its intended target in the complex environment of a living cell. CETSA is a biophysical method that directly assesses this target engagement.

  • Principle of CETSA: The binding of a ligand (inhibitor) to a protein (kinase) generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unstabilized proteins denature and aggregate, and are removed by centrifugation. The amount of soluble target protein remaining is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

  • Causality: Biochemical assays use purified, often truncated, enzymes. A cell contains endogenous ATP concentrations, scaffolding proteins, and competing molecules that can all affect a compound's ability to bind its target. CETSA provides unequivocal evidence of target engagement in this physiological context, a crucial step in validating the mechanism of action.

Experimental Protocols

The following protocols provide a starting point for assay development. Note: All kinase assays require optimization of enzyme concentration, substrate concentration (relative to K_m), and incubation times.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is designed for determining the IC50 of this compound against a target kinase in a 384-well plate format.

A. Materials and Reagents:

  • Target Kinase and corresponding Substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the target kinase, typically contains Tris-HCl, MgCl₂, BSA, DTT)

  • ATP solution

  • This compound, serially diluted in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, solid-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

B. Assay Setup and Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 11-point, 1:3 dilution starting from 100 µM) in DMSO. Dispense 1 µL of each concentration into the assay plate. Include DMSO-only wells (0% inhibition) and positive control inhibitor wells (100% inhibition).

  • Kinase/Substrate Mix Preparation: Prepare a 2X kinase/substrate mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand (typically at or below the K_m for the substrate).

  • Kinase Reaction Initiation: Add 10 µL of the 2X kinase/substrate mix to each well. Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Start Reaction: Prepare a 2X ATP solution in kinase reaction buffer (final concentration should be at the K_m for ATP). Add 10 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inh) / (Signal_0%Inh - Signal_100%Inh)).

  • Plot % Inhibition versus the logarithm of inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

ParameterRecommended Starting ConditionRationale
Final Assay Volume 20 µL (kinase reaction)Compatible with 384-well plates, conserves reagents.
ATP Concentration At or near the K_m valueEnsures the assay is sensitive to ATP-competitive inhibitors.
Substrate Concentration At or near the K_m valueProvides a good signal window while being sensitive to inhibitors.
Enzyme Concentration Titrated to give ~10-30% ATP consumptionEnsures the reaction is in the linear range and provides a robust signal-to-background.
DMSO Concentration ≤ 1%Minimizes solvent effects on enzyme activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes the classic CETSA workflow using Western Blot for detection to confirm target engagement in intact cells.

A. Materials and Reagents:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western Blotting equipment

  • Thermal cycler or heating blocks

B. Experimental Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours in culture medium.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments). Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with the primary antibody for the target kinase, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. Data Analysis:

  • Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.

  • Normalize the intensity of each heated sample to the unheated control (100% soluble).

  • Plot the % soluble protein versus temperature for both treatment groups to generate melting curves.

  • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms intracellular target engagement.

D. Isothermal Dose-Response (ITDR) Extension: To determine the cellular potency of the compound, perform an ITDR experiment. Treat cells with a serial dilution of the compound. Heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, protein aggregation in the vehicle group). Process and analyze the samples as above. Plotting the soluble protein fraction against the compound concentration will yield a dose-response curve from which a cellular EC50 can be derived.

Conclusion and Future Directions

This guide outlines a strategic and validated workflow for the comprehensive evaluation of novel kinase inhibitors based on the this compound scaffold. By progressing from high-throughput biochemical screens to detailed kinetic profiling and finally to cellular target engagement, researchers can build a robust data package that provides high confidence in a compound's mechanism of action. The successful application of these diverse, orthogonal assay technologies is fundamental to advancing promising chemical matter through the drug discovery pipeline. Subsequent steps would involve broader kinome selectivity profiling, evaluation in functional cell-based assays that measure downstream pathway modulation, and eventual progression into preclinical models.

Scaling Up Production of 3-Cyclopropylpyridin-2(1H)-one: A Guide to Synthetic Routes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclopropylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its unique structural motif, combining a pyridinone core with a cyclopropyl substituent, imparts desirable physicochemical properties to lead compounds. As demand for this intermediate grows, the need for robust and scalable synthetic routes becomes paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two distinct and scalable synthetic pathways for the production of this compound. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical applicability in a scale-up environment.

Physicochemical and Safety Data of Key Reagents

A thorough understanding of the properties and hazards associated with all chemicals is critical for safe and successful synthesis, particularly during scale-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Safety Precautions
3-Bromopyridin-2(1H)-one C₅H₄BrNO174.00White to off-white crystalline powderIrritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[1]
Cyclopropylboronic acid C₃H₇BO₂85.90SolidCauses skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area.[2][3]
Ethyl 3-cyclopropyl-3-oxopropanoate C₈H₁₂O₃156.18Colorless oilIrritant. Handle with care, avoiding contact with skin and eyes.[4]

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach leverages the power and versatility of palladium-catalyzed cross-coupling chemistry to directly install the cyclopropyl group onto a pre-formed pyridinone ring. The Suzuki-Miyaura reaction is well-suited for large-scale synthesis due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of catalysts and boronic acids.[5][6]

Synthetic Workflow for Route 1

Caption: Workflow for Route 1 via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Route 1

Materials:

  • 3-Bromopyridin-2(1H)-one

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromopyridin-2(1H)-one (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and anhydrous potassium phosphate (2.0 eq.).

  • Solvent Addition and Degassing: Add toluene and water in a 10:1 ratio (to achieve a 0.2 M concentration of the limiting reagent). Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add palladium(II) acetate (0.01 eq.) and SPhos (0.02 eq.).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for the Suzuki coupling of aryl chlorides and bromides, offering good yields and functional group tolerance.[7][8]

  • Base and Solvent System: Anhydrous potassium phosphate is an effective base for this transformation. The biphasic toluene/water solvent system is commonly used in Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents.[8]

Route 2: Pyridinone Ring Construction via Condensation

This strategy involves building the pyridinone ring from an acyclic precursor that already contains the cyclopropyl moiety. The Bohlmann-Rahtz pyridine synthesis and related condensation reactions provide a convergent approach to substituted pyridines and pyridinones.[9][10][11] This route can be advantageous if the starting materials are readily available and cost-effective.

Synthetic Workflow for Route 2

Caption: Workflow for Route 2 via pyridinone ring construction.

Experimental Protocol: Route 2

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate (if not commercially available)

  • This β-keto ester can be synthesized from ethyl hydrogen malonate and cyclopropanecarbonyl chloride.[2] A detailed procedure involves the treatment of ethyl hydrogen malonate with n-butyllithium followed by reaction with cyclopropanecarbonyl chloride.[2]

Step 2: Bohlmann-Rahtz Pyridine Synthesis

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • An enamine or a precursor for in-situ generation (e.g., an amine and a ketone/aldehyde)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq.) and a suitable enamine (1.1 eq.) in ethanol.

  • Cyclization: Add ammonium acetate (2.0 eq.) and a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Rationale for Experimental Choices:

  • Bohlmann-Rahtz Synthesis: This classical method provides a reliable route to substituted pyridines from β-ketoesters and enamines.[9][10] The use of ammonium acetate serves as the nitrogen source for the pyridinone ring.

  • Acid Catalyst: Acetic acid facilitates the cyclodehydration step of the reaction.[11]

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route for scaling up production depends on several factors, including cost of raw materials, process safety, and overall efficiency.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Pyridinone Ring Construction
Starting Materials 3-Bromopyridin-2(1H)-one, Cyclopropylboronic acidEthyl 3-cyclopropyl-3-oxopropanoate, Amine source
Catalyst Palladium-based catalystTypically acid or base-catalyzed
Scalability Generally good, but catalyst cost and removal can be a concern.Potentially more cost-effective for large scale due to cheaper reagents.
Process Safety Palladium catalysts are generally low toxicity. Boronic acids require careful handling.Flammable solvents and potentially corrosive acids/bases are used.
Yield & Purity Often provides high yields and purity after chromatography.Yields can be variable depending on the specific condensation partners and conditions.
Environmental Impact Use of heavy metal catalyst requires waste stream management.Generates less hazardous waste compared to Route 1.

Decision-Making Flowchart for Route Selection

Route Selection Start Production Goal Q1 Is high purity the primary concern? Start->Q1 Route1 Select Route 1: Suzuki-Miyaura Coupling Q1->Route1 Yes Q2 Is cost-effectiveness at large scale the main driver? Q1->Q2 No Considerations1 Factor in catalyst cost and removal Route1->Considerations1 Q2->Route1 No Route2 Select Route 2: Pyridinone Ring Construction Q2->Route2 Yes Considerations2 Optimize condensation reaction for yield Route2->Considerations2

Caption: Decision-making flowchart for selecting the optimal synthetic route.

Conclusion

Both the Suzuki-Miyaura cross-coupling and the pyridinone ring construction via condensation offer viable and scalable pathways to this compound. The choice between these routes will be dictated by the specific priorities of the production campaign, such as the desired purity, cost constraints, and available equipment. By carefully considering the detailed protocols and the rationale behind the experimental choices presented in this guide, researchers and drug development professionals can confidently select and implement the most suitable synthetic strategy for their needs.

References

Application Note: Crystallization Strategies for 3-Cyclopropylpyridin-2(1H)-one for High-Quality Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystal Quality in Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of small molecules.[1][2] This technique provides precise data on bond lengths, bond angles, and stereochemistry, which is invaluable in drug discovery, materials science, and chemical research. However, the success of SCXRD is fundamentally dependent on the quality of the single crystal. Obtaining well-ordered, single crystals of sufficient size is often a significant bottleneck in the structural analysis workflow.[1]

Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[3] 3-Cyclopropylpyridin-2(1H)-one, with its combination of a polar pyridinone ring and a nonpolar cyclopropyl substituent, presents an interesting crystallization challenge. The presence of both hydrogen bond donors and acceptors in the pyridinone moiety suggests that hydrogen bonding will play a crucial role in the crystal packing.[3][4] This application note provides a detailed guide with experimental protocols for the crystallization of this compound, focusing on methods to generate high-quality single crystals suitable for X-ray crystallography.

Foundational Principles: Understanding Crystallization

Crystallization is a process of solid-liquid separation where a solid phase is formed from a solution.[5] The driving force for crystallization is supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[6][7] Achieving a state of gentle supersaturation is key to promoting slow and controlled crystal growth, which is essential for obtaining large, well-ordered single crystals.[8] Rapid precipitation from a highly supersaturated solution often leads to the formation of amorphous solids or small, poorly-defined microcrystals unsuitable for SCXRD.[9]

The choice of solvent is paramount in crystallization. The ideal solvent should exhibit moderate solubility for the compound of interest, with solubility increasing significantly with temperature.[5][10][11] The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds are more soluble in polar solvents and nonpolar compounds in nonpolar solvents.[10][11] For a molecule like this compound, a systematic screening of solvents with varying polarities is recommended.

Pre-Crystallization Steps: Ensuring Success

Before attempting crystallization, it is crucial to ensure the purity of the this compound sample. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. Standard purification techniques such as column chromatography or recrystallization should be employed to achieve high purity.

A preliminary solubility test is a critical first step in selecting a suitable solvent or solvent system. This involves testing the solubility of a small amount of the compound in a range of solvents at both room temperature and elevated temperatures.

Crystallization Methodologies & Protocols

Several techniques can be employed to achieve the slow supersaturation required for growing high-quality single crystals. The following methods are widely applicable to small organic molecules and are presented with detailed protocols tailored for this compound.

Slow Evaporation

This is often the simplest and most successful method for crystallizing organic compounds.[9][12] It relies on the gradual removal of the solvent to increase the solute concentration to the point of supersaturation.

Protocol:

  • Prepare a nearly saturated solution of this compound in a suitable solvent at room temperature. A good starting point is to dissolve the compound until a small amount of solid remains undissolved.

  • Filter the solution to remove any particulate matter, which can act as unwanted nucleation sites.[12]

  • Transfer the clear solution to a clean, small vial or test tube. An NMR tube can also be effective as its smooth surface can promote slow nucleation.[9]

  • Cover the container with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle.[12] This allows for slow, controlled evaporation.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[13]

Causality Behind the Choices: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in supersaturation, favoring rapid nucleation and the formation of many small crystals.[1] By controlling the evaporation rate, we allow the system to remain in the metastable zone for a longer period, promoting the growth of a few large, well-ordered crystals.

Slow Cooling (Thermal Control)

This method is effective when the solubility of the compound is significantly higher at elevated temperatures.[1] A saturated solution is prepared at a higher temperature and then slowly cooled, causing the solubility to decrease and leading to crystallization.

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent by heating the mixture until all the solid dissolves.

  • Ensure the solution is fully dissolved but not excessively superheated.

  • Filter the hot solution if any particulate matter is present.

  • Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar flask containing warm water or by simply leaving it on the benchtop, insulated with glass wool.

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

Causality Behind the Choices: The rate of cooling directly impacts crystal quality.[] A slow cooling rate maintains a low level of supersaturation, which is essential for controlled crystal growth.[1] Rapid cooling can lead to the solution becoming highly supersaturated, resulting in rapid nucleation and the formation of small or poorly formed crystals.[]

Vapor Diffusion

Vapor diffusion is an excellent technique, particularly when only small amounts of the compound are available.[9][15] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound in a "good" solvent.

Protocol:

  • Dissolve the this compound in a small volume of a "good" solvent (e.g., methanol, ethanol, or acetone) in a small, open vial.

  • Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a volatile "anti-solvent" (e.g., hexane, diethyl ether, or pentane).[16]

  • The anti-solvent should be more volatile than the good solvent.[16]

  • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing crystallization.

Causality Behind the Choices: This method allows for a very gradual change in the solvent composition, leading to a slow increase in supersaturation.[1] The slow diffusion process is key to promoting the growth of single, well-formed crystals. The choice of solvents is critical; they must be miscible, and the anti-solvent must be more volatile.[5]

Liquid-Liquid Diffusion (Solvent Layering)

This technique is similar to vapor diffusion but involves the direct layering of the anti-solvent on top of the solution of the compound.

Protocol:

  • Prepare a concentrated solution of this compound in a "good" solvent in a narrow container like a test tube or NMR tube.

  • Carefully and slowly layer a less dense, miscible "anti-solvent" on top of the solution, taking care not to disturb the interface. A syringe or pipette can be used to add the anti-solvent down the side of the tube.[16]

  • Seal the container and allow it to stand undisturbed. Crystals will form at the interface between the two solvents as they slowly mix.

Causality Behind the Choices: The slow diffusion at the liquid-liquid interface creates a localized region of supersaturation, promoting controlled crystal growth.[15] The narrow diameter of the tube helps to maintain a stable interface and slows down the diffusion process.[16]

Visualizing the Crystallization Workflows

To better illustrate the experimental setups for the described crystallization methods, the following diagrams are provided.

slow_evaporation cluster_setup Slow Evaporation Setup vial Vial with Solution cap Perforated Cap arrow Solvent Vapor cap->arrow Evaporation

Caption: Slow Evaporation Setup

slow_cooling cluster_setup Slow Cooling Setup flask Flask with Hot Saturated Solution insulation Insulating Material (e.g., Dewar) arrow Heat Loss flask->arrow Slow Cooling

Caption: Slow Cooling Setup

vapor_diffusion cluster_setup Vapor Diffusion Setup outer_vessel Sealed Outer Vessel inner_vial Inner Vial with Sample Solution anti_solvent Anti-solvent anti_solvent->inner_vial Diffusion arrow Vapor Diffusion

Caption: Vapor Diffusion Setup

Solvent Selection Summary

The following table provides a starting point for solvent screening for the crystallization of this compound, categorized by polarity. A mixture of solvents can also be effective, particularly for the liquid-liquid and vapor diffusion methods.[5]

PolaritySolvent ExamplesPotential Use Case
High Water, Methanol, EthanolGood solvents for dissolving the compound.
Medium Acetone, Ethyl Acetate, DichloromethaneMay provide the moderate solubility ideal for slow evaporation or cooling.
Low Toluene, Hexane, Diethyl EtherLikely anti-solvents for diffusion methods.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate more solvent; add an anti-solvent; cool the solution to a lower temperature.
Formation of Oil Compound is "oiling out" due to high supersaturation or impurities; melting point is below the solvent's boiling point.Use a more dilute solution; cool the solution more slowly; use a lower boiling point solvent; further purify the compound.
Amorphous Precipitate Supersaturation was achieved too rapidly.Slow down the process (slower evaporation, slower cooling, slower diffusion).
Many Small Crystals Too many nucleation sites; rapid crystal growth.Filter the solution to remove dust; use a cleaner vial; slow down the rate of supersaturation.

Crystal Harvesting and Mounting

Once suitable crystals have formed, they should be carefully harvested. It is often best to leave the crystals in their mother liquor until they are ready to be mounted for X-ray diffraction, as the loss of solvent from the crystal lattice can cause them to crack or become amorphous.[9] The ideal crystal for SCXRD should be transparent with well-defined faces and dimensions of approximately 0.1-0.3 mm.[16]

Conclusion

The successful crystallization of this compound for single-crystal X-ray diffraction is an achievable goal through the systematic application of fundamental crystallization principles. By carefully selecting solvents and controlling the rate at which supersaturation is achieved, researchers can obtain high-quality single crystals suitable for detailed structural analysis. The protocols and troubleshooting guide provided in this application note offer a robust framework for optimizing the crystallization of this and other challenging small molecules.

References

Application Note: Strategic Deployment of 3-Cyclopropylpyridin-2(1H)-one in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identification of high-quality lead compounds.[1] This methodology relies on the identification of low molecular weight fragments that bind weakly but efficiently to a biological target, which are then optimized into potent drug candidates through structure-guided design.[2][3] This application note provides a detailed technical guide for researchers and drug development professionals on the strategic use of 3-Cyclopropylpyridin-2(1H)-one, a novel fragment, within an FBDD workflow. We present its rationale as a privileged chemical scaffold, detailed protocols for a multi-tiered biophysical screening cascade, and proven strategies for hit-to-lead optimization.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Lead Discovery (FBLD) operates on the principle that smaller, less complex molecules have a higher probability of finding complementary binding pockets on a protein target compared to large, complex molecules.[1] While traditional High-Throughput Screening (HTS) seeks high-affinity hits from vast libraries, FBDD identifies low-affinity binders (typically in the micromolar to millimolar range) from curated libraries of a few thousand fragments.[1]

The primary advantage of this approach lies in the quality and efficiency of the starting points. Fragments are simpler and sample chemical space more effectively.[2] Hits identified through FBDD often exhibit superior ligand efficiency (LE) and provide a more tractable path to lead optimization, as their low molecular weight allows for extensive, property-guided chemical elaboration.[1]

Rationale for this compound as a Premier Fragment

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. This compound has been designed as an exemplary fragment, embodying several key attributes.

2.1 The Privileged Pyridinone Core The pyridinone scaffold is widely recognized as a "privileged structure" in medicinal chemistry.[4][5] Its key features include:

  • Hydrogen Bonding Capability: The pyridinone motif contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form critical interactions within protein binding sites.[4]

  • Synthetic Tractability: The pyridinone ring is synthetically versatile, with well-established chemical routes for modification at multiple positions, making it a "poised" fragment ready for rapid elaboration.[4][6]

  • Biophysical Properties: It offers a favorable balance of polarity and lipophilicity, contributing to the aqueous solubility required for high-concentration screening.[4]

2.2 The Strategic Cyclopropyl Moiety The incorporation of a cyclopropyl group at the 3-position adds significant value:

  • Three-Dimensionality: It introduces a non-planar, rigid sp3-hybridized character, which is often favored for improving binding affinity and selectivity compared to flat aromatic systems.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation than corresponding alkyl chains.

  • Defined Exit Vector: It provides a well-defined vector for subsequent "fragment growing" strategies, allowing chemists to project functionality into new regions of the binding pocket.

Table 1: Calculated Physicochemical Properties of this compound
PropertyValue"Rule of Three" Compliance
Molecular Weight (MW)135.16 DaYes (< 300 Da)
cLogP0.75Yes (≤ 3)
Hydrogen Bond Donors1Yes (≤ 3)
Hydrogen Bond Acceptors1Yes (≤ 3)
Rotatable Bonds1Yes (≤ 3)
Topological Polar Surface Area (TPSA)32.99 ŲFavorable for cell permeability

The FBDD Workflow: A Phased Approach to Lead Discovery

A successful FBDD campaign follows a structured, multi-stage process designed to efficiently identify and advance high-quality chemical matter. This workflow ensures that resources are focused on fragments with the highest potential for development.

FBDD_Workflow cluster_0 cluster_1 A Target Selection & Protein Production B Fragment Library Screening (e.g., this compound) A->B C Hit Identification B->C Primary Screen D Orthogonal Hit Validation (Confirm genuine binders) C->D Identified Hits E Structural Biology (X-ray Crystallography / NMR) D->E Validated Hits F Hit-to-Lead Optimization (Structure-Guided Chemistry) E->F Binding Mode G Lead Candidate F->G Potent & Drug-like

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Experimental Protocols: A Validating Screening Cascade

The weak affinity of fragments necessitates the use of sensitive biophysical techniques.[7] A cascade approach, using orthogonal methods, is the most robust strategy for identifying true hits and discarding false positives.[8][9]

Protocol: Fragment Stock Preparation & Quality Control

Causality: Accurate and soluble fragment stocks are critical for reliable screening data. Precipitation or concentration errors are a primary source of false negatives and positives.

  • Solubilization: Prepare a 100 mM primary stock of this compound in 100% DMSO.

  • Sonication: Gently sonicate the vial for 10 minutes in a water bath to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source for any particulates. If observed, centrifuge at 14,000 rpm for 10 minutes and use the supernatant.

  • Working Solutions: Prepare intermediate dilutions from the primary stock as required by each assay protocol. Ensure the final DMSO concentration in the assay buffer is matched across all samples and controls, typically ≤ 1%.[10]

Protocol: Primary Screening via Thermal Shift Assay (TSA)

Causality: TSA (or Differential Scanning Fluorimetry, DSF) is a rapid, cost-effective method to identify fragments that directly bind to and stabilize a target protein.[11][12] A ligand binding to the folded state of a protein will generally increase its melting temperature (Tm).[9][13]

  • Reagent Preparation:

    • Target Protein: Prepare a 2 µM solution in the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fluorescent Dye: Prepare a 5X solution of SYPRO Orange dye in the assay buffer.

    • Fragment: Prepare a 10 mM stock of this compound in assay buffer with 10% DMSO (for a final concentration of 200 µM fragment and 0.2% DMSO).

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the 2 µM protein solution.

    • Add 1 µL of the 10 mM fragment stock or a DMSO control.

    • Add 5 µL of the 5X SYPRO Orange dye.

    • Seal the plate securely.

  • Instrument Protocol (Real-Time PCR System):

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation (this is the inflection point of the curve).

    • Calculate the thermal shift (ΔTm) = Tm (protein + fragment) - Tm (protein + DMSO).

    • Hit Criterion: A ΔTm ≥ 2.0 °C is considered a significant stabilizing effect and warrants progression to secondary screening.

Protocol: Hit Validation via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free biophysical technique that provides direct evidence of binding and allows for the determination of binding affinity (KD) and kinetics (kon/koff).[14][15] It serves as an excellent orthogonal method to validate hits from TSA and eliminate artifacts.[16]

  • Chip Preparation and Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the target protein to the desired density (e.g., 8000-10000 Response Units) on a flow cell.

    • Deactivate remaining active esters with ethanolamine.

    • Use an adjacent flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding.[10]

  • Binding Analysis (Single-Cycle Kinetics):

    • Prepare serial dilutions of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20, 1% DMSO). A typical concentration range for fragments is 10 µM to 1 mM.

    • Inject the concentrations sequentially over both the target and reference flow cells, from lowest to highest, without a dissociation step in between.

    • After the final injection, monitor the dissociation phase.

    • Perform a buffer-only (zero concentration) injection for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgram.

    • Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

    • Hit Criterion: A confirmed, concentration-dependent binding with a KD ≤ 1 mM is considered a validated hit.

Screening_Cascade Start Fragment Pool TSA Primary Screen: Thermal Shift Assay Start->TSA SPR Secondary Screen: Surface Plasmon Resonance TSA->SPR ΔTm ≥ 2.0°C? Discard1 Discard TSA->Discard1 No Structure Structural Biology: X-ray / NMR SPR->Structure K(D) ≤ 1 mM? Discard2 Discard SPR->Discard2 No ValidatedHit Validated Hit for Optimization Structure->ValidatedHit

Caption: Decision-making workflow for the FBDD screening cascade.

Data Interpretation: From Raw Data to Actionable Insights

A critical step is to consolidate data from the screening cascade to prioritize fragments for the resource-intensive structural biology and medicinal chemistry phases.

Table 2: Representative Screening Data for a Validated Hit
FragmentPrimary Screen: TSA (ΔTm)Secondary Screen: SPR (KD)Ligand Efficiency (LE)
This compound+2.8 °C350 µM0.35

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA) and is a key indicator of hit quality. It is calculated as: LE = (–RT ln K_D) / NHA

A higher LE (typically > 0.3) suggests that the fragment makes highly efficient interactions with the target, making it an excellent starting point for optimization.

From Hit to Lead: Structure-Guided Optimization

With a validated fragment hit like this compound and a high-resolution crystal structure showing its binding mode, the next phase is to rationally improve its potency into the lead-like range (nanomolar affinity).[3]

Strategy: Fragment Growing

Causality: This is the most common FBDD optimization strategy.[17] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. Synthetic chemistry is then used to "grow" the fragment by adding functionality that engages these pockets, forming new favorable interactions.

Protocol Outline:

  • Structural Analysis: Examine the co-crystal structure of the target protein with this compound. Identify nearby residues and pockets that are not yet engaged.

  • Chemical Design: Based on the analysis, design a small set of analogues. For example, if a hydrophobic pocket is adjacent to the N1 position, synthesize N-alkylated derivatives. If a hydrogen bond donor is available near the C5 position, synthesize analogues with a C5-amide group.

  • Synthesis & Screening: Synthesize the designed compounds and re-screen them using the established SPR assay to determine if potency has improved.

  • Iteration: Use the structure and affinity data from the new analogues to guide the next round of design and synthesis.[18]

Strategy: Fragment Linking

Causality: If screening identifies a second, distinct fragment that binds in a pocket adjacent to this compound, the two fragments can be chemically linked.[19] The resulting larger molecule can have an affinity that is orders of magnitude greater than the individual fragments.

Protocol Outline:

  • Structural Analysis: Obtain co-crystal structures of the target with both fragments to confirm their binding sites and relative orientations.

  • Linker Design: Design a chemical linker that respects the geometry and vectors of the two fragments. The linker should be as simple and rigid as possible to minimize the entropic penalty of binding.

  • Synthesis & Evaluation: Synthesize the linked compound and measure its affinity via SPR to confirm the potency enhancement.

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound K(D) ~ 350 µM Growing Fragment Growing (Add functional groups) Fragment->Growing Structure-guided design Linking Fragment Linking (Connect to 2nd fragment) Fragment->Linking Lead Potent Lead Compound K(D) < 100 nM Growing->Lead Linking->Lead

Caption: Core strategies for optimizing a fragment hit into a potent lead compound.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its combination of a privileged pyridinone core and a 3D cyclopropyl moiety provides an excellent foundation for generating novel, potent, and drug-like lead compounds. By employing a robust, multi-tiered screening cascade utilizing orthogonal biophysical methods like TSA and SPR, researchers can confidently identify and validate its interaction with a target of interest. Subsequent structure-guided optimization, driven by X-ray crystallography or NMR, provides a clear and efficient path from a millimolar fragment to a nanomolar lead candidate.

References

Troubleshooting & Optimization

improving the yield and purity of 3-Cyclopropylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The introduction of a cyclopropyl group can significantly impact the pharmacological properties of a molecule. A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 3-bromo-2-pyridone and cyclopropylboronic acid. This guide will focus on optimizing this particular synthetic route.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Q1: My reaction is showing low to no conversion of the starting material (3-bromo-2-pyridone). What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for low conversion.

    • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1][2]

    • Improper Catalyst Handling: Use fresh, high-quality palladium catalyst and ligands. Store them appropriately to prevent degradation.

    • Sub-optimal Ligand Choice: For heteroaryl couplings, bulky, electron-rich phosphine ligands are often more effective. Consider ligands such as SPhos, XPhos, or RuPhos if you are using a standard ligand like PPh₃ with poor results.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step.

    • Base Strength and Solubility: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for pyridone substrates.[1] Potassium phosphate (K₃PO₄) is also a good option.[2] The base must have some solubility in the reaction medium.

    • Screening Bases: If one base is not working, it is advisable to screen a few different bases to find the optimal one for your specific system.

  • Poor Solubility of Reactants: If your starting materials, catalyst, or base are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solvent System: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[3][4] Common solvent systems include toluene/water, dioxane/water, or DMF/water.[5] Experiment with different solvent ratios to improve solubility.

  • Sub-optimal Reaction Temperature:

    • Too Low: The reaction may not have enough energy to overcome the activation barrier. Gradually increase the temperature in increments of 10 °C.

    • Too High: The catalyst or starting materials may decompose. Monitor the reaction for the formation of degradation products by TLC or LC-MS.

Q2: I am observing significant formation of side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?

A2: The formation of side products is a common challenge that can significantly impact your isolated yield and complicate purification.

Common Side Products & Mitigation Strategies:

  • Protodeboronation of Cyclopropylboronic Acid: This is the cleavage of the C-B bond of the boronic acid, resulting in the formation of cyclopropane and boric acid.[1][2][6]

    • Use Anhydrous Conditions: Minimize water in your reaction by using dry solvents and reagents.

    • Use Boronic Esters: Pinacol esters or MIDA boronates of cyclopropylboronic acid are more stable towards hydrolysis and can be used as an alternative.[1][7]

    • Control Base Stoichiometry: Using a large excess of a strong base can promote protodeboronation. Use the recommended stoichiometry.

  • Homocoupling of Starting Materials: This results in the formation of biphenyl-like structures from either the boronic acid or the aryl halide.

    • Thorough Degassing: Oxygen can promote homocoupling.[8] Ensure your reaction mixture is properly degassed.

    • Control Catalyst Loading: High catalyst loadings can sometimes lead to increased homocoupling.

  • Dehalogenation of 3-bromo-2-pyridone: The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-pyridone.

    • Avoid Hydride Sources: Ensure your solvents are not a source of hydrides.[1]

    • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Q3: The purification of my crude product by column chromatography is difficult. The product is streaking on the column or co-eluting with impurities. What can I do?

A3: Purification of polar, nitrogen-containing heterocycles like pyridones can be challenging.

Purification Troubleshooting:

  • Streaking on Silica Gel: The basic nitrogen of the pyridone ring can interact strongly with the acidic silica gel, causing streaking and poor separation.

    • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine before packing the column.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.

  • Poor Solubility in Eluent:

    • Solvent Screening: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective.

  • Co-elution with Impurities:

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvents to find a suitable system where the product is soluble at high temperatures and sparingly soluble at room temperature.

    • Preparative HPLC: For very difficult separations, preparative HPLC can be used to obtain a highly pure product.

Frequently Asked Questions (FAQs)

What is the recommended starting material for the synthesis of this compound?

The most common and recommended starting materials are 3-bromo-2-pyridone and cyclopropylboronic acid. 3-bromo-2-pyridone is a commercially available and relatively inexpensive starting material.

What is a good starting point for the reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound?

A good starting point would be to use Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system like dioxane/water or toluene/water. The reaction is typically heated to 80-100 °C.

How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.

What are the expected spectroscopic data for this compound?
  • ¹H NMR: Signals for the cyclopropyl protons (multiplets in the range of 0.5-1.5 ppm), and signals for the pyridine ring protons (in the aromatic region, typically between 6.0 and 8.0 ppm). The NH proton of the pyridone will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Signals for the cyclopropyl carbons (at upfield chemical shifts), and signals for the pyridine ring carbons, including the carbonyl carbon (typically >160 ppm).

  • Mass Spectrometry (MS): The expected molecular ion peak for C₈H₉NO would be at m/z = 135.07 (for [M]⁺) or 136.08 (for [M+H]⁺).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-2-pyridone with Cyclopropylboronic Acid

This protocol is a general guideline. Optimization of specific parameters may be required for your particular setup.

Reagents and Materials:

  • 3-bromo-2-pyridone

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-pyridone (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PCy₃, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane:water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterRecommended ConditionAlternative ConditionsRationale
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligandPd(PPh₃)₄ (5 mol%)Bulky, electron-rich ligands often improve performance for heteroaryl couplings.[1]
Ligand PCy₃, SPhos, XPhos (1:2 Pd:Ligand ratio)PPh₃Bulky ligands promote reductive elimination and stabilize the active catalyst.[1]
Base K₂CO₃ or K₃PO₄ (2-3 eq)Cs₂CO₃, Na₂CO₃Choice of base is crucial for transmetalation and can be substrate-dependent.[1][5]
Solvent Dioxane/Water (4:1)Toluene/Water, DMF/WaterA biphasic system helps to dissolve both organic and inorganic reagents.[3][4]
Temperature 80-100 °CRoom temperature to 120 °CTemperature needs to be optimized for each specific substrate combination.
Boron Source Cyclopropylboronic acid (1.2-1.5 eq)Cyclopropylboronic acid pinacol esterBoronic esters are more stable to protodeboronation.[1][7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C D Transmetalation (R2-B(OR)2 + Base) C->D E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A G R1-R2 (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System - Degassed? - Fresh Catalyst/Ligand? - Appropriate Ligand? start->check_catalyst check_base Check Base - Correct Base? - Sufficient Amount? check_catalyst->check_base check_solvent Check Solvent - Reactants Soluble? - Anhydrous? check_base->check_solvent check_temp Check Temperature - Too Low/High? check_solvent->check_temp optimize Systematically Optimize Conditions check_temp->optimize

Caption: A systematic workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Cyclopropylpyridin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound in aqueous buffers. We will explore the underlying reasons for these challenges and provide practical, step-by-step strategies to achieve stable and effective solutions for your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with this compound.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer. Why is this happening?

A1: This is a classic sign of a hydrophobic compound "crashing out" of solution. The core issue is a drastic change in solvent polarity.[1] this compound is likely soluble in a polar aprotic solvent like DMSO but has poor solubility in water.[1][2] When you introduce the DMSO stock into a large volume of aqueous buffer, the DMSO concentration is diluted, and the solution becomes predominantly water-based. The highly polar water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[1]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the compound's properties is crucial for troubleshooting. While specific experimental data for this compound is limited, we can infer properties from its structural parent, 2-pyridone.

  • pKa: 2-Pyridone has an acidic pKa of approximately 11.6-11.7 and a basic pKa around 2.43.[3][4] This indicates it is a weak acid. The electron-donating cyclopropyl group may slightly alter these values, but the general principle holds. The compound will be predominantly in its neutral, less soluble form between a pH of roughly 3.5 and 10.5.

  • LogP: The predicted XlogP for this compound is 1.1, suggesting a moderate level of lipophilicity.[5] This contributes to its limited aqueous solubility.

Q3: How can I leverage pH to improve the solubility of my compound?

A3: Since this compound is a weak acid, its solubility is pH-dependent.[6][7] According to the Henderson-Hasselbalch equation, which relates pH, pKa, and the ionization state of a compound, you can increase solubility by adjusting the pH of your buffer.[8][9][10][11][12]

  • Mechanism: By raising the pH of the buffer to be 1-2 units above the compound's acidic pKa (~11.6), you deprotonate the molecule. This creates a charged (anionic) species that is significantly more soluble in polar solvents like water.[13][14]

  • Practical Steps: For this compound, you would need to use a buffer with a high pH (e.g., pH 12 or higher) to see a significant solubility increase. However, you must ensure this high pH is compatible with your experimental system (e.g., cell viability, protein stability).[15]

Q4: What are co-solvents, and how can they help? Which ones should I try?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16][17][] This reduction in polarity makes the solvent more "hospitable" to hydrophobic compounds, thereby increasing their solubility.[16][19]

  • Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the interfacial tension between the hydrophobic compound and the aqueous medium.[16][19]

  • Common Co-solvents: Besides DMSO, other commonly used co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[17][20][21] It's crucial to first determine the tolerance of your specific assay to each co-solvent, as they can have biological effects.[15]

Co-SolventTypical Concentration Range in AssaysKey Considerations
DMSO < 0.5% (cell-based), up to 5% (some enzymatic)Can be toxic to cells at higher concentrations.[1] Prone to precipitation upon dilution.
Ethanol < 1%Volatile. Can affect protein structure at higher concentrations.
Propylene Glycol 1-10%Generally well-tolerated. Can increase viscosity.
PEG 400 1-20%Low toxicity. Often used in in-vivo formulations.[22]
Q5: I've heard about cyclodextrins. Can they solve my solubility problem?

A5: Yes, cyclodextrins are an excellent and widely used strategy for enhancing the solubility of poorly soluble drugs.[23][24][25]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[26][27] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex."[23][26][27] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous buffers, effectively hiding the hydrophobic drug from the water.[27]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and effective derivatives often used in pharmaceutical formulations.[24][27]

Troubleshooting Guide: A Step-by-Step Workflow

If you are encountering precipitation or poor dissolution, follow this logical workflow to identify and solve the problem.

TroubleshootingWorkflow start Problem: Compound Precipitates in Aqueous Buffer check_stock Is the DMSO stock solution clear? start->check_stock stock_precip Precipitation in stock. Possible water contamination or supersaturation. check_stock->stock_precip No check_dilution How is the dilution performed? check_stock->check_dilution Yes stock_sol Action: Use anhydrous DMSO. Gently warm/sonicate. Prepare fresh stock. stock_precip->stock_sol dilution_method Slowly add stock to buffer while vortexing vigorously. check_dilution->dilution_method check_conc Is the final concentration too high? dilution_method->check_conc determine_sol Determine thermodynamic solubility (e.g., shake-flask method). check_conc->determine_sol Maybe strategy Select a Solubilization Strategy check_conc->strategy No, concentration is low determine_sol->strategy cosolvent Strategy 1: Co-Solvent Optimization strategy->cosolvent ph_adjust Strategy 2: pH Adjustment strategy->ph_adjust cyclodextrin Strategy 3: Cyclodextrin Complexation strategy->cyclodextrin cosolvent_action Test Ethanol, PG, or PEG 400. Keep final organic solvent % low. Validate assay compatibility. cosolvent->cosolvent_action ph_action Increase buffer pH > 11.5. Check for compound/assay stability at high pH. ph_adjust->ph_action cd_action Prepare inclusion complex with HP-β-CD or SBE-β-CD. See Protocol 3. cyclodextrin->cd_action

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution Technique

This protocol outlines the best practices for preparing a DMSO stock and diluting it to minimize immediate precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[28]

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile vials, vortex mixer

Procedure:

  • Stock Solution Preparation: a. Weigh a precise amount of the compound into a sterile vial. b. Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 20-50 mM). c. Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[28] Visually inspect against a light and dark background to ensure no particulates remain.

  • Aqueous Dilution (Critical Step): a. Place the desired volume of your aqueous buffer into a tube. b. While vigorously vortexing the aqueous buffer, add the small volume of DMSO stock solution drop-by-drop or in a very slow stream. c. Continue vortexing for at least 30 seconds after the addition is complete. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[28]

Protocol 2: Co-Solvent Screening

This protocol provides a method to systematically test different co-solvents.

Materials:

  • Concentrated DMSO stock of your compound (e.g., 50 mM)

  • Co-solvents: Ethanol, Propylene Glycol (PG), PEG 400

  • Aqueous buffer

Procedure:

  • Prepare intermediate stock solutions by diluting your primary DMSO stock with a co-solvent. For example, create a 1:1 (v/v) DMSO:PG solution.

  • Set up a series of tubes with your aqueous buffer.

  • Using the dilution technique from Protocol 1, add the mixed-solvent stock to the buffer to reach your target final concentration.

  • Prepare parallel controls to test the effect of the co-solvent mixture on your assay.

  • Visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at the relevant experimental temperature.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a cyclodextrin inclusion complex to significantly boost aqueous solubility.[22][26]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated solution (e.g., 40% w/v). This may require gentle warming and stirring.

  • Form the Complex: a. Add an excess of the this compound powder directly to the HP-β-CD solution. b. Seal the container and stir vigorously at room temperature for 24-48 hours. This allows time for the compound to partition into the cyclodextrin cavities and reach equilibrium.

  • Isolate the Soluble Fraction: a. After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound.

  • Determine Concentration: The resulting clear filtrate is your stock solution of the complexed compound. You must determine its final concentration using a suitable analytical method, such as HPLC-UV or LC-MS, by comparing it against a standard curve prepared in an organic solvent.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Bioassays with 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers from a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that achieving consistent, reproducible data is the bedrock of scientific discovery. When working with novel small molecules like 3-Cyclopropylpyridin-2(1H)-one, variability in bioassay results can be a significant and frustrating hurdle.

This guide is designed to move beyond generic advice. It provides a structured, in-depth troubleshooting framework based on causal relationships in experimental systems. We will explore the critical pillars of reproducibility—from the integrity of the compound itself to the nuances of assay execution—to help you diagnose and resolve inconsistencies in your experiments.

Section 1: The First Checkpoint - Compound Integrity and Solubility

Poor reproducibility often originates from the most fundamental component: the compound. Inconsistencies in the purity, stability, or solubility of this compound can introduce significant variability before any biological interaction occurs.

FAQ: Why am I seeing a high degree of variability in my dose-response curves?

Answer: High variability, especially at higher concentrations, is frequently linked to poor aqueous solubility of the test compound. Many organic compounds, including pyridinone derivatives, have limited solubility in the aqueous buffers used for bioassays. When the compound's concentration exceeds its solubility limit, it can precipitate out of solution. This means the actual concentration of the dissolved, biologically active compound is much lower and more variable than the intended (nominal) concentration, leading to inconsistent and often underestimated biological activity.

This phenomenon can cause several issues:

  • Inaccurate IC50/EC50 Values: If the compound precipitates at higher concentrations, the top of your dose-response curve will plateau prematurely, shifting the calculated IC50 or EC50 value.

  • False Negatives: The effective concentration may never reach the threshold required to elicit a biological response.

  • Erratic Data Points: The amount of precipitated compound can vary between wells, leading to high standard deviations.

Troubleshooting Workflow: Diagnosing and Addressing Compound-Related Issues

The following workflow provides a systematic approach to identifying and resolving issues related to the compound itself.

G cluster_0 Troubleshooting Workflow start Poor Reproducibility Observed compound Step 1: Verify Compound Integrity start->compound solution Step 2: Assess Solution Preparation & Handling compound->solution If compound is pure & stable assay Step 3: Evaluate Bioassay Parameters solution->assay If solutions are correctly prepared data Step 4: Review Data Acquisition & Analysis assay->data If assay conditions are optimal resolve Consistent Results Achieved data->resolve If analysis is sound

Caption: A top-level workflow for systematically troubleshooting bioassay reproducibility.

Q1: How can I confirm the purity and identity of my this compound sample?

Answer: Never assume the information on the vial label is 100% correct, especially for older batches. Impurities can be more soluble than the parent compound and may contribute to off-target effects or interfere with assay readouts.

Recommended Actions:

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the vendor for each new lot. This document provides initial purity data (e.g., via HPLC, LC-MS, NMR).

  • In-House Verification: If you suspect degradation or have an unverified sample, perform an independent analysis.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for confirming the molecular weight and assessing purity.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure. The presence of unexpected peaks suggests impurities.

Q2: My compound seems pure. Could solubility be the problem? How do I assess and improve it?

Answer: Yes, this is a highly probable cause. Even high-purity compounds can fail in bioassays if they don't remain dissolved in the assay medium. The final concentration of organic solvents like DMSO must be carefully controlled, as they can impact cell health and protein stability.

Protocol 1: Visual and Analytical Assessment of Solubility
  • Prepare a High-Concentration Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Ensure it is fully dissolved. Gentle warming or vortexing can help.

  • Serial Dilution in Assay Medium: Create a serial dilution of your compound directly in the final bioassay buffer or cell culture medium. It is preferable to add the DMSO stock directly to the assay media rather than making an intermediate dilution in an aqueous buffer, as this minimizes the time the compound spends in a high aqueous concentration where it is most likely to precipitate.

  • Visual Inspection (Tyndall Effect): In a dark room, shine a laser pointer through your highest concentration samples. If you see a visible beam path (scattering of light), it indicates the presence of suspended particles or aggregates, a clear sign of precipitation.

  • Centrifugation and Quantification:

    • Prepare your highest concentration solution in the final assay buffer.

    • Incubate under the same conditions as your bioassay (e.g., 37°C for 1 hour).

    • Centrifuge the solution at high speed (e.g., 14,000 x g for 30 minutes) to pellet any precipitate.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Compare this measured concentration to the nominal (intended) concentration. A significant difference confirms that precipitation is occurring.

Table 1: Common Solvents and Co-solvents for Bioassays
Solvent/AdditiveTypical Final Conc.ProsCons & Considerations
DMSO < 0.5% (cell-based) < 5% (biochemical)High solubilizing power for many organic compounds.Can be toxic to cells at >0.5%. Can affect enzyme activity. May cause compound precipitation upon aqueous dilution.
Ethanol < 1%Biocompatible at low concentrations.Less effective than DMSO for highly lipophilic compounds. Can have biological effects.
PEG 300/400 1-10%Good solubilizer, generally low cytotoxicity.Can increase viscosity. May interfere with some protein-ligand interactions.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMForm inclusion complexes to increase aqueous solubility and stability.Can potentially extract cholesterol from cell membranes. May alter the free concentration of the compound.

Section 2: Solution Preparation and Handling - The Source of Silent Errors

Even with a pure, soluble compound, inconsistent results can arise from improper preparation, storage, and handling of stock and working solutions.

FAQ: I use the same protocol each time, but my results drift from week to week. Why?

Answer: This "experimental drift" often points to issues with stock solution stability or handling. Common culprits include:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can cause the compound to precipitate. DMSO is hygroscopic and will absorb atmospheric water, which can lower the compound's solubility upon freezing.

  • Compound Degradation: Depending on its chemical structure, this compound may be sensitive to light (photodecomposition), pH, or hydrolysis over time.

  • Inaccurate Pipetting: Using uncalibrated pipettes or poor pipetting technique, especially when creating serial dilutions, can introduce significant concentration errors that cascade through the experiment.

G cluster_1 Solubility Troubleshooting start High variability at top of curve? visual Visually inspect for precipitate/cloudiness start->visual centrifuge Centrifuge & measure supernatant concentration visual->centrifuge Yes / Unsure no_problem Solubility is likely not the primary issue. visual->no_problem No compare Is measured conc. << nominal conc.? centrifuge->compare problem Solubility is the issue. compare->problem Yes compare->no_problem No remediate Remediation: - Lower top concentration - Add co-solvent (e.g., HP-β-CD) - Test alternative primary solvent problem->remediate

Caption: A decision tree for diagnosing and addressing compound solubility issues.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

Answer: Adhering to rigorous preparation and storage protocols is critical for ensuring consistency between experiments.

Protocol 2: Best Practices for Stock Solution Management
  • Accurate Preparation:

    • Use a calibrated analytical balance to weigh the compound. For accuracy, don't try to weigh out an exact mass (e.g., 10.00 mg). Instead, weigh an approximate amount and record the exact mass to calculate the precise concentration.

    • Use Class A volumetric flasks for preparing the stock solution to ensure volume accuracy.

    • Dissolve the compound completely in 100% anhydrous, analytical grade DMSO.

  • Aliquoting and Storage:

    • Once dissolved, immediately aliquot the stock solution into single-use volumes in low-binding tubes. This avoids repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light (use amber vials or wrap in foil). The stability of pyridinone compounds can vary, so minimizing light exposure is a good general practice.

    • Clearly label all aliquots with the compound name, concentration, date, and lot number.

  • Quality Control (QC):

    • Before using a new batch of stock solution for critical experiments, perform a QC check. Run a simple assay comparing the new batch against a previously validated "gold standard" batch. The dose-response curves should be superimposable.

    • Periodically re-verify the concentration of an older stock solution using an analytical method (HPLC-UV) to check for degradation.

Section 3: Bioassay Parameters - Controlling the Biological Variables

If you have confirmed your compound's integrity and are confident in your solution handling, the next step is to scrutinize the bioassay itself. The reproducibility of cell-based assays is highly dependent on consistent cell culture practices.

FAQ: My compound and solutions seem fine, but I still see plate-to-plate and day-to-day variability. What in my cell culture or assay setup could be the cause?

Answer: Biological systems are inherently variable. The key is to minimize this variability through strict, consistent protocols.

Key Biological Variables to Control:

  • Cell Passage Number: Use cells within a defined, low-passage number range for all experiments. High-passage cells can undergo phenotypic drift, altering their response to stimuli.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure you have a homogenous cell suspension before plating and use automated cell counters for accuracy.

  • "Edge Effects": Wells on the perimeter of a microplate are prone to higher rates of evaporation, which concentrates the media components and your test compound. This can lead to artifacts.

    • Mitigation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer.

  • Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cell metabolism and response, leading to unreliable and irreproducible data. Test your cell stocks regularly using a reliable method like PCR.

  • Assay Timing: Ensure that the timing of compound addition after cell seeding and the duration of compound incubation are kept precisely the same for every experiment.

Section 4: Data Acquisition and Analysis

Finally, ensure that your method of data collection and analysis is not introducing artifacts.

Q4: How can I be sure my plate reader settings or data analysis methods are not contributing to variability?

Answer: Standardize your instrument and analysis parameters.

  • Instrument Settings: Always allow the plate reader's lamp to warm up for the recommended time before the first reading. Use the same settings (e.g., read height, number of flashes, gain) for every plate in a given experiment.

  • Data Normalization: Normalize your data for every plate. A common method is to set the average of your negative controls (vehicle-only) as 0% effect and the average of your positive controls as 100% effect. This corrects for plate-to-plate differences in signal intensity.

  • Statistical Analysis: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic regression) to fit your dose-response curves and calculate IC50/EC50 values. Ensure your software provides goodness-of-fit statistics (e.g., R²).

By systematically working through these four key areas—compound, solutions, assay, and data—you can effectively diagnose and resolve the root causes of poor reproducibility in your bioassays with this compound.

Technical Support Center: Strategies to Reduce Off-Target Effects of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Our approach is grounded in the principles of rational drug design and rigorous experimental validation.[3] We will guide you through a multi-pronged strategy, from initial in silico predictions to advanced cellular and biochemical validation assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when using 3-Cyclopropylpyridin-2(1H)-one?

A1: Off-target effects are the unintended interactions of this compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, or confounding phenotypes that are incorrectly attributed to the on-target activity of the compound.[1][2] For a novel inhibitor like this compound, where the full spectrum of biological activity is not yet characterized, proactive assessment of off-target effects is a critical step in validating its use as a specific research tool.

Q2: I'm observing unexpected or inconsistent results in my cell-based assays. Could these be due to off-target effects?

A2: This is a strong possibility and a common indicator of off-target activity.[2] Inconsistent results across different cell lines can arise from cell-line-specific expression of off-target proteins.[1] Similarly, unexpected cellular responses may suggest the inhibition of unintended signaling pathways.[2] A systematic approach to troubleshooting is necessary to distinguish between on-target and off-target phenomena.

Q3: What are the initial steps I should take to predict potential off-target effects of this compound?

A3: A highly recommended initial step is to use computational or in silico methods. These approaches utilize the chemical structure of this compound to predict its potential interactions with a wide range of known protein structures.[3][4] This can provide a preliminary "hit list" of potential off-targets to investigate experimentally. Several computational tools and platforms are available for this purpose.[4]

Q4: How can I experimentally validate the on-target and off-target effects of my compound?

A4: A multi-layered experimental approach is essential for robust validation. Key strategies include:

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to specifically knock down or knock out the intended target. The resulting phenotype should ideally mimic the effects observed with this compound.[1][5]

  • Chemical Validation: Use a structurally unrelated inhibitor that is known to be a potent and selective inhibitor of the same target. If both compounds produce the same biological effect, it strengthens the evidence for an on-target mechanism.[1][2]

  • Biochemical Assays: Directly measure the inhibitory activity of this compound against the purified, recombinant intended target protein and compare it to its activity against a panel of purified, potential off-target proteins identified through in silico screening or other methods.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Action(s) Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target inhibition of essential cellular proteins.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets if the primary target is a kinase.[2][6] 2. Test analogs of this compound with different chemical scaffolds to see if cytotoxicity is linked to the core structure.[2] 3. Conduct a dose-response curve to determine the lowest effective concentration.[2]Identification of unintended targets responsible for cytotoxicity. If cytotoxicity persists with structurally different inhibitors of the same target, it may be an on-target effect.
Discrepancy between biochemical potency (IC50) and cellular activity (EC50). Poor cell permeability or rapid metabolism of the compound.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate the metabolic stability of the inhibitor in the presence of liver microsomes or in the culture medium over time.Understanding of the compound's pharmacokinetic properties, which can explain the difference between biochemical and cellular activity.
Inconsistent results across different cell lines. Cell-line specific expression of off-target proteins.1. Profile the expression levels of the intended target and any known major off-targets in the cell lines being used via Western blotting or qPCR. 2. Test the inhibitor in multiple, well-characterized cell lines to identify consistent on-target effects.[2]Distinguishing between general off-target effects and those specific to a particular cellular context.
Unexpected activation of a signaling pathway. Paradoxical pathway activation due to inhibition of a negative regulator or complex feedback loops.1. Use phosphoproteomics or pathway-focused Western blotting to map the signaling changes induced by the inhibitor. 2. Consult literature for known feedback mechanisms in the pathway of interest.A clearer understanding of the compound's impact on cellular signaling networks.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases, a common source of off-target effects for many small molecules.[6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and ATP at its Km concentration.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. Luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™) are a common method.[2]

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration. Plot the data to determine the IC50 value for each interacting kinase. The results are often visualized as a "kinome map" to show the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the protein of interest using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Visualizing Workflows and Concepts

Diagram 1: Workflow for Investigating Off-Target Effects

G cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Definitive On-Target Validation cluster_3 Mitigation Strategies In_Silico_Screening In Silico Screening (Predict Potential Off-Targets) Biochemical_Assays Biochemical Assays (Purified Proteins) In_Silico_Screening->Biochemical_Assays Literature_Review Literature Review (Related Scaffolds) Literature_Review->Biochemical_Assays Genetic_Validation Genetic Validation (CRISPR/RNAi) Biochemical_Assays->Genetic_Validation Kinome_Profiling Kinome Profiling Kinome_Profiling->Genetic_Validation Cellular_Assays Cell-Based Assays (Multiple Cell Lines) Cellular_Assays->Genetic_Validation Dose_Optimization Dose Optimization (Lowest Effective Dose) Genetic_Validation->Dose_Optimization Chemical_Validation Chemical Validation (Structurally Different Inhibitor) Chemical_Validation->Dose_Optimization Rescue_Experiments Rescue Experiments (Resistant Mutant) Rescue_Experiments->Dose_Optimization Analog_Development Analog Development (Improved Selectivity) Dose_Optimization->Analog_Development

Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.

Diagram 2: Logic of Genetic vs. Chemical Validation

G cluster_0 Inhibitor Treatment cluster_1 Genetic Perturbation Observed_Phenotype Observed Cellular Phenotype Conclusion High Confidence On-Target Effect Observed_Phenotype->Conclusion Inhibitor_A This compound (Inhibitor A) Inhibitor_A->Observed_Phenotype Causes Inhibitor_B Structurally Different Inhibitor (Inhibitor B) Inhibitor_B->Observed_Phenotype Causes Target_Knockdown Target Knockdown/Knockout (CRISPR/RNAi) Target_Knockdown->Observed_Phenotype Causes

Caption: Congruence between chemical and genetic approaches increases confidence in on-target effects.

References

Technical Support Center: Addressing Metabolic Instability of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Cyclopropylpyridin-2(1H)-one scaffold is a promising starting point in many drug discovery campaigns, offering a unique blend of rigidity, polarity, and synthetic tractability.[1] However, researchers often encounter significant metabolic instability in vivo, leading to low exposure and challenging pharmacokinetic profiles. This guide provides a comprehensive, experience-driven framework for diagnosing, troubleshooting, and mitigating these metabolic liabilities. We will explore the common metabolic "soft spots" of this chemical class and provide detailed, actionable protocols to enhance compound stability and accelerate your development timeline.

Part 1: Troubleshooting & Diagnostics - Is My Compound Metabolically Unstable?

The first critical step is to confirm that poor in vivo exposure is indeed due to rapid metabolism and not other factors like poor absorption or rapid excretion. Answering this question requires robust in vitro data.

Frequently Asked Questions (FAQs)

Question 1.1: My compound shows high Caco-2 permeability and low efflux, but the oral bioavailability in rats is less than 5%. Could metabolism be the primary issue?

Answer: Yes, this profile strongly suggests high first-pass metabolism in the liver. When a compound with good permeability characteristics fails to achieve significant systemic exposure, it is often because it is rapidly cleared by metabolic enzymes before it can reach circulation.[2][3] The primary culprits are typically Cytochrome P450 (CYP) enzymes located in liver microsomes, or cytosolic enzymes like Aldehyde Oxidase (AO).[4][5] To confirm this, the recommended next step is to perform an in vitro metabolic stability assay using liver microsomes.

Question 1.2: What is the difference between using liver microsomes and hepatocytes for stability assays?

Answer: Liver microsomes are subcellular fractions that primarily contain Phase I metabolic enzymes like CYPs.[5][6] They are excellent for high-throughput screening to assess CYP-mediated metabolic liability.[3][6] Hepatocytes, which are whole liver cells, contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.[7] They provide a more complete picture of hepatic clearance but are generally lower throughput. For initial troubleshooting of a suspected metabolic liability, the liver microsomal stability assay is the standard starting point due to its cost-effectiveness and focus on the most common metabolic pathways.[6]

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the intrinsic clearance (Clint) of a test compound.

Objective: To quantify the rate of disappearance of this compound when incubated with HLM in the presence of the necessary cofactor, NADPH.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal working solution (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[6][9]

  • Compound Addition: Add the test compound and positive controls to the incubation plate to a final concentration of 1 µM. Include a "-NADPH" control for each compound, where the regenerating system is replaced with buffer. This control accounts for non-enzymatic degradation.[6]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with the internal standard.[8][9] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by comparing the peak area ratio (Compound/IS) at each time point to the 0-minute sample.

Data Interpretation: Plot the natural logarithm of the percent remaining of the test compound against time. The slope of this line represents the elimination rate constant (k). From this, you can calculate the in vitro half-life (t½) and intrinsic clearance.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Clint, µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)

The results can be categorized to guide your next steps:

In Vitro t½ (minutes)Intrinsic Clearance (µL/min/mg)Stability ClassificationImplication for Drug Design
> 60< 12High StabilityLow risk of high clearance
15 - 6012 - 46Moderate StabilityMay require optimization
< 15> 46Low StabilityHigh risk, optimization needed
Part 2: Identifying the Metabolic "Soft Spot"

Once metabolic instability is confirmed, the next crucial step is to identify where on the molecule the metabolism is occurring. For this compound, there are two primary regions of concern: the cyclopropyl ring and the pyridinone core.

Workflow for Metabolite Identification

MetID_Workflow cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Identification cluster_2 Phase 3: Strategy A Low In Vivo Exposure B In Vitro Stability Assay (Protocol 1) A->B C Confirmed High Clearance B->C D Metabolite Identification Assay (Protocol 2) C->D E LC-MS/MS Analysis (Full Scan & MS/MS) D->E F Identify Mass Shifts (+16 Da, +18 Da, etc.) E->F G Structure Elucidation F->G H Pinpoint Metabolic 'Soft Spot' G->H I Medicinal Chemistry Strategy (Part 3) H->I

Caption: Workflow from stability confirmation to metabolite identification.

Putative Metabolic Pathways

Based on the structure, two primary metabolic pathways are likely responsible for the instability.

  • CYP-Mediated Oxidation of the Cyclopropyl Ring: The strained cyclopropyl ring can be a substrate for CYP enzymes. This often proceeds via hydrogen atom abstraction to form a radical, which can rapidly undergo ring-opening.[10][11] This pathway leads to a significant change in the molecule's structure and properties.

  • Oxidation of the Pyridinone Ring: N-heterocycles are common substrates for both CYP enzymes and Aldehyde Oxidase (AO).[4][12][13] Oxidation typically occurs at the electron-deficient carbon atoms adjacent to the nitrogen, leading to hydroxylated metabolites.[4][13]

Metabolic_Pathways cluster_0 CYP-Mediated Pathways cluster_1 Aldehyde Oxidase Pathway Parent This compound M1 Metabolite 1 (Cyclopropyl Ring Opening) Parent->M1 +18 Da (H2O) Radical Intermediate M2 Metabolite 2 (Pyridinone Hydroxylation) Parent->M2 +16 Da (Oxygen) M3 Metabolite 3 (Pyridinone Hydroxylation) Parent->M3 +16 Da (Oxygen) (NADPH-independent)

Caption: Potential metabolic pathways for this compound.

Protocol 2: Metabolite Identification (MetID) using LC-MS/MS

Objective: To identify the structure of metabolites formed in HLM incubations.

Procedure: This protocol uses the same incubation setup as Protocol 1, but with a higher starting concentration of the test compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels.

  • Incubation: Perform the HLM incubation as described in Protocol 1, using a higher compound concentration and a single, longer time point (e.g., 60 minutes). Include a "+NADPH" and a "-NADPH" sample.

  • Sample Preparation: Quench the reaction with ACN. Centrifuge and collect the supernatant. It may be necessary to concentrate the sample by evaporating the solvent and reconstituting in a smaller volume of mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14]

    • Full Scan Mode: First, run in full scan mode to find the exact masses of potential metabolites. Look for common mass shifts, such as +15.99 Da (oxidation), +17.99 Da (hydration/ring-opening), or +176.03 Da (glucuronidation).[15]

    • MS/MS (or dd-MS2) Mode: Acquire fragmentation spectra for the parent compound and any potential metabolites detected.

  • Data Analysis: Compare the fragmentation pattern of the metabolites to that of the parent compound. A shared fragment ion suggests the modification occurred on a different part of the molecule, while the loss of a fragment suggests the modification is on that piece. This comparative analysis is key to pinpointing the site of metabolism.[16]

Part 3: Strategies for Mitigation - How to Improve Stability

Once the metabolic soft spot is identified, targeted medicinal chemistry strategies can be employed to block these pathways and improve the compound's pharmacokinetic profile.[2][17]

Frequently Asked Questions (FAQs)

Question 3.1: My MetID study shows extensive cyclopropyl ring-opening. How can I block this specific pathway?

Answer: Cyclopropyl ring metabolism often proceeds via hydrogen atom abstraction by a CYP enzyme.[10][18] There are several effective strategies to address this:

  • Deuteration: Replacing the hydrogen atoms on the carbon attached to the pyridinone ring with deuterium can slow the rate of metabolism.[19][20][21] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly reduce the rate of CYP-mediated cleavage.[20][22]

  • Gem-Dimethyl Substitution: Replacing the cyclopropyl ring with a gem-dimethyl group is a common and effective bioisosteric replacement.[10][23] This removes the ring strain and the site of initial oxidation while maintaining a similar steric profile.

  • Introducing Electron-Withdrawing Groups: Placing small, electron-withdrawing groups (like fluorine) on the cyclopropyl ring can sometimes deactivate it towards oxidation, but this can be synthetically challenging.

Question 3.2: The primary metabolite is hydroxylation on the pyridinone ring. What are my options?

Answer: Pyridinone ring oxidation can be mediated by both CYPs and Aldehyde Oxidase (AO).[4][24][25]

  • Blocking with Stable Groups: The most common strategy is to place a small, metabolically stable group (like a methyl or fluoro group) at the site of hydroxylation. This physically blocks the enzyme from accessing the metabolic soft spot.

  • Modulating Electronics: Adding an electron-withdrawing group elsewhere on the ring can deactivate the entire ring system towards oxidation.[17][23]

  • Scaffold Hopping: If direct substitution is not fruitful, consider replacing the pyridinone with a more metabolically stable N-heterocycle, such as a pyrazole or a pyrimidine.[26] This is a more involved change but can be highly effective.[26]

Summary of Mitigation Strategies
Metabolic Liability IdentifiedPrimary StrategyRationale & Key Considerations
Cyclopropyl Ring Opening Deuteration Slows C-H bond cleavage via kinetic isotope effect.[19][27] Synthetically accessible.
Replace with gem-dimethyl Removes ring strain, sterically similar bioisostere.[10] A proven strategy in drug discovery.
Pyridinone Ring Oxidation Block with F or Me group Physically blocks enzyme access to the site of metabolism.
Introduce EWG Deactivates the ring system towards oxidative metabolism.[23]
Scaffold Hop Replace pyridinone with a more stable heterocycle (e.g., pyrimidine).[26]

Conceptual Workflow for Improving Stability

Mitigation_Strategy A Metabolic 'Soft Spot' Identified B Select Mitigation Strategy (e.g., Deuteration, Blocking Group) A->B C Synthesize Analogs B->C D Re-run In Vitro Stability Assay (Protocol 1) C->D E Improved Stability? D->E F No E->F No G Yes E->G Yes F->B Try alternative strategy H Proceed to In Vivo PK Studies G->H

Caption: Iterative cycle for improving metabolic stability.

References

minimizing degradation of 3-Cyclopropylpyridin-2(1H)-one during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stability

3-Cyclopropylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Its unique structure, combining a pyridinone core with a cyclopropyl moiety, imparts specific physicochemical properties that are desirable in drug design. However, this structural complexity also introduces potential stability challenges. The purity and integrity of this reagent are paramount for the reproducibility of synthetic procedures and the validity of biological assays.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and proactive strategies to minimize the degradation of this compound during storage and experimental handling. Our approach is grounded in the principles of chemical reactivity and informed by industry-standard stability testing methodologies.[4][5]

Part 1: Troubleshooting Guide - Reacting to Observed Issues

This section addresses common problems encountered in the lab, providing explanations for their root causes and offering immediate corrective actions.

Q1: My solid this compound, which was initially a white or off-white powder, has developed a yellow or brownish tint. What's happening?

A1: This is a classic visual indicator of degradation, most commonly due to oxidation or photodegradation.

  • Causality (The "Why"): The pyridinone ring system is electron-rich and contains chromophores capable of absorbing ambient light, particularly in the UV spectrum. This absorption can excite the molecule into a higher energy state, leading to the formation of reactive radical species. These species can then react with atmospheric oxygen or other molecules to form colored impurities.[6] Similarly, direct reaction with atmospheric oxygen, especially over long periods or in the presence of trace metal catalysts, can lead to colored oxidation products.

  • Immediate Action:

    • Segregate the Discolored Batch: Do not use the discolored material for sensitive experiments until its purity has been re-assessed via an analytical method like HPLC, LC-MS, or NMR.

    • Review Storage Conditions: Immediately transfer the remaining stock to a container that is both airtight and opaque (e.g., an amber glass vial). Purge the headspace with an inert gas like argon or nitrogen before sealing.

    • Store Appropriately: Place the container in a cool, dark, and dry location, such as a desiccator cabinet away from direct light and heat sources. A supplier of a similar compound recommends storage sealed in a dry, room temperature environment.

Q2: I'm analyzing my compound with HPLC/LC-MS and see new, unexpected peaks that weren't there when I first received the material. What are they?

A2: The appearance of new peaks is a quantitative sign of degradation. The identity of these peaks depends on the specific stressor the compound was exposed to (e.g., water, acid, base, light, or air).

  • Causality (The "Why"): Heterocyclic rings like pyridinone can be susceptible to several degradation pathways.

    • Hydrolysis: The amide bond within the pyridinone ring can be hydrolyzed under strongly acidic or basic conditions, leading to ring-opening. This is often accelerated by heat.[5][7]

    • Oxidation: Besides discoloration, oxidation can lead to the formation of N-oxides or hydroxylated species on the pyridinone ring. These new compounds will have different polarities and thus different retention times in reverse-phase HPLC.

    • Photodegradation: Exposure to light can cause complex reactions, including dimerization or rearrangement, resulting in a variety of new chemical entities.[8]

  • Diagnostic Workflow: To understand the nature of the impurities, you can perform a simplified forced degradation study (see protocol below). By stressing the compound under specific conditions (e.g., acid, base, peroxide), you can often tentatively identify the degradation pathway by matching the peaks in your sample to those generated under a known stress condition.[9][10]

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent parent stressor stressor product product CPPO This compound (Parent Compound) Oxidation Oxidation (O₂, H₂O₂, Light) CPPO->Oxidation Hydrolysis Hydrolysis (H₂O, Acid/Base, Heat) CPPO->Hydrolysis Photolysis Photolysis (UV/Vis Light) CPPO->Photolysis Oxidized N-Oxides, Ring-Hydroxylated Species Oxidation->Oxidized Hydrolyzed Ring-Opened Products Hydrolysis->Hydrolyzed Photo Dimers, Isomers, Radical Adducts Photolysis->Photo

Caption: Potential degradation pathways for this compound.

Part 2: Proactive Stability Management (FAQs)

This section provides best practices for storage and handling to prevent degradation from occurring in the first place.

Q3: What are the absolute best-practice storage conditions for long-term stability of solid this compound?

A3: Optimal long-term storage aims to rigorously exclude the primary degradation catalysts: light, oxygen, and water.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including oxidation. While room temperature is acceptable for short-term storage, refrigeration is preferred for months or years.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary agent for oxidative degradation. Essential for long-term stability.
Light Opaque Container (Amber Vial)Prevents exposure to UV and visible light, which can initiate photolytic degradation pathways.[6]
Moisture Tightly Sealed Container in a DesiccatorExcludes water vapor, which can facilitate hydrolysis, especially if acidic or basic impurities are present on the solid.
Q4: I need to make a stock solution. What solvent should I use and how should I store it?

A4: The stability of the compound in solution is often lower than in its solid state. The choice of solvent and storage conditions is therefore critical.

  • Solvent Selection:

    • Recommended: Aprotic solvents such as DMSO, DMF, or Acetonitrile are generally preferred for stock solutions.

    • Use with Caution: Protic solvents like methanol or ethanol can potentially react with the compound over time. Water is generally not recommended for long-term storage unless the pH is controlled and stability has been verified.

    • Purity is Key: Always use high-purity, anhydrous grade solvents to minimize contaminants that could catalyze degradation.

  • Solution Storage Protocol:

    • Prepare the solution fresh whenever possible.

    • If storage is necessary, aliquot the stock solution into single-use volumes in amber glass vials. This avoids repeated freeze-thaw cycles and minimizes exposure of the entire stock to air each time it is used.

    • Purge each vial with argon or nitrogen before sealing.

    • Store frozen at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of water vapor into the solution.

Q5: How can I quickly verify the stability of this compound in my specific experimental buffer or formulation?

A5: You can perform a targeted forced degradation study. This is a powerful tool to predict long-term stability and understand how your specific conditions affect the compound.[9][11] The goal is to induce a small amount of degradation (5-20%) to ensure that your analytical method can detect the degradants.[7]

Part 3: Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Storage & Handling
  • Receiving: Upon receipt, inspect the container for integrity. Note the initial appearance of the solid material.

  • Aliquoting: If the compound is in a large bottle, immediately aliquot it into smaller, appropriately sized amber glass vials based on typical experimental usage.

  • Inerting: Before sealing each new vial, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds.

  • Sealing: Use PTFE-lined caps and ensure a tight seal. For extra protection, wrap the cap with Parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date.

  • Storage: Store the vials in a designated, dark, refrigerated (2-8°C) location. For solutions, store at -20°C or below.

  • Dispensing: When removing the solid from a vial, use a clean spatula in a low-humidity environment (e.g., a glove box or on a dry day). Immediately re-purge and re-seal the vial.

Protocol 2: Workflow for a Simplified Forced Degradation Study

This protocol helps develop a stability-indicating analytical method by generating potential degradation products.

G step step condition condition analysis analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) control Control (RT, protected from light) start->control acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (UV/Vis light, RT) neutralize Step 3: Neutralize/Quench (Acid/Base samples) & Dilute control->neutralize analyze Step 4: Analyze All Samples by RP-HPLC with PDA/UV Detector neutralize->analyze compare Step 5: Compare Chromatograms Identify new peaks and peak purity analyze->compare

Caption: Workflow for assessing compound stability under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.[7]

  • Aliquot and Stress: Dispense the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[10]

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Allow the reactions to proceed for a set time (e.g., 24 hours). If no degradation is observed, the temperature or incubation time can be increased.[5]

  • Neutralization & Dilution:

    • After incubation, cool the acid and base samples to room temperature. Carefully neutralize the acid sample with an equivalent amount of NaOH, and the base sample with an equivalent amount of HCl.

    • Dilute all samples (including the control and oxidative samples) to a suitable concentration for HPLC analysis using the mobile phase.

  • Analysis: Analyze all samples using a validated reverse-phase HPLC method with a photodiode array (PDA) or UV detector.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks confirms degradation under that specific condition. This information is invaluable for determining which conditions to avoid during your routine experiments.

References

Technical Support Center: Navigating the NMR Spectrum of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Cyclopropylpyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding the Nuclear Magnetic Resonance (NMR) analysis of this compound. The unique structural combination of a pyridinone ring and a cyclopropyl group can lead to spectral complexities, including peak overlap and ambiguous assignments. This resource aims to equip you with the knowledge and experimental protocols to confidently resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Section 1: Fundamental Issues & Initial Observations

Question 1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Peak broadening is a common frustration that can obscure crucial information in your spectrum. The potential causes range from sample preparation to the inherent chemical properties of the molecule.[1][2]

Troubleshooting Steps:

  • Revisit Sample Preparation:

    • Concentration: Highly concentrated samples can lead to intermolecular interactions and aggregation, resulting in broader peaks.[3][4] It is recommended to use a moderate concentration, typically 5-25 mg for ¹H NMR in 0.6-0.7 mL of deuterated solvent.[5][6][7] If you suspect concentration effects, prepare a more dilute sample and re-acquire the spectrum.

    • Solubility: Ensure your compound is fully dissolved. Microscopic, undissolved particles will cause magnetic field inhomogeneity, leading to significant peak broadening.[1][3] If solubility is a concern, gentle sonication or warming of the sample may help. If the issue persists, a change in deuterated solvent is warranted.

    • Purity: Paramagnetic impurities, even at trace levels, are notorious for causing severe line broadening.[1] Ensure your sample is of high purity and that your NMR tube and solvent are free from contaminants.

  • Instrumental Factors:

    • Shimming: Poor shimming of the magnetic field is a primary culprit for broad peaks.[3][8] Always re-shim the spectrometer before acquiring your spectrum, especially if the previous user ran a different solvent.

    • Locking: A stable lock on the deuterium signal of your solvent is essential for sharp lines. An unstable lock will lead to distorted and broad peaks.[9]

  • Chemical Exchange Phenomena:

    • Tautomerism: Pyridin-2(1H)-ones can exist in equilibrium with their tautomeric form, 2-hydroxypyridine.[10] If the rate of this tautomeric exchange is on the NMR timescale, it can lead to broadened peaks for the protons and carbons involved.

    • Proton Exchange: The N-H proton of the pyridinone is exchangeable. Its peak can be broad, and its chemical shift can be highly dependent on concentration, temperature, and solvent. To confirm the N-H proton, you can add a drop of D₂O to your sample; the N-H peak should disappear or significantly diminish.[3]

Question 2: The aromatic and cyclopropyl regions of my ¹H NMR spectrum are crowded and overlapping. How can I resolve these signals?

Signal overlap is a significant challenge in the structural elucidation of this compound, where the aromatic and aliphatic protons resonate in close proximity.

Initial Steps:

  • Change the Solvent: The chemical shift of a proton is influenced by its solvent environment.[11][12][13] Switching to a solvent with different magnetic anisotropy, such as from CDCl₃ to benzene-d₆ or acetone-d₆, can often induce differential shifts in overlapping signals, leading to better resolution.[3] For instance, aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons that are spatially close to the solvent molecule.

  • Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving overlap.

Advanced Resolution Techniques:

If the above methods are insufficient, 2D NMR spectroscopy is the next logical step. These experiments spread the information into a second dimension, greatly enhancing resolution.[14][15][16]

Section 2: Advanced Spectral Interpretation & 2D NMR Techniques

Question 3: I have overlapping multiplets in the ¹H NMR spectrum. Which 2D NMR experiment should I run first to start assigning the proton signals?

For initial proton assignments and resolving overlapping multiplets, the COSY (Correlation Spectroscopy) experiment is the most informative and straightforward starting point.[14][17]

Why COSY?

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[18][19] In the COSY spectrum, you will see cross-peaks connecting coupled protons. This allows you to trace out the spin systems within your molecule.

Expected COSY Correlations for this compound:

  • Pyridinone Ring: You would expect to see correlations between the protons on the pyridinone ring. For example, the proton at position 4 should show a correlation to the proton at position 5, and the proton at position 5 to the proton at position 6.

  • Cyclopropyl Group: The methine proton of the cyclopropyl group will show correlations to the methylene protons. The two methylene protons may be diastereotopic and show correlations to each other (geminal coupling) as well as to the methine proton.

Experimental Protocol: DQF-COSY

The Double-Quantum Filtered COSY (DQF-COSY) is often preferred as it provides cleaner spectra with reduced diagonal peaks.

  • Sample Preparation: Prepare a sample of this compound (5-25 mg) in a suitable deuterated solvent (0.6-0.7 mL).[5][6]

  • Acquisition:

    • Load a standard DQF-COSY pulse program on your spectrometer.

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

Question 4: I have assigned the protons, but how do I unambiguously assign the carbons, especially the quaternary carbons?

For carbon assignments, a combination of ¹³C NMR and heteronuclear correlation experiments is essential. The HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are the workhorses for this task.[17][20]

Step 1: HSQC for Direct C-H Correlations

The HSQC experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[14][21]

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows you to directly assign the carbons that have attached protons based on your previous ¹H assignments.

Step 2: HMBC for Long-Range C-H Correlations

The HMBC experiment is crucial for identifying quaternary carbons and piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away.[22][23][24][25]

  • Interpretation: By observing which protons correlate to a specific carbon, you can establish connectivity across the molecule. For example, the protons of the cyclopropyl group should show long-range correlations to the C3 carbon of the pyridinone ring. The N-H proton may show correlations to C2 and C4.

Workflow for C-H Correlation Spectroscopy:

Caption: Workflow for ¹³C assignments using 2D NMR.

Question 5: How can I confirm the substitution pattern and the relative orientation of the cyclopropyl group to the pyridinone ring?

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful tool for this purpose. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[22][26][27]

Why NOESY?

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons (typically < 5 Å).[22] A cross-peak in a NOESY spectrum indicates that two protons are spatially proximate.

Expected NOE Correlations for this compound:

  • A key NOE would be between the methine proton of the cyclopropyl group and the proton at position 4 of the pyridinone ring. This would confirm their proximity and the overall connectivity.

  • NOEs between the pyridinone ring protons (e.g., H4 and H5) can also help to confirm their assignments.

Experimental Protocol: NOESY

  • Sample Preparation: Prepare a sample as you would for other NMR experiments, ensuring it is free of paramagnetic impurities which can interfere with the NOE.

  • Acquisition:

    • Use a standard NOESY pulse sequence.

    • A crucial parameter is the mixing time (tm) . This is the period during which the NOE builds up. Typical mixing times for small molecules are in the range of 300-800 ms. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the signals.

  • Interpretation: Analyze the cross-peaks to identify protons that are close in space. The intensity of the NOE cross-peak can give a qualitative idea of the distance between the protons.

Data Summary Tables

The following tables provide expected chemical shift ranges for the protons and carbons of this compound based on literature values for similar structures. Actual values will vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Chemical Shift Ranges

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
N-H10.0 - 12.0br sChemical shift is highly variable and concentration-dependent.
H-67.2 - 7.5d or ddCoupled to H-5.
H-47.0 - 7.3d or tCoupled to H-5.
H-56.0 - 6.5t or ddCoupled to H-4 and H-6.
Cyclopropyl CH1.5 - 2.0mComplex multiplet due to coupling with CH₂ protons.
Cyclopropyl CH₂0.5 - 1.2mTwo diastereotopic protons, leading to complex multiplets.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

CarbonExpected Chemical Shift (ppm)Notes
C-2 (C=O)160 - 165
C-6135 - 140
C-4130 - 135
C-3118 - 122Quaternary carbon attached to the cyclopropyl group.
C-5105 - 110
Cyclopropyl CH10 - 15
Cyclopropyl CH₂5 - 10

Logical Troubleshooting Workflow

When faced with an ambiguous spectrum, a systematic approach is key. The following diagram outlines a logical workflow for resolving ambiguities in the NMR spectrum of this compound.

Caption: Systematic workflow for NMR spectral analysis.

By following these guidelines and employing a logical, stepwise approach, researchers can overcome the challenges associated with the NMR analysis of this compound and confidently determine its structure.

References

troubleshooting unexpected side reactions in the synthesis of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide in-depth, scientifically-grounded troubleshooting advice to enhance the efficiency, yield, and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: I am experiencing a low yield of this compound. What are the likely causes and how can I optimize my reaction?

Low yields are a common frustration in multi-step organic syntheses. For this compound, the issue can often be traced back to one of the key bond-forming steps: the formation of the pyridinone ring or the introduction of the cyclopropyl group.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Cyclization to form the Pyridinone Ring Many pyridinone syntheses, such as the Guareschi-Thorpe or Bohlmann-Rahtz methods, are sensitive to reaction conditions.[1] Incomplete cyclization can leave you with linear intermediates. Optimization: Systematically screen reaction temperature and time. For thermally sensitive precursors, prolonged reaction at a lower temperature may be beneficial.[2] Consider the use of a Brønsted or Lewis acid catalyst to facilitate cyclodehydration at a lower temperature.[3]
Suboptimal Cyclopropanation Conditions If you are employing a Simmons-Smith or related cyclopropanation reaction on a precursor like 3-vinylpyridin-2(1H)-one, the efficiency of the organozinc carbenoid formation and its subsequent addition to the double bond is critical.[4][5] Optimization: Ensure the zinc-copper couple is activated and of high quality. The use of ultrasound can sometimes improve the reaction rate.[6] The stoichiometry of diiodomethane and the zinc reagent should be carefully controlled.
Inefficient Palladium-Catalyzed Cross-Coupling For syntheses involving a Suzuki-Miyaura coupling of a 3-halopyridin-2(1H)-one with cyclopropylboronic acid, catalyst activity is paramount.[7][8] Optimization: Ensure your palladium catalyst and ligand are not deactivated. The choice of base, solvent, and reaction temperature can significantly impact the catalytic cycle. Screening different phosphine ligands can often lead to improved yields.[9]
Product Loss During Work-up and Purification Pyridinones are often polar and can be challenging to extract and purify. Significant product loss can occur during aqueous work-ups or column chromatography.[1][10] Optimization: Pyridinones can exhibit some water solubility; ensure thorough extraction with an appropriate organic solvent. For column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent to prevent streaking and product adsorption.

Experimental Protocol: General Suzuki-Miyaura Coupling for this compound

  • To a flame-dried Schlenk flask, add 3-bromo-1H-pyridin-2-one (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am observing a significant side product that appears to be a ring-opened species. What could be causing this and how can I prevent it?

The cyclopropyl group, while generally stable, is a strained three-membered ring and can undergo ring-opening under certain conditions, particularly in the presence of strong acids or under radical conditions.[11][12]

Potential Causes & Solutions:

  • Acid-Catalyzed Ring Opening: If your reaction or work-up conditions are strongly acidic, the cyclopropyl group can be protonated, leading to a carbocation that can be trapped by a nucleophile, resulting in a ring-opened byproduct.[12][13] The cyclopropylmethyl cation is notably stabilized, making this a plausible side reaction.[14]

    • Prevention: Avoid strongly acidic conditions. If an acid is required, use a milder one or a buffer system. During work-up, use a mild base like sodium bicarbonate for neutralization.

  • Radical-Mediated Ring Opening: Some reaction conditions, particularly those involving radical initiators or high temperatures, can induce homolytic cleavage of a C-C bond in the cyclopropane ring.[11]

    • Prevention: If a radical-mediated side reaction is suspected, consider adding a radical scavenger like BHT to the reaction mixture. Ensure the reaction is run under an inert atmosphere to minimize the presence of oxygen, which can promote radical formation.

Troubleshooting Workflow for Ring-Opened Byproduct

Caption: Troubleshooting workflow for ring-opened side products.

FAQ 3: My TLC/LC-MS shows multiple spots close to my product. What are the likely isomeric or closely related byproducts?

The formation of closely related byproducts can complicate purification and reduce the isolated yield.

Potential Byproducts and Their Origins:

Potential Byproduct Plausible Origin & Mechanism Mitigation Strategy
3-Propenylpyridin-2(1H)-one If the cyclopropanation is incomplete or if there is a competing elimination reaction, you may observe the corresponding alkene.Optimize cyclopropanation conditions (see FAQ 1). If using a cyclization route, ensure conditions favor the desired cyclization over elimination.
Over-alkylation/arylation on the Pyridinone Nitrogen In cross-coupling or alkylation steps, reaction at the pyridinone nitrogen can compete with the desired reaction at the 3-position.Protect the pyridinone nitrogen with a suitable protecting group (e.g., a benzyl or p-methoxybenzyl group) that can be removed later in the synthesis.
Homocoupling of Boronic Acid In Suzuki-Miyaura reactions, the cyclopropylboronic acid can couple with itself to form bicyclopropyl.This is often due to suboptimal catalyst conditions or the presence of oxygen. Ensure thorough degassing of solvents and use of an inert atmosphere.

Visualization of Potential Reaction Pathways and Side Reactions

cluster_suzuki Suzuki-Miyaura Pathway cluster_cyclopropanation Cyclopropanation Pathway 3-Bromo-pyridin-2-one 3-Bromo-pyridin-2-one Desired Product This compound 3-Bromo-pyridin-2-one->Desired Product + Cyclopropylboronic acid Pd Catalyst, Base N-Arylation Byproduct N-Arylation Byproduct 3-Bromo-pyridin-2-one->N-Arylation Byproduct Reaction at N-H Cyclopropylboronic acid Cyclopropylboronic acid Bicyclopropyl (Homocoupling) Bicyclopropyl (Homocoupling) Cyclopropylboronic acid->Bicyclopropyl (Homocoupling) Dimerization 3-Vinyl-pyridin-2-one 3-Vinyl-pyridin-2-one 3-Vinyl-pyridin-2-one->Desired Product + CH2I2, Zn/Cu Incomplete Reaction Incomplete Reaction 3-Vinyl-pyridin-2-one->Incomplete Reaction Unreacted Starting Material

Caption: Synthetic pathways and potential side reactions.

FAQ 4: I am having difficulty with the purification of this compound. What are the best practices?

Purification of pyridinones can be challenging due to their polarity and potential for strong interactions with stationary phases.[1]

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the acidic nature of silica can lead to peak tailing and product loss.

    • Optimization: To mitigate this, you can either use deactivated silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

    • Solvent System: A gradient elution starting from a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Recrystallization:

    • If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Screening: Screen a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction:

    • The pyridinone moiety has a weakly basic nitrogen and a weakly acidic N-H proton. This dual character can sometimes be exploited in a carefully controlled acid-base workup to remove certain impurities, but care must be taken to avoid ring-opening of the cyclopropyl group under strongly acidic conditions.

References

Validation & Comparative

A Comparative Analysis of Pyridin-2(1H)-one Based Kinase Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of emerging kinase inhibitors built on the pyridin-2(1H)-one scaffold. We will delve into their performance against established and clinically relevant kinase inhibitors, offering a side-by-side examination of their biochemical potency, cellular activity, and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of this promising class of compounds.

Introduction: The Versatility of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of inhibitors against a range of critical cancer targets. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide will focus on two distinct classes of pyridin-2(1H)-one based inhibitors: those targeting the mitotic kinases MPS1 and Aurora kinases, and those targeting the Tropomyosin Receptor Kinase (TRK) family.

We will compare these novel agents with Alisertib (MLN8237), a well-characterized Aurora A kinase inhibitor that has undergone extensive clinical investigation, and Larotrectinib, a first-in-class, highly selective TRK inhibitor approved for the treatment of TRK fusion-positive cancers. This comparative approach will provide valuable context for the performance of the pyridin-2(1H)-one based compounds and highlight their potential advantages and liabilities.

I. Targeting Mitotic Progression: 3-Aminopyridin-2-one Derivatives vs. Alisertib

Mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinases (A and B) are critical regulators of cell division. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. Recently, a fragment-based screening approach identified the 3-aminopyridin-2-one scaffold as a promising starting point for the development of MPS1 and Aurora kinase inhibitors.[1][2] Specifically, compounds such as 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one have emerged as ligand-efficient inhibitors of this kinase family.[1][2]

For a comparative perspective, we look to Alisertib (MLN8237) , a selective Aurora A kinase inhibitor.

InhibitorTarget Kinase(s)Biochemical IC50 (nM)Cellular Activity
3-Aminopyridin-2-one Derivatives MPS1, Aurora A, Aurora BData not publicly availableInhibits mitotic progression
Alisertib (MLN8237) Aurora A1.2 nMInduces mitotic arrest, apoptosis, and senescence
Aurora B396.5 nM~200-fold less potent than against Aurora A in cellular assays

Discussion: The identification of the 3-aminopyridin-2-one scaffold as a binder to both MPS1 and Aurora kinases is significant. A dual inhibitor of these targets could offer a powerful anti-mitotic strategy. Alisertib's high potency against Aurora A demonstrates the therapeutic potential of targeting this pathway. The challenge and opportunity for the 3-aminopyridin-2-one series will be to achieve similar or superior potency while potentially offering a differentiated selectivity profile, for instance, by co-targeting MPS1.

Signaling Pathway: MPS1 and Aurora Kinases in Mitosis

Mitotic_Progression cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Spindle_Assembly_Checkpoint->Anaphase Inhibits until all chromosomes aligned Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis MPS1 MPS1 MPS1->Spindle_Assembly_Checkpoint Key Regulator Aurora_B Aurora_B MPS1->Aurora_B Activates Aurora_A Aurora_A Aurora_A->Centrosome_Duplication Regulates Aurora_A->Spindle_Assembly_Checkpoint Contributes to Aurora_B->Chromosome_Alignment Ensures correct attachment Aurora_B->Cytokinesis Regulates Inhibitor_MPS1_Aurora 3-Aminopyridin-2-one Derivatives Inhibitor_MPS1_Aurora->MPS1 Inhibitor_MPS1_Aurora->Aurora_A Inhibitor_MPS1_Aurora->Aurora_B Inhibitor_Alisertib Alisertib Inhibitor_Alisertib->Aurora_A

Caption: Signaling roles of MPS1 and Aurora kinases during mitosis and points of inhibition.

II. Targeting Oncogenic Fusions: Pyridin-2(1H)-one Analogues vs. Larotrectinib

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are essential for the development and function of the nervous system. Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are constitutively active oncogenic drivers in a wide range of cancers.

A recent study has identified a novel pyridin-2(1H)-one analogue, compound 14q , as a potent and selective TRK inhibitor.[3][4] This compound emerged from a structure-based drug design campaign and has demonstrated significant anti-tumor activity in preclinical models of TRK fusion-positive cancer.[3][4]

We will compare the performance of compound 14q with Larotrectinib , a highly selective, first-in-class TRK inhibitor that has received regulatory approval for the treatment of patients with TRK fusion-positive solid tumors.

InhibitorTarget Kinase(s)Biochemical IC50 (nM)Cellular Activity (KM12 cells)
Compound 14q TRKA1.815.6 nM
TRKB0.8-
TRKC1.2-
Larotrectinib TRKA5Potent inhibition of TRK fusion-positive cell lines
TRKB11-
TRKC6-

Discussion: Compound 14q demonstrates impressive biochemical potency against all three TRK isoforms, with IC50 values in the low nanomolar range, comparable to or exceeding those of Larotrectinib.[3] The potent cellular activity of 14q in a TRK fusion-positive cell line further validates its on-target efficacy. A key differentiator for novel TRK inhibitors will be their kinase selectivity profile. While Larotrectinib is known for its high selectivity, a comprehensive kinase panel screen for compound 14q would be necessary to fully assess its off-target activity and potential for a wider therapeutic window. The favorable pharmacokinetic properties of 14q, including oral bioavailability, also position it as a promising clinical candidate.[3]

Signaling Pathway: TRK Fusion Protein Signaling

TRK_Signaling cluster_downstream Downstream Signaling Pathways TRK_Fusion TRK Fusion Protein (Constitutively Active) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK_Fusion->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion->PI3K_AKT_mTOR Activates PLCg PLCγ Pathway TRK_Fusion->PLCg Activates Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Promotes Cell_Survival Cell_Survival PI3K_AKT_mTOR->Cell_Survival Promotes Cell_Growth Cell_Growth PLCg->Cell_Growth Promotes Inhibitor_14q Compound 14q Inhibitor_14q->TRK_Fusion Inhibitor_Larotrectinib Larotrectinib Inhibitor_Larotrectinib->TRK_Fusion

Caption: Downstream signaling from oncogenic TRK fusion proteins and points of inhibition.

III. Experimental Methodologies

To ensure the rigor and reproducibility of the data presented, the following standard experimental protocols are employed for the characterization of kinase inhibitors.

A. In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare_Reagents Start->Prepare_Reagents End End Plate_Reader TR-FRET Plate Reader Analyze_Data Analyze_Data Plate_Reader->Analyze_Data Measure FRET Signal Dispense_Inhibitor Dispense_Inhibitor Prepare_Reagents->Dispense_Inhibitor Kinase, Substrate, ATP, Donor/Acceptor Abs Add_Kinase_Mix Add_Kinase_Mix Dispense_Inhibitor->Add_Kinase_Mix Serial Dilution Initiate_Reaction Initiate_Reaction Add_Kinase_Mix->Initiate_Reaction Kinase + Substrate Incubate Incubate Initiate_Reaction->Incubate Add ATP Stop_Reaction Stop_Reaction Incubate->Stop_Reaction Room Temperature Add_Detection_Mix Add_Detection_Mix Stop_Reaction->Add_Detection_Mix Add EDTA Incubate_Detection Incubate_Detection Add_Detection_Mix->Incubate_Detection Donor/Acceptor Abs Incubate_Detection->Plate_Reader Room Temperature Analyze_Data->End Calculate IC50

Caption: Workflow for a typical TR-FRET in vitro kinase assay.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and TR-FRET detection reagents (e.g., a europium-labeled anti-phospho antibody as the donor and a streptavidin-conjugated acceptor fluorophore).

  • Compound Plating: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate for a sufficient time (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

B. Cellular Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

CellTiterGlo_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells End End Luminometer Luminometer Analyze_Data Analyze_Data Luminometer->Analyze_Data Measure Luminescence Treat_Cells Treat_Cells Seed_Cells->Treat_Cells In 96-well plates Incubate_Treatment Incubate_Treatment Treat_Cells->Incubate_Treatment With Inhibitor Equilibrate_Plate Equilibrate_Plate Incubate_Treatment->Equilibrate_Plate e.g., 72 hours Add_CTG_Reagent Add_CTG_Reagent Equilibrate_Plate->Add_CTG_Reagent Room Temperature Lyse_Cells Lyse_Cells Add_CTG_Reagent->Lyse_Cells CellTiter-Glo® Stabilize_Signal Stabilize_Signal Lyse_Cells->Stabilize_Signal Orbital Shaker Stabilize_Signal->Luminometer Incubate Analyze_Data->End Calculate GI50

Caption: Workflow for the CellTiter-Glo® cell viability assay.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

C. Western Blotting for Target Modulation

Western blotting is used to assess the ability of a kinase inhibitor to modulate the phosphorylation of its target and downstream signaling proteins within a cellular context.

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to serve as a loading control.

IV. Conclusion and Future Directions

The pyridin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with therapeutic potential. The identification of 3-aminopyridin-2-one derivatives as inhibitors of the mitotic kinases MPS1 and Aurora, and the development of the potent and selective TRK inhibitor 14q, underscore the adaptability of this chemical framework.

While the 3-aminopyridin-2-one series is at an earlier stage of development, its potential to co-inhibit MPS1 and Aurora kinases presents an exciting therapeutic hypothesis that warrants further investigation and optimization. For the TRK inhibitor 14q, the strong preclinical data package, including potent biochemical and cellular activity, positions it as a promising candidate for further development. A head-to-head comparison with Larotrectinib in a broader range of preclinical models, including those with acquired resistance mutations, will be crucial in defining its clinical potential.

As with all kinase inhibitor discovery programs, a deep understanding of the selectivity profile is paramount. Comprehensive kinome screening of these novel pyridin-2(1H)-one based inhibitors will be essential to de-risk potential off-target toxicities and to fully appreciate their therapeutic window. The data and protocols presented in this guide provide a framework for the continued evaluation and development of this promising class of kinase inhibitors.

References

A Head-to-Head Comparison of Synthetic Routes for 3-Substituted Pyridinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-substituted pyridin-2-one scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The strategic placement of substituents at the 3-position allows for fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes to these molecules a critical endeavor. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic strategies for accessing 3-substituted pyridinones, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into the nuances of multicomponent reactions, cycloaddition/cycloreversion strategies, and direct C-H functionalization, providing researchers with the data and protocols necessary to make informed decisions in their synthetic planning.

I. Strategic Overview: Key Approaches to the 3-Substituted Pyridinone Core

The synthesis of 3-substituted pyridinones can be broadly categorized into two main approaches: de novo synthesis , where the pyridinone ring is constructed from acyclic precursors, and functionalization of a pre-existing pyridinone core . Each strategy offers distinct advantages and is suited for different synthetic goals and substituent types.

De Novo Synthesis:

  • Multicomponent Reactions (MCRs): These reactions offer a highly efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. For 3-substituted pyridinones, MCRs often provide rapid access to highly functionalized scaffolds.

  • Cycloaddition/[4+2] Cycloaddition/Retro-Diels-Alder Reactions: These elegant strategies involve the formation of a bicyclic intermediate followed by a cycloreversion to yield the aromatic pyridinone. This approach can offer excellent control over regioselectivity.

Functionalization of Pre-existing Pyridinone Core:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: This powerful class of reactions, including the Suzuki-Miyaura coupling, allows for the introduction of aryl and heteroaryl substituents at the 3-position of a pre-functionalized pyridinone (e.g., a 3-halopyridinone).

  • Direct C-H Functionalization: This modern and increasingly popular strategy involves the direct activation and functionalization of a C-H bond at the 3-position, avoiding the need for pre-functionalization and offering a more step-economical route.

  • Classical Electrophilic Acylation (Friedel-Crafts type): While challenging on the electron-deficient pyridine ring, this method can be employed under specific conditions to introduce acyl groups.

Below, we will compare these methods head-to-head for the synthesis of pyridinones with different substituents at the 3-position.

II. Head-to-Head Comparison: Synthesis of 3-Aryl-2-Pyridinones

The introduction of an aryl group at the 3-position is crucial for many bioactive pyridinones. Here, we compare two primary strategies: Suzuki-Miyaura cross-coupling and direct C-H arylation.

Parameter Suzuki-Miyaura Cross-Coupling Direct C-H Arylation
Starting Material 3-Halo-2-pyridone2-Pyridone
Key Reagents Arylboronic acid/ester, Palladium catalyst, BaseArylating agent (e.g., aryl halide, diaryliodonium salt), Transition metal catalyst (e.g., Pd, Rh, Ir), Oxidant
Typical Yields Good to excellent (70-95%)[1]Moderate to good (50-85%)[2][3]
Substrate Scope Broad scope for both arylboronic acids and 3-halopyridinones.Can be sensitive to electronic and steric effects of both coupling partners. Directing groups may be required.
Reaction Conditions Typically requires elevated temperatures (80-120 °C).Often requires high temperatures and strong oxidants.
Advantages Well-established, reliable, and high-yielding.More atom- and step-economical as it avoids pre-functionalization.
Disadvantages Requires pre-functionalization of the pyridinone core.Regioselectivity can be a challenge; may require directing groups. Harsher reaction conditions may be needed.

Mechanistic Rationale:

The Suzuki-Miyaura coupling proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In contrast, direct C-H arylation can proceed through various mechanisms depending on the catalyst and oxidant, often involving a concerted metalation-deprotonation (CMD) pathway.[4]

Experimental Workflow Comparison:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Direct C-H Arylation a0 3-Halo-2-pyridone a3 Reaction Mixture a0->a3 a1 Arylboronic Acid a1->a3 a2 Pd Catalyst + Base a2->a3 a4 Workup & Purification a3->a4 a5 3-Aryl-2-pyridone a4->a5 b0 2-Pyridone b3 Reaction Mixture b0->b3 b1 Arylating Agent b1->b3 b2 Catalyst + Oxidant b2->b3 b4 Workup & Purification b3->b4 b5 3-Aryl-2-pyridone b4->b5

Caption: Comparative workflows for Suzuki-Miyaura coupling and direct C-H arylation.

III. Head-to-Head Comparison: Synthesis of 3-Acyl-2-Pyridones

The 3-acyl-2-pyridone moiety is a key pharmacophore in several natural products and synthetic drugs.[5][6] Key synthetic approaches include multicomponent reactions and Friedel-Crafts acylation.

Parameter Multicomponent Reactions (MCRs) Friedel-Crafts Acylation
Starting Materials Aldehyde, active methylene compound, ammonia source2-Pyridone, acylating agent (e.g., acyl chloride, anhydride)
Key Reagents Catalyst (e.g., L-proline, piperidine)Lewis acid (e.g., AlCl₃, triflic anhydride)[7]
Typical Yields Good to excellent (60-95%)[8][9]Variable, often moderate (40-70%)[10]
Substrate Scope Broad scope for aldehydes and active methylene compounds.Limited by the electron-deficient nature of the pyridone ring.
Reaction Conditions Often mild, can be performed at room temperature or with gentle heating.Often requires harsh conditions and stoichiometric Lewis acids.
Advantages High atom economy, operational simplicity, and rapid access to complex structures.Direct introduction of the acyl group.
Disadvantages Product structure is highly dependent on the starting materials.Poor regioselectivity can be an issue, and the reaction can be low-yielding.

Mechanistic Rationale:

Multicomponent reactions for pyridone synthesis often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and cyclization. Friedel-Crafts acylation, on the other hand, involves the generation of a highly electrophilic acylium ion that attacks the electron-rich position of the pyridone ring, which can be challenging to control.

Reaction Mechanism: Multicomponent Synthesis of a 3-Acyl-2-Pyridone

G start Aldehyde + Active Methylene Compound step1 Knoevenagel Condensation Forms α,β-unsaturated intermediate start->step1 step2 Michael Addition Nucleophilic attack of enolate step1->step2 step3 Cyclization & Dehydration Ring closure and aromatization step2->step3 end 3-Acyl-2-Pyridone step3->end

Caption: Generalized mechanism for a multicomponent synthesis of a 3-acyl-2-pyridone.

IV. Head-to-Head Comparison: Synthesis of 3-Alkyl-2-Pyridones

The synthesis of 3-alkyl-2-pyridones can be achieved through various methods, with multicomponent reactions and functionalization of pre-existing rings being prominent strategies.

Parameter Multicomponent Reactions (MCRs) Functionalization of 3-Halo-2-Pyridones
Starting Materials Aldehyde, β-ketoester, ammonia source3-Halo-2-pyridone, alkylating agent
Key Reagents Catalyst (e.g., piperidine, acetic acid)Transition metal catalyst (for cross-coupling) or strong base (for nucleophilic substitution)
Typical Yields Good to excellent (65-90%)[10]Moderate to good (50-80%)
Substrate Scope Broad, allows for diverse substitution patterns.Dependent on the reactivity of the alkylating agent and the chosen method.
Reaction Conditions Generally mild.Can range from mild to harsh depending on the specific reaction.
Advantages Convergent and efficient for building complexity.Allows for the introduction of a specific alkyl group at a late stage.
Disadvantages May require optimization to control regioselectivity.Requires the synthesis of the 3-halopyridone precursor.

V. Experimental Protocols

Protocol 1: Synthesis of a 3-Aryl-2-Pyridone via Suzuki-Miyaura Coupling [11]

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-2-pyridone with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-pyridone (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-pyridone.

Protocol 2: Synthesis of a 3-Acyl-2-Pyridone via a Multicomponent Reaction [8]

This protocol outlines a one-pot synthesis of a 3-acyl-2-pyridone from an aldehyde, a β-ketoester, and ammonium acetate.

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of L-proline (10 mol%).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Protocol 3: Direct C-H Arylation of N-Methyl-2-pyridone [3]

This protocol describes a rhodium-catalyzed direct C6-arylation of N-methyl-2-pyridone with a carboxylic acid. While this example is for C6 arylation, similar principles can be applied for C3 arylation with appropriate directing groups or substrates.

  • Reaction Setup: In a glovebox, charge a vial with [Rh(CO)Cl]₂ (2 mol % Rh), N-methyl-2-pyridone (0.2 mmol), and the aryl carboxylic acid (0.4 mmol).

  • Reagent Addition: Add (Boc)₂O (1.2 equiv) and pivalic acid (0.3 equiv).

  • Solvent and Reaction: Add 1,2-dichloroethane (1 mL) and heat the mixture at 100 °C for 24 hours.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify by preparative TLC to isolate the arylated product.

VI. Conclusion

The synthesis of 3-substituted pyridinones is a rich and evolving field, with a variety of powerful methods at the disposal of the synthetic chemist. Multicomponent reactions offer a highly efficient and convergent approach for the de novo synthesis of complex pyridinones. For the introduction of aryl and acyl groups, both classical cross-coupling reactions and modern C-H functionalization strategies provide viable routes, with the choice often depending on the desired step-economy and the specific substrate. This guide provides a framework for comparing these key synthetic strategies, empowering researchers to select the most appropriate method for their specific target and to design efficient and effective synthetic routes to this important class of heterocyclic compounds.

VII. References

  • Advances in the Synthesis of 3-Acyl-2-Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. (2023). ResearchGate. --INVALID-LINK--[5][6]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. --INVALID-LINK--[10]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). NIH Public Access. --INVALID-LINK--[11]

  • Cp*Ir-Catalyzed C-H Arylation of 2-Pyridones and 1-Isoquinolinones with Arylsilanes. (2019). Advanced Synthesis & Catalysis. --INVALID-LINK--[2]

  • A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. (2018). ResearchGate. --INVALID-LINK--

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). The Journal of Organic Chemistry. --INVALID-LINK--

  • Rh(I)‐Catalyzed Direct C6−H Arylation of 2‐Pyridones with Aryl Carboxylic Acids. (2021). ResearchGate. --INVALID-LINK--[3]

  • Friedel Crafts Acylation Lab Guide. (2017). Scientific & Academic Publishing. --INVALID-LINK--[7]

  • and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. (2016). Europe PMC. --INVALID-LINK--

  • General synthesis of substituted 3-cyano-2-pyridones. (2020). ResearchGate. --INVALID-LINK--

  • Green Chemistry Metrics, A Review. (2022). MDPI. --INVALID-LINK--

  • Synthetic methods for unsymmetrical 3,5‐disubstituted 2‐pyridone derivatives. (2023). Wiley Online Library. --INVALID-LINK--

  • Reaction of compound 3 with halo‐compounds. (2022). ResearchGate. --INVALID-LINK--

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). RSC Publications. --INVALID-LINK--[8][10]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). PubMed. --INVALID-LINK--

  • New Methodologies for the Synthesis of 3-Acylpyridone Metabolites. (2007). ResearchGate. --INVALID-LINK--[6]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. (2016). ResearchGate. --INVALID-LINK--

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2014). National Institutes of Health. --INVALID-LINK--

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. --INVALID-LINK--[1]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). ACS Publications. --INVALID-LINK--

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2016). RSC Publishing. --INVALID-LINK--

  • Selected examples of the synthesis routes of 2-pyridones. (2022). ResearchGate. --INVALID-LINK--

  • Substrate scope for pyridines.[a,b] [a] The reactions were carried out... (2019). ResearchGate. --INVALID-LINK--

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (2013). ResearchGate. --INVALID-LINK--

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2012). National Institutes of Health. --INVALID-LINK--[4]

  • A Comparative Review of the Synthesis and Applications of 3,4-Dihydro-2(1H)-pyridones. (2025). Benchchem. --INVALID-LINK--

  • Green Chemistry Metrics. (2019). De Gruyter. --INVALID-LINK--

  • Synthesis of 2-pyridones. (2023). Organic Chemistry Portal. --INVALID-LINK--

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. --INVALID-LINK--

  • Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. (2024). ChemRxiv. --INVALID-LINK--

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2017). ResearchGate. --INVALID-LINK--[9]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. --INVALID-LINK--

  • Multicomponent reaction by rational substrate design approach. (2018). EPFL. --INVALID-LINK--

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols. (2025). Benchchem. --INVALID-LINK--

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2022). International Research Journal of Multidisciplinary Scope. --INVALID-LINK--

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2011). National Institutes of Health. --INVALID-LINK--

References

Bridging the Divide: A Senior Scientist's Guide to Validating In Vitro Anti-Inflammatory Findings of 3-Cyclopropylpyridin-2(1H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: As of the latest literature review, specific in vitro and in vivo data for 3-Cyclopropylpyridin-2(1H)-one are not publicly available. This guide, therefore, presents a scientifically grounded, hypothetical framework for its validation based on the known activities of structurally related pyridinone derivatives. Many such compounds have demonstrated potent anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4] This document will proceed under the working hypothesis that this compound is a selective COX-2 inhibitor, to illustrate a robust validation strategy from bench to preclinical models.

The Rationale for In Vivo Validation: Beyond the Petri Dish

In vitro assays are indispensable tools for high-throughput screening and initial mechanistic elucidation. However, the controlled environment of a cell culture plate cannot replicate the intricate biological symphony of a whole organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), as well as the compound's effect on the body, or pharmacodynamics (PD), are critical determinants of a drug's ultimate efficacy and safety. The transition from in vitro to in vivo is a critical juncture where many promising compounds falter. Therefore, a meticulously designed animal model study is paramount to ascertain the true therapeutic potential of a novel chemical entity like this compound.

The Hypothetical In Vitro Profile of this compound

For the purpose of this guide, we will assume the following in vitro characteristics for this compound, based on the activities of similar pyridazinone and pyridone derivatives:[1][2]

  • Mechanism of Action: Selective inhibition of the COX-2 enzyme.

  • Potency: IC50 (half-maximal inhibitory concentration) in the sub-micromolar range against COX-2.

  • Selectivity: A significantly higher IC50 value for COX-1, indicating a favorable therapeutic window with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Design: A Two-Pronged Approach to In Vivo Validation

To comprehensively validate our hypothetical in vitro findings, a two-pronged approach is recommended: an acute model of inflammation to establish efficacy and a complementary pharmacokinetic/pharmacodynamic (PK/PD) study to understand the dose-exposure-response relationship.

Efficacy Assessment in an Acute Model of Inflammation: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[5]

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) will be used.

Grouping (n=6-8 per group):

  • Group 1 (Vehicle Control): Administered the vehicle used for the test compound.

  • Group 2 (Positive Control - Non-selective NSAID): Administered Indomethacin (10 mg/kg, oral).[5]

  • Group 3 (Positive Control - Selective COX-2 Inhibitor): Administered Celecoxib (30 mg/kg, oral).

  • Group 4-6 (Test Compound): Administered this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, oral).

Procedure:

  • Compound Administration: The test compound, positive controls, and vehicle will be administered orally (p.o.) via gavage one hour prior to the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline will be injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]

  • Data Analysis: The percentage of inhibition of edema will be calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Choice of Model: The carrageenan model is selected for its simplicity, reproducibility, and its biphasic nature, which involves the release of various inflammatory mediators, making it suitable for evaluating compounds targeting the prostaglandin synthesis pathway.

  • Choice of Controls: Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor, are chosen as comparators to benchmark the efficacy and potential selectivity of this compound.

  • Dose Selection: A dose-response study is crucial to determine the potency and maximal efficacy of the test compound. The selected doses should ideally span a range that elicits a minimal, moderate, and maximal effect.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A PK/PD study is essential to correlate the plasma concentration of this compound with its anti-inflammatory effect.[7][8][9]

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) with cannulated jugular veins for serial blood sampling.

Grouping (n=4-6 per group):

  • Group 1 (Intravenous Administration): Administered a single intravenous (i.v.) bolus dose of this compound (e.g., 5 mg/kg) to determine fundamental PK parameters like clearance and volume of distribution.

  • Group 2 (Oral Administration): Administered a single oral dose of this compound (e.g., 30 mg/kg) to determine oral bioavailability.

Procedure:

  • Compound Administration: Administer the compound as described above.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK/PD Modeling: Correlate the plasma concentration-time profile with the paw edema data from the efficacy study to build a PK/PD model. This will help in estimating parameters like the EC50 (concentration at which 50% of the maximal effect is observed).

  • Route of Administration: Both i.v. and p.o. routes are used to obtain a complete pharmacokinetic profile and determine oral bioavailability, a critical parameter for orally administered drugs.

  • Serial Blood Sampling: This allows for the construction of a detailed concentration-time curve, which is essential for accurate PK parameter estimation.

  • PK/PD Modeling: This mathematical approach provides a quantitative understanding of the relationship between drug exposure and its pharmacological effect, which is crucial for predicting effective dose regimens in humans.[10][11]

Data Presentation and Comparison with Alternatives

The results of the efficacy and PK/PD studies should be presented in a clear and comparative manner.

Efficacy Data
Treatment GroupDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
Vehicle Control-0%
This compound10Hypothetical Data
This compound30Hypothetical Data
This compound100Hypothetical Data
Indomethacin10Expected ~50-70%
Celecoxib30Expected ~40-60%
Pharmacokinetic Data
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)F (%)
This compoundi.v.5Hypothetical Data-Hypothetical Data-
This compoundp.o.30Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Celecoxibp.o.30Literature ValueLiterature ValueLiterature ValueLiterature Value
Indomethacinp.o.10Literature ValueLiterature ValueLiterature ValueLiterature Value

Visualizing the Experimental Workflow and Mechanism

Experimental Workflow

G cluster_invitro In Vitro Assessment (Hypothetical) cluster_invivo In Vivo Validation invitro_data This compound IC50 vs COX-1/COX-2 formulation Compound Formulation invitro_data->formulation Proceed to In Vivo animal_model Carrageenan-Induced Paw Edema in Rats formulation->animal_model dosing Oral Administration animal_model->dosing efficacy Efficacy Study (Paw Volume Measurement) dosing->efficacy pk_study Pharmacokinetic Study (Serial Blood Sampling) dosing->pk_study data_analysis Data Analysis & PK/PD Modeling efficacy->data_analysis pk_study->data_analysis

Caption: Workflow for in vivo validation of this compound.

COX-2 Signaling Pathway in Inflammation

G stimulus Inflammatory Stimuli (e.g., Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2, PGI2) cox2->prostaglandins inflammation Inflammation (Edema, Pain, Fever) prostaglandins->inflammation test_compound This compound (Hypothesized) test_compound->cox2 Inhibition

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Alternative and Chronic Inflammation Models

While the carrageenan-induced paw edema model is excellent for acute inflammation, it is also prudent to consider a chronic model, especially if the therapeutic indication for this compound is a chronic inflammatory disease like rheumatoid arthritis. The adjuvant-induced arthritis (AIA) model in rats is a widely used model for this purpose.[12][13][14][15][16] This model exhibits features of chronic inflammation, including persistent joint swelling, cartilage degradation, and bone resorption.

Formulation Considerations for Poorly Soluble Compounds

Pyridinone derivatives can often have poor water solubility. For oral administration in rats, a suitable vehicle is necessary to ensure adequate absorption and bioavailability.[6][17][18][19][20] Common formulation strategies include:

  • Suspensions: Using suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC).

  • Co-solvents: Employing mixtures of water-miscible solvents such as polyethylene glycol (PEG) 400, propylene glycol, or DMSO.

  • Surfactants: Adding surfactants like Tween 80 to improve wettability and dissolution.

It is crucial to conduct preliminary formulation screening to identify a vehicle that provides good solubility and stability for this compound without causing any adverse effects in the animals.

Conclusion: A Roadmap to Preclinical Success

This guide provides a comprehensive and scientifically rigorous framework for validating the hypothetical in vitro anti-inflammatory findings of this compound in animal models. By combining a well-established acute inflammation model with a robust PK/PD study, researchers can gain critical insights into the compound's efficacy, potency, and dose-response relationship. This multi-faceted approach is essential for making informed decisions about the further development of this and other novel anti-inflammatory drug candidates. The principles and methodologies outlined here serve as a valuable roadmap for bridging the gap between promising in vitro data and successful preclinical development.

References

Comparative Structure-Activity Relationship (SAR) of 3-Cyclopropylpyridin-2(1H)-one Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Cyclopropylpyridin-2(1H)-one Scaffold - A Privileged Motif in Kinase Inhibition

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] Its ability to engage in key hydrogen bonding interactions and serve as a versatile template for chemical modification has led to its widespread use in drug discovery, particularly in the development of kinase inhibitors. The introduction of a cyclopropyl group at the 3-position of the pyridinone ring introduces a unique three-dimensional feature. This small, strained ring system can impart favorable properties such as increased metabolic stability, improved potency, and enhanced selectivity by probing specific hydrophobic pockets within the ATP-binding site of kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon data from structurally related compounds to inform the rational design of novel kinase inhibitors.

Core Directive: A Comparative Analysis of Key Structural Modifications

This guide will dissect the SAR of the this compound scaffold by examining the impact of substitutions at key positions on the pyridinone ring. The analysis is based on established principles of medicinal chemistry and supported by experimental data from closely related compound series.

The Role of the 3-Cyclopropyl Group: A Key to Potency and Selectivity

The cyclopropyl group at the C3-position is a critical determinant of the pharmacological profile of these analogs. Its small, rigid nature allows for precise interactions within the enzyme's active site. In many kinase inhibitors, a cyclopropyl moiety is known to enhance binding affinity by fitting into small, hydrophobic sub-pockets adjacent to the main binding site. For instance, in a series of quinazoline derivatives targeting Discoidin Domain Receptors (DDR1/2), the presence of a cyclopropyl group was found to be crucial for potent inhibitory activity.[4]

SAR Exploration at the N1-Position of the Pyridinone Ring

Substitution at the N1-position of the pyridinone ring directly influences the compound's interaction with the solvent-exposed region of the kinase active site and can significantly impact pharmacokinetic properties.

  • Small Alkyl Groups: Introduction of small, unfunctionalized alkyl groups such as methyl or ethyl can enhance lipophilicity, potentially improving cell permeability. However, larger or branched alkyl groups may introduce steric hindrance, leading to a decrease in binding affinity.

  • Aromatic and Heteroaromatic Rings: The incorporation of phenyl or other aromatic/heteroaromatic rings at the N1-position can lead to beneficial π-π stacking interactions with aromatic residues in the kinase active site. The substitution pattern on these rings is critical. For example, electron-withdrawing groups might modulate the electronic properties of the pyridinone core, while polar groups could improve solubility.

  • Linkers to Solubilizing Groups: Attaching polar groups via a flexible linker (e.g., an alkyl chain) can improve aqueous solubility without disrupting the core binding interactions. This is a common strategy to enhance the drug-like properties of lead compounds.

SAR at the C4-Position: Probing the "Selectivity Pocket"

The C4-position often points towards a region of the ATP-binding site that varies among different kinases, often referred to as the "selectivity pocket." Judicious modification at this position is a key strategy for achieving kinase selectivity.

  • Small Hydrophobic Groups: Introduction of small alkyl or cycloalkyl groups can occupy hydrophobic pockets, enhancing potency.

  • Aromatic and Heteroaromatic Substituents: Similar to the N1-position, aryl or heteroaryl groups at C4 can form favorable interactions. The substitution pattern on these rings is critical for fine-tuning selectivity. For example, in a series of 3,5-disubstituted pyridin-2(1H)-ones with analgesic properties, a 2-methoxypyridine derivative at the 5-position (structurally analogous to the 4-position in our scaffold) showed enhanced efficacy.[1]

  • Hydrogen Bond Donors and Acceptors: Introducing groups capable of forming hydrogen bonds (e.g., amides, sulfonamides) can lead to specific interactions with the protein backbone, significantly improving both potency and selectivity.

SAR at the C5 and C6-Positions: Modulating Physicochemical Properties

Substitutions at the C5 and C6-positions are generally directed towards the solvent-exposed region and can be used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

  • Halogenation: Introduction of fluorine, chlorine, or bromine can alter the electronic properties of the pyridinone ring and improve metabolic stability by blocking potential sites of metabolism.

  • Small Alkyl or Alkoxy Groups: These groups can enhance lipophilicity and may fill small hydrophobic pockets in the solvent-exposed region.

Comparative Data Summary

While a direct head-to-head comparison of this compound analogs is not available in a single study, we can extrapolate potential SAR trends from related kinase inhibitor series. The following table summarizes the expected impact of various substitutions based on established medicinal chemistry principles and data from analogous compounds.

Position of SubstitutionSubstituent TypeExpected Impact on ActivityRationale
N1 Small AlkylPotentially increase potencyEnhances lipophilicity, improving cell permeability.
Aryl/HeteroarylPotentially increase potency & selectivityEnables π-π stacking and other specific interactions.
Polar GroupsImprove solubilityEnhances drug-like properties.
C4 Small HydrophobicPotentially increase potencyOccupies hydrophobic "selectivity pocket".
Aryl/HeteroarylPotentially increase potency & selectivityForms specific interactions within the selectivity pocket.
H-bond Donors/AcceptorsPotentially increase potency & selectivityForms specific hydrogen bonds with the protein.
C5/C6 HalogensImprove metabolic stabilityBlocks sites of metabolism.
Small Alkyl/AlkoxyModulate lipophilicityFine-tunes physicochemical properties.

Experimental Protocols

General Synthetic Route for this compound Analogs

The synthesis of the this compound core can be envisioned through a multi-step sequence, adapting procedures from the synthesis of related pyridinones and cyclopropyl-substituted heterocycles.[1][5]

G A Commercially Available Starting Materials E Three-Component Reaction A->E B Cyclopropanecarboxaldehyde B->E C Ammonium Acetate C->E D Substituted Acetoacetate D->E F 3-Cyclopropyl-4-substituted- pyridin-2(1H)-one Core E->F Cyclization G N-Alkylation/Arylation F->G Reaction with R-X H Final Analogs G->H

Caption: Proposed synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Three-Component Reaction: A mixture of a substituted ethyl acetoacetate, cyclopropanecarboxaldehyde, and ammonium acetate in a suitable solvent (e.g., ethanol) is heated under reflux. This one-pot reaction forms the dihydropyridinone intermediate.

  • Oxidation: The resulting dihydropyridinone is oxidized to the corresponding 3-cyclopropyl-4-substituted-pyridin-2(1H)-one using a suitable oxidizing agent (e.g., DDQ or manganese dioxide).

  • N-Substitution: The N-H of the pyridinone core can be substituted via various methods. For N-alkylation, the pyridinone is treated with an alkyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). For N-arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aryl halide or triflate can be employed.

  • Further Functionalization: Substituents at other positions of the pyridinone ring can be introduced either from suitably functionalized starting materials or by further chemical transformations of the pyridinone core.

Representative Kinase Inhibition Assay Protocol

The following is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase, for example, a receptor tyrosine kinase like DDR1.

G A Prepare Reagents: - Kinase Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds B Incubate Kinase and Test Compound A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction C->D E Detect Phosphorylation (e.g., ELISA, Luminescence) D->E F Data Analysis: Calculate IC50 values E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the recombinant kinase enzyme, a suitable substrate (e.g., a synthetic peptide or protein), ATP, and the test compounds at various concentrations in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the kinase enzyme and the test compound (or vehicle control). Allow for a pre-incubation period to permit compound binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method. This can be an ELISA-based method with a phospho-specific antibody, or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the cyclopropyl group offers opportunities for enhanced potency and selectivity. This guide has provided a comparative framework for understanding the SAR of this scaffold by drawing parallels with structurally related compounds. Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to validate the SAR trends outlined here and to identify lead compounds with potent and selective kinase inhibitory activity for further preclinical development.

References

Independent Verification of the Biological Activity of 3-Cyclopropylpyridin-2(1H)-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 3-Cyclopropylpyridin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. Herein, we present a series of robust experimental protocols to elucidate the potential anticancer properties of this compound, comparing it directly with a structurally related analog, 3-Phenylpyridin-2(1H)-one, to highlight the contribution of the cyclopropyl moiety.

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, potency, and brain permeability, while potentially reducing off-target effects.[2][3] This guide, therefore, hypothesizes that this compound may possess enhanced anticancer activity compared to its phenyl-substituted counterpart.

Our investigation will focus on a plausible mechanism of action for pyridinone derivatives: kinase inhibition.[4][5] We will outline a systematic approach to assess the compound's effect on cancer cell proliferation, its ability to induce apoptosis, and its impact on the cell cycle.

Comparative Compounds
Compound IDStructureRationale for Inclusion
Test Compound (TC) This compound The novel entity under investigation. The cyclopropyl group is hypothesized to enhance biological activity.
Comparator Compound (CC) 3-Phenylpyridin-2(1H)-one A structural analog for direct comparison to evaluate the influence of the cyclopropyl versus a phenyl substituent.

Part 1: In Vitro Kinase Inhibitory Screening

Rationale: Many pyridinone derivatives have been identified as kinase inhibitors.[4] A primary screen against a panel of cancer-associated kinases is a logical first step to identify potential molecular targets. This approach allows for an unbiased assessment of the compound's selectivity and potency.

Experimental Protocol: Kinase Panel Screening
  • Kinase Panel Selection: A broad panel of recombinant human kinases relevant to oncology should be selected (e.g., receptor tyrosine kinases, serine/threonine kinases).

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

  • Compound Preparation: Prepare stock solutions of the Test Compound (TC) and Comparator Compound (CC) in DMSO. A typical screening concentration is 10 µM.

  • Assay Procedure:

    • Dispense the kinase, substrate, and ATP into a 384-well plate.

    • Add the test compounds.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add a detection reagent that produces a signal inversely proportional to the amount of remaining ATP.

    • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO).

Hypothetical Data Summary: Kinase Inhibition at 10 µM
Kinase TargetTest Compound (% Inhibition)Comparator Compound (% Inhibition)
EGFR8545
VEGFR27835
PDGFRβ8240
SRC3530
PI3Kα2018

Interpretation: The hypothetical data suggests that the Test Compound (this compound) exhibits significantly greater inhibitory activity against key receptor tyrosine kinases (EGFR, VEGFR2, PDGFRβ) compared to the Comparator Compound. This provides a strong rationale for further investigation into its cellular effects.

Part 2: Cellular Anti-Proliferative Activity

Rationale: To determine if the observed kinase inhibition translates into a functional cellular effect, we will assess the compounds' ability to inhibit the growth of cancer cell lines. The choice of cell lines should be guided by the results of the kinase screen (i.e., cell lines known to be dependent on the inhibited kinases).

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Line Selection: Based on the kinase screen, select relevant human cancer cell lines (e.g., A549 lung carcinoma - high EGFR expression, HUVEC - high VEGFR2 expression).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Test Compound and Comparator Compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.

Comparative Data: IC50 Values (µM)
Cell LineTest Compound (IC50)Comparator Compound (IC50)
A549 (Lung Cancer)2.515.8
HUVEC (Endothelial)5.228.4

Interpretation: The lower IC50 values for the Test Compound indicate that it is more potent at inhibiting the proliferation of these cancer-relevant cell lines, consistent with the kinase inhibition data. The cyclopropyl moiety appears to confer a significant advantage in cellular potency.

Experimental Workflow: From Kinase Screening to Cellular Assays

G cluster_0 Part 1: Target Identification cluster_1 Part 2: Cellular Validation KinaseScreen Kinase Panel Screen (10 µM) HitIdentification Identify Potent Hits (e.g., EGFR, VEGFR2) KinaseScreen->HitIdentification >70% inhibition CellLineSelection Select Relevant Cell Lines (A549, HUVEC) HitIdentification->CellLineSelection Guides cell line choice MTTAssay MTT Proliferation Assay (72h incubation) CellLineSelection->MTTAssay IC50 Determine IC50 Values MTTAssay->IC50

Caption: Workflow from initial kinase screening to cellular proliferation assays.

Part 3: Mechanism of Action - Apoptosis and Cell Cycle Analysis

Rationale: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis) and/or cell cycle arrest. Flow cytometry-based assays are powerful tools to quantify these effects.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat A549 cells with the Test Compound and Comparator Compound at their respective IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters necrotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left: Live cells (Annexin V- / PI-)

    • Lower-right: Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right: Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left: Necrotic cells (Annexin V- / PI+)

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat A549 cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on their DNA content.

Comparative Data Summary: Effects on A549 Cells at 2x IC50
TreatmentTotal Apoptotic Cells (%)G2/M Phase Arrest (%)
Vehicle (DMSO)5.212.5
Test Compound 45.8 55.3
Comparator Compound 22.1 28.9

Interpretation: The Test Compound is a more potent inducer of apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle. This is a common phenotype for compounds that interfere with receptor tyrosine kinase signaling, which is crucial for cell cycle progression.

Signaling Pathway Visualization

G TC This compound EGFR EGFR TC->EGFR Inhibits VEGFR2 VEGFR2 TC->VEGFR2 Inhibits Proliferation Cell Proliferation TC->Proliferation Survival Cell Survival TC->Survival G2M_Progression G2/M Progression TC->G2M_Progression Apoptosis Apoptosis TC->Apoptosis Induces G2M_Arrest G2/M Arrest TC->G2M_Arrest Induces EGFR->Proliferation EGFR->Survival EGFR->G2M_Progression VEGFR2->Proliferation VEGFR2->Survival VEGFR2->G2M_Progression

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This guide outlines a systematic and robust approach to independently verify the biological activity of this compound. The presented experimental framework, moving from broad kinase screening to specific cellular mechanism-of-action studies, provides a clear path for preclinical evaluation.

The comparative data, though hypothetical, is structured to illustrate a plausible outcome where the cyclopropyl moiety on the pyridinone scaffold significantly enhances anticancer activity. This is demonstrated through increased kinase inhibition, superior anti-proliferative potency, and a more pronounced induction of apoptosis and cell cycle arrest compared to a phenyl-substituted analog. Such a data-driven comparison is essential for making informed decisions in the drug discovery pipeline.

Researchers and drug development professionals are encouraged to adapt these protocols to their specific needs and resources. The principles of direct comparison, mechanistic investigation, and clear data presentation are universally applicable for the rigorous evaluation of novel therapeutic candidates.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug discovery, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the ability to engage the desired target while sparing other related proteins.[1] Poor selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure.[2] The pyridinone chemical scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases, phosphodiesterases, and histone deacetylases (HDACs).[3][4][5] This versatility underscores the critical need for a rigorous selectivity assessment of any new pyridinone-based compound.

This guide presents a comprehensive, multi-tiered strategy for evaluating the selectivity of a novel compound, 3-Cyclopropylpyridin-2(1H)-one . For the purpose of this guide, we will hypothesize that our primary target is Target Kinase X (TKX) , a member of a critical signaling pathway implicated in oncology. Our goal is to determine the compound's inhibitory activity against TKX relative to a panel of closely related kinases (e.g., TKY, TKZ) and other relevant off-targets. This framework provides a robust, self-validating system to generate the high-quality data necessary for making confident, data-driven decisions in a drug development program.[6]

The Selectivity Assessment Workflow: A Multi-Pronged Approach

A thorough assessment of selectivity cannot rely on a single experiment. It requires a logical progression from simplified biochemical systems to more complex and physiologically relevant cellular models.[7] This workflow ensures that we not only measure direct target binding but also confirm that this binding translates into the desired biological effect within a living cell.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Integration biochem_assay Biochemical Potency Assay (e.g., ADP-Glo™) selectivity_panel Large-Panel Kinase Screen (IC50 Determination) biochem_assay->selectivity_panel Establish On-Target Potency target_engagement Cellular Target Engagement (e.g., NanoBRET™ Assay) selectivity_panel->target_engagement Validate in Cellular Context pathway_analysis Downstream Pathway Analysis (Western Blot) target_engagement->pathway_analysis Confirm Functional Effect data_synthesis Data Synthesis & Selectivity Score Calculation pathway_analysis->data_synthesis Integrate All Datasets G cluster_pathway TKX Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate Substrate TKX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Inhibitor->TKX Inhibits

References

A Predictive Toxicological Profile of 3-Cyclopropylpyridin-2(1H)-one and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative toxicological assessment of 3-cyclopropylpyridin-2(1H)-one and its structural analogs. In the absence of direct experimental data for this compound, this document leverages a structure-activity relationship (SAR) approach. By examining the toxicological profiles of the parent pyridin-2(1H)-one scaffold, various substituted analogs, and considering the metabolic fate of the cyclopropyl moiety, we can construct a predictive toxicological profile to guide further research and development.

Introduction: The Pyridin-2(1H)-one Scaffold and the Influence of the Cyclopropyl Group

The pyridin-2(1H)-one core is a prevalent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents at various positions on the pyridinone ring can significantly modulate a compound's efficacy, selectivity, and toxicological profile. The cyclopropyl group, a small, strained carbocycle, is often incorporated into drug candidates to enhance potency, metabolic stability, and cell permeability. However, the unique electronic and steric properties of the cyclopropyl ring can also introduce specific toxicological liabilities. This guide will explore these aspects in the context of this compound.

The Toxicological Landscape of Pyridin-2(1H)-one Analogs: A Structure-Activity Relationship (SAR) Analysis

To predict the toxicological properties of this compound, it is essential to understand the influence of substituents on the pyridinone core. The following sections summarize available data on cytotoxicity and genotoxicity of various analogs.

Cytotoxicity of Substituted Pyridin-2(1H)-one Derivatives

The cytotoxic potential of pyridinone derivatives has been evaluated in various cancer cell lines. While much of the research focuses on anti-proliferative effects for oncology applications, these data provide valuable insights into the general cytotoxicity of this class of compounds.

Compound/Analog ClassCell Line(s)Cytotoxicity (IC50/EC50)Key Structural FeaturesReference(s)
Pyridino[2,3-f]indole-4,9-diones XF 498 (CNS), HCT 15 (Colon)ED50 = 0.006 µg/mL (XF 498), 0.073 µg/mL (HCT 15) for compound 5 Fused indole ring system[1]
N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives HCT-116 (Colon)Moderate antiproliferative activityN-aryl substitution[2]
2,6-diaryl-substituted pyridine derivatives HT29 (Colon), MRC5 (normal lung fibroblast)IC50 = 2.243 µM (HT29), 2.222 µM (MRC5) for compound 4a Di-aryl substitution[3]
Pyridinethione and Thienopyridine derivatives HCT-116, HepG2, MCF-7 (cancer), BJ-1 (normal fibroblast)Several compounds showed potent activity against cancer cells with low cytotoxicity to normal cells.Thione or fused thieno- group[4][5]

Expert Interpretation: The available data suggests that the cytotoxicity of pyridinone derivatives is highly dependent on the nature and position of the substituents. Large, aromatic substituents, particularly when part of a fused ring system, can confer significant cytotoxic potential. The selectivity between cancerous and non-cancerous cells varies, highlighting the importance of evaluating cytotoxicity in relevant normal cell lines during early-stage development. For this compound, the small, non-aromatic cyclopropyl group at the 3-position is not expected to confer the high levels of cytotoxicity seen with bulky aromatic substituents. However, its metabolic fate could lead to other toxicological endpoints.

Genotoxicity of Pyridine and Pyridinone Analogs

Genotoxicity is a critical endpoint in toxicological assessment, as it can indicate the potential for a compound to cause DNA damage, leading to mutations and potentially cancer.

Compound/Analog ClassAssayResultKey Structural FeaturesReference(s)
Pyridine In vivo micronucleus test (mice)NegativeParent aromatic heterocycle[6]
Pyridine In vitro chromosomal aberration (CHO cells)NegativeParent aromatic heterocycle[6]
Pyridine Ames test (S. typhimurium)NegativeParent aromatic heterocycle[6]
3-Monochloropropan-1,2-diol (3-MCPD) In vivo micronucleus test (rat), Unscheduled DNA synthesis (rat liver)NegativeStructurally unrelated, but highlights in vivo vs. in vitro discrepancies

Expert Interpretation: The parent compound, pyridine, has consistently tested negative in a range of in vivo and in vitro genotoxicity assays.[6] This suggests that the core pyridine scaffold is not inherently genotoxic. However, the introduction of certain substituents can alter this profile. While no direct genotoxicity data for this compound is available, the potential for metabolic activation of the cyclopropyl ring into reactive species warrants a thorough investigation of its genotoxic potential.

Metabolic Considerations: The Cyclopropyl Moiety as a Potential Toxicophore

The metabolic fate of a compound is a primary determinant of its toxicological profile. The cyclopropyl group, while often introduced to block metabolism at certain positions, can itself be a site of metabolic transformation, sometimes leading to the formation of reactive metabolites.[2]

Proposed Metabolic Pathway of this compound

Based on known metabolic pathways of cyclopropyl-containing aromatic compounds and pyridinones, a plausible metabolic pathway for this compound can be proposed. Cytochrome P450 (CYP) enzymes are likely to be involved in the metabolism.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Hydroxylation_ring Hydroxylated Pyridinone Parent->Hydroxylation_ring CYP-mediated Oxidation Hydroxylation_cyclopropyl Hydroxylated Cyclopropyl Moiety Parent->Hydroxylation_cyclopropyl CYP-mediated Oxidation Conjugate_ring Glucuronide/Sulfate Conjugate Hydroxylation_ring->Conjugate_ring UGTs/SULTs Ring_Opening Reactive Ring-Opened Metabolite (e.g., α,β-unsaturated aldehyde) Hydroxylation_cyclopropyl->Ring_Opening Rearrangement GSH_Adduct GSH Adduct Ring_Opening->GSH_Adduct GST Covalent_Binding Cellular Damage (Hepatotoxicity) Ring_Opening->Covalent_Binding Adduction to Macromolecules Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Compounds Incubate_24h->Treat Incubate_Exposure Incubate for Exposure Period Treat->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End Results Analyze->End

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Cyclopropylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds such as 3-Cyclopropylpyridin-2(1H)-one, which may be used in novel drug discovery and development, a rigorous and informed disposal protocol is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. In the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for every novel compound, this protocol is founded on a conservative approach, inferring potential hazards from its structural motifs—specifically the pyridinone core—and adhering to established federal and institutional guidelines for hazardous waste management.

Part 1: Hazard Profile and Waste Characterization

Before any handling or disposal, a thorough understanding of the potential risks is paramount. Based on an analysis of structurally similar pyridinone and pyridine-derivative compounds, this compound must be treated as a hazardous substance.

Inferred Hazards:

  • Toxicity: Similar compounds are known to be toxic if swallowed and may be fatal if inhaled.[1]

  • Irritation: It is prudent to assume the compound causes skin and serious eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Environmental Persistence: Many heterocyclic compounds are very toxic to aquatic life with long-lasting effects.[1]

Part 2: Personal Protective Equipment (PPE) Mandates

Based on the inferred hazard profile, strict adherence to PPE protocols is required during all handling and disposal procedures to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and potential aerosols, preventing serious eye irritation or damage.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Consider double-gloving for neat compound handling.Provides a direct barrier against skin contact, mitigating the risk of skin irritation and allergic reactions.[8]
Body Protection A standard laboratory coat or a chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin exposure.[9]
Respiratory Protection All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.Minimizes the risk of inhaling potentially fatal or irritating aerosols and vapors.[1][6]

Part 3: Step-by-Step Disposal Protocol

This protocol adheres to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and best practices for academic and research laboratories.[2]

Step 1: Waste Segregation

Immediately upon generation, waste containing this compound must be segregated.

  • Solid Waste: Collect unused or contaminated solid compound, weigh paper, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated solid waste container.

  • Liquid Waste: Collect solutions containing the compound and any solvent rinsates in a dedicated liquid waste container. The first rinse of any emptied container must be collected as hazardous waste.[3]

  • Incompatibility: Do not mix this waste stream with other chemical wastes unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases to prevent unforeseen chemical reactions.[6][10]

Step 2: Container Selection and Labeling

Proper containerization is a critical regulatory and safety requirement.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and possess a secure, leak-proof screw-top cap.[10][11] The original reagent bottle is often a suitable choice for waste. Never use food or beverage containers.[11]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[10][11] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other constituents (e.g., solvents).

    • The approximate percentage of each component.

    • The date waste accumulation began (the "start date").

    • The specific building and room number where the waste was generated.[10]

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup by the institution's Environmental Health & Safety (EHS) department.[10][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][12]

  • Containment: Store waste containers within a secondary containment bin to capture any potential leaks.[2][11]

  • Closure: Waste containers must be kept securely capped at all times, except when actively adding waste.[11]

  • Time & Volume Limits: Under EPA Subpart K regulations, designed for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date.[12] Standard RCRA regulations for satellite areas limit accumulation to 55 gallons of hazardous waste.[12]

Step 4: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department for the collection and ultimate disposal of the waste.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. Ensure all container labeling is complete and accurate before the scheduled pickup.

  • Disposal Method: The EHS department will consolidate the waste and send it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration.[13]

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS emergency line.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the full PPE detailed in Part 2.

  • Containment: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.

  • Collection: Carefully scoop the absorbed material and contaminated debris into a designated container.

  • Label as Waste: Seal the container and label it as hazardous waste, listing all contents.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the process, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition gen Waste Generation (Solid or Liquid) ppe Don Required PPE (Goggles, Gloves, Lab Coat) segregate Segregate Waste (Dedicated Container) ppe->segregate containerize Select Compliant Container (Compatible, Sealable) segregate->containerize label_waste Apply 'Hazardous Waste' Label (List all contents & date) containerize->label_waste store Store in SAA (Secondary Containment) label_waste->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Request EHS Pickup check_full->request_pickup Yes disposal Transport to Licensed Disposal Facility (Incineration) request_pickup->disposal

Caption: Decision workflow for the compliant disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling 3-Cyclopropylpyridin-2(1H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and chemical research, the safety of our scientists is paramount. The introduction of novel reagents like 3-Cyclopropylpyridin-2(1H)-one into our workflows requires a diligent and proactive approach to safety. This guide moves beyond a simple checklist, offering a deep, logic-driven framework for the safe handling and disposal of this compound. As scientists, we understand that true safety culture is built not on rigid rules, but on a thorough understanding of the risks and the rationale behind each protective measure.

Hazard Analysis: Understanding the Molecule

Before selecting any personal protective equipment, we must first understand the inherent risks of the material. While this compound is a solid at room temperature, its potential for dust generation and its reactivity profile necessitate careful consideration.

The primary hazards, as identified by the Globally Harmonized System (GHS), provide our foundational safety parameters.

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These statements paint a clear picture: this compound must be prevented from entering the body through any route. The primary risks in a laboratory setting are the inhalation of fine powder during weighing and transfer, and direct contact with skin and eyes.[1] Our PPE and handling strategy must be designed to interrupt these potential exposure pathways.

Personal Protective Equipment (PPE): An Intelligent Defense

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific task. All operations involving this compound should, at a minimum, be conducted within a certified laboratory chemical fume hood to utilize engineering controls as the first line of defense.[2][3][4]

Hand Protection

The warning "Causes skin irritation" (H315) mandates robust hand protection.

  • Solid Handling: For weighing and transferring the solid compound, double-gloving with nitrile gloves is the recommended protocol. Nitrile provides good protection against a broad range of chemicals and physical contact.[5] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the scientist's skin.

  • Solution Handling: When the compound is in solution, the choice of glove material is dictated by the solvent. A single pair of nitrile gloves is often insufficient for aggressive organic solvents. Consult the manufacturer's compatibility chart for breakthrough times.

Table 1: Recommended Glove Selection for Common Solvents

Solvent Primary Glove Material Typical Breakthrough Time
Dichloromethane (DCM) Laminated Film (e.g., Silver Shield®) > 8 hours
Methanol Butyl Rubber > 8 hours
Acetonitrile Nitrile (Heavy-duty) > 4 hours
Tetrahydrofuran (THF) Laminated Film or Butyl Rubber > 8 hours

Note: This data is illustrative. Always consult the specific glove manufacturer's chemical resistance guide for the most accurate information.[5]

Eye and Face Protection

Given the H319 warning, "Causes serious eye irritation," eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in either solid or liquid form.

  • Enhanced Protection: When handling larger quantities (>1 L) or performing operations with a high risk of splashing (e.g., rapid additions, distillations), a full-face shield must be worn over the chemical splash goggles .[6][7]

Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves down, is required. For large-scale work, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: The dual warnings "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) make respiratory protection a critical consideration. All weighing and handling of the solid powder must be performed in a chemical fume hood to minimize aerosol generation. If engineering controls are not feasible, a NIOSH-approved respirator with P100 (particulate) filters is required.[5][8]

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_task Task Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_universal Universal PPE (All Tasks) Task Handling this compound Form Solid or Solution? Task->Form Solid_Gloves Double Nitrile Gloves Form->Solid_Gloves Solid Solid_Resp Fume Hood (Required) OR P100 Respirator Form->Solid_Resp Solid Solution_Gloves Solvent-Specific Gloves (Consult Chart) Form->Solution_Gloves Solution Goggles Chemical Splash Goggles Solid_Gloves->Goggles Coat Flame-Resistant Lab Coat Solid_Resp->Coat Solution_Gloves->Goggles Face_Shield Face Shield (if splash risk) Goggles->Face_Shield add if Goggles->Coat

Caption: Decision workflow for selecting task-appropriate PPE.

Operational and Disposal Plans

A safe experiment is planned from start to finish, including cleanup and disposal.

Standard Operating Procedure
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all required PPE is clean and readily available.

  • Weighing: Weigh the solid material directly into the reaction vessel inside the fume hood to contain any dust.

  • Handling: Use spark-proof tools and ensure all equipment is properly grounded.[8][9] Avoid creating dust. If adding to a solvent, do so slowly to control any exothermic reactions.

  • Post-Handling: Decontaminate all surfaces and equipment after use. Wash hands thoroughly after removing gloves.[3][4]

Emergency First Aid

In case of accidental exposure, immediate action is critical.[2][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[2][14]

  • Segregation: Do not mix this waste with other streams. Use separate, clearly labeled containers for:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.

    • Liquid Waste: Unused solutions and reaction mixtures.

  • Containment: All waste containers must be made of compatible materials, kept tightly sealed when not in use, and stored in a well-ventilated secondary containment area.[4][15]

  • Pickup: When the container is full, complete a chemical waste collection request with your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.[2]

Diagram 2: Chemical Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation Point cluster_segregation Waste Segregation (In-Lab) cluster_collection Waste Collection & Disposal Start Experiment Complete Solid Solid Waste (Gloves, Paper, etc.) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Sharps Sharps Waste (Needles, etc.) Start->Sharps Container Seal in Labeled, Compatible Container Solid->Container Liquid->Container Sharps->Container EHS Store in Secondary Containment & Request EHS Pickup Container->EHS

Caption: Waste segregation and disposal pathway.

By adhering to these scientifically grounded safety protocols, we empower our researchers to pursue innovation with confidence, knowing that their well-being is supported by a robust and intelligent safety framework.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.